molecular formula C11H22O2 B1584258 Isopropyl caprylate CAS No. 5458-59-3

Isopropyl caprylate

Cat. No.: B1584258
CAS No.: 5458-59-3
M. Wt: 186.29 g/mol
InChI Key: WCGIIHOFOFCKSM-UHFFFAOYSA-N
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Description

Isopropyl octanoate is a fatty acid ester.

Properties

IUPAC Name

propan-2-yl octanoate
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InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCGIIHOFOFCKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30203007
Record name Isopropyl caprylate
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Molecular Weight

186.29 g/mol
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CAS No.

5458-59-3
Record name Isopropyl octanoate
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Record name Isopropyl caprylate
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Record name Octanoic acid, 1-methylethyl ester
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Record name Isopropyl caprylate
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Record name Isopropyl octanoate
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Record name ISOPROPYL CAPRYLATE
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Foundational & Exploratory

Introduction: Defining Isopropyl Caprylate in the Scientific Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl Caprylate: Properties, Analysis, and Applications

This compound, with the IUPAC name propan-2-yl octanoate, is a fatty acid ester derived from the esterification of caprylic acid (octanoic acid) and isopropyl alcohol.[1][2] Its chemical formula is C11H22O2, and it has a molecular weight of approximately 186.29 g/mol .[1][2] As a member of the fatty acid ester class, it is a colorless, oily liquid characterized by a fruity, fatty odor profile.[1][3] While practically insoluble in water, it exhibits good solubility in alcohols and oils.[1] These properties make it a valuable component in various industries, but it holds particular significance for researchers in drug development and formulation science.

In the pharmaceutical and cosmetic sectors, esters like this compound are prized for their role as emollients, solvents, and penetration enhancers. They can modify the texture of topical formulations to improve spreadability and skin feel, while also facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, synthesis, analytical characterization, and functional role in advanced drug delivery systems.

Chemical & Physical Properties: A Quantitative Overview

The functional behavior of this compound in any formulation is dictated by its fundamental chemical and physical characteristics. These properties influence its stability, miscibility with other excipients, and interaction with biological membranes.

PropertyValueSource(s)
CAS Number 5458-59-3[1]
Molecular Formula C11H22O2[1][2]
Molecular Weight 186.29 g/mol [1][2]
IUPAC Name propan-2-yl octanoate[2]
Synonyms Isopropyl octanoate, n-Caprylic acid isopropyl ester[1][2][4]
Appearance Colorless, clear oily liquid[1][3]
Boiling Point ~214-217 °C at 760 mm Hg[1][3][5]
Melting Point -46.2 °C (estimate)[1]
Density ~0.86 g/cm³[1]
Refractive Index ~1.4140 to 1.4190 at 20 °C[1][3]
Flash Point ~94 °C[1]
LogP (Octanol/Water) ~4.2 (estimate)[1]
Solubility Practically insoluble in water; soluble in alcohol and oils[1]

Synthesis and Chemical Reactivity

Esterification: The Core Synthesis Pathway

This compound is commercially produced through the esterification of n-octanoic acid (caprylic acid) with isopropanol.[1] This is a reversible acid-catalyzed reaction. To achieve high yields, the equilibrium must be shifted toward the product side. Industrially, this is often accomplished through azeotropic esterification, where a solvent that forms an azeotrope with water is used to continuously remove the water byproduct, thereby driving the reaction to completion.

The general mechanism involves the protonation of the carbonyl oxygen of octanoic acid by a strong acid catalyst (e.g., sulfuric acid), making the carbonyl carbon more electrophilic. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the final ester product is formed.

G cluster_reactants Reactants cluster_products Products octanoic_acid n-Octanoic Acid (Caprylic Acid) process Azeotropic Distillation (Removes Water) octanoic_acid->process isopropanol Isopropanol isopropanol->process isopropyl_caprylate This compound water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->process process->isopropyl_caprylate process->water G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample & Reference Standard prep_sample Dilute in Acetonitrile start->prep_sample injection Inject into HPLC System prep_sample->injection separation Separation on Reverse-Phase Column injection->separation detection UV or ELSD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Peak Area vs. Calibration Curve chromatogram->quantification result Determine Purity & Identity quantification->result

References

An In-Depth Technical Guide to the Synthesis and Characterization of Isopropyl Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropyl caprylate, the ester of caprylic acid and isopropanol, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its properties as an emollient, solvent, and fragrance component make it a valuable ingredient in a wide array of formulations.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and related fields. We will explore various synthetic routes, including Fischer esterification and enzymatic synthesis, detailing the underlying principles and experimental protocols. Furthermore, this guide will cover the critical characterization techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, essential for verifying the identity, purity, and structure of the synthesized ester.

Introduction to this compound

This compound, also known as isopropyl octanoate, is a fatty acid ester with the chemical formula C11H22O2.[1][4] It is a colorless oily liquid with a fruity odor, practically insoluble in water but soluble in alcohols and oils.[1] These physicochemical properties are pivotal to its functionality in various applications.

Applications:

  • Cosmetics and Personal Care: Due to its emollient properties, this compound is widely used in creams, lotions, and other skincare products to provide a smooth, non-greasy feel and improve skin hydration.[2][3] It also acts as a solvent and texture enhancer in foundations, concealers, and hair care products.[2]

  • Pharmaceuticals: In topical pharmaceutical formulations, it can function as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.[3][5]

  • Flavor and Fragrance: this compound is occasionally used as a flavor ester, contributing a fruity note to food products and fragrances.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each with its own advantages and considerations. The choice of method often depends on factors such as desired yield, purity requirements, and environmental considerations.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[6][7]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the caprylic acid, making the carbonyl carbon more electrophilic. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Experimental Workflow: Fischer Esterification

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Caprylic_Acid Caprylic Acid Reaction_Vessel Reaction Vessel with Reflux Condenser Caprylic_Acid->Reaction_Vessel Isopropanol Isopropanol (Excess) Isopropanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heating Heating under Reflux Reaction_Vessel->Heating Water_Removal Water Removal (e.g., Dean-Stark) Heating->Water_Removal Neutralization Neutralization (e.g., NaHCO₃ wash) Water_Removal->Neutralization Washing Washing with Brine Neutralization->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for Fischer Esterification of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine caprylic acid (1.0 mol), isopropanol (3.0 mol, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with isopropanol. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess isopropanol under reduced pressure. The crude this compound can then be purified by vacuum distillation to obtain the final product.

ParameterConditionRationale
Reactant Ratio 1:3 (Caprylic Acid:Isopropanol)Excess isopropanol shifts the equilibrium towards product formation.
Catalyst Concentrated H₂SO₄Provides the necessary acidic environment to protonate the carboxylic acid.
Temperature RefluxProvides the activation energy for the reaction to proceed at a reasonable rate.
Water Removal Dean-Stark ApparatusContinuously removes a product, further driving the reaction to completion.
Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to traditional chemical methods, often proceeding under milder reaction conditions with high specificity, which can reduce the formation of byproducts.[8][9] Lipases are commonly employed for the esterification of fatty acids.[8][9]

Mechanism: The lipase-catalyzed reaction also proceeds via a nucleophilic substitution mechanism, but it is mediated by the active site of the enzyme. The reaction typically involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester.

Experimental Workflow: Enzymatic Synthesis

cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_purification Purification Caprylic_Acid Caprylic Acid Reaction_Vessel Shaker Incubator Caprylic_Acid->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Solvent Organic Solvent (e.g., n-heptane) Solvent->Reaction_Vessel Incubation Controlled Temperature & Agitation Reaction_Vessel->Incubation Enzyme_Removal Filtration to remove Immobilized Lipase Incubation->Enzyme_Removal Solvent_Evaporation Rotary Evaporation Enzyme_Removal->Solvent_Evaporation Product This compound Solvent_Evaporation->Product

Caption: Workflow for Enzymatic Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a sealed flask, combine caprylic acid, isopropanol, an immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (such as n-heptane) to facilitate the reaction and substrate solubility.[9]

  • Reaction: Place the flask in a shaker incubator at a controlled temperature (e.g., 50-60°C) and agitation speed. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Purification: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration and can often be reused. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product. Further purification, if necessary, can be achieved by vacuum distillation.

ParameterConditionRationale
Biocatalyst Immobilized LipaseProvides high selectivity and can be easily removed and reused.
Solvent n-heptaneA non-polar solvent that is generally compatible with lipases.
Temperature 50-60°COptimal temperature for many commercial lipases, avoiding thermal degradation.
Agitation ShakingEnsures proper mixing of reactants and catalyst.

Characterization of this compound

Thorough characterization is crucial to confirm the successful synthesis, purity, and structural integrity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

Expected Results:

  • Gas Chromatogram: A single major peak corresponding to this compound, with a specific retention time under the given chromatographic conditions.

  • Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 186. Key fragment ions can also be observed, which aid in structural elucidation.[4]

TechniqueExpected Outcome
GC-MS A major peak at a characteristic retention time with a mass spectrum showing a molecular ion at m/z 186 and characteristic fragmentation.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected Results:

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.

The absence of a broad O-H stretching band (around 3000-3500 cm⁻¹) from the carboxylic acid starting material indicates the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are valuable for the characterization of this compound.

Expected ¹H NMR Spectrum:

  • A multiplet (septet) for the single proton on the isopropyl group's secondary carbon.

  • A doublet for the six protons of the two methyl groups of the isopropyl moiety.

  • A triplet for the methyl group at the end of the caprylate chain.

  • Multiplets for the methylene groups of the caprylate chain.

Expected ¹³C NMR Spectrum:

  • A peak for the carbonyl carbon of the ester.

  • A peak for the methine carbon of the isopropyl group.

  • A peak for the methyl carbons of the isopropyl group.

  • A series of peaks for the methylene carbons and the terminal methyl carbon of the caprylate chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1][4]
Boiling Point 217 °C[1]
Density 0.86 g/cm³[1]
Refractive Index 1.4140 - 1.4190[1]
Flash Point 94 °C[1]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The choice between Fischer esterification and enzymatic synthesis will depend on the specific requirements of the application, with the former being a robust, traditional method and the latter offering a more sustainable approach. The analytical techniques described—GC-MS, FTIR, and NMR—are indispensable for ensuring the quality and purity of the final product. A thorough understanding of these methods is essential for any scientist or researcher working with this versatile ester.

References

An In-Depth Technical Guide to Isopropyl Caprylate: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of isopropyl caprylate, an ester of significant interest in the pharmaceutical and cosmetic industries. Drawing upon established scientific principles and experimental data, this document delves into its molecular characteristics, synthesis, analytical validation, and functional applications, with a particular focus on its role in drug delivery.

Molecular Identity and Physicochemical Properties

This compound, systematically named propan-2-yl octanoate, is a fatty acid ester. It is formed from the esterification of caprylic acid (octanoic acid) with isopropanol.[1][2] This seemingly simple molecule possesses a unique combination of properties that make it a versatile excipient in various formulations.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

  • Molecular Formula: C₁₁H₂₂O₂[1][3][4]

  • Molecular Weight: 186.29 g/mol [1][3]

  • IUPAC Name: propan-2-yl octanoate[1][3]

  • CAS Registry Number: 5458-59-3[1][3][4]

  • Synonyms: Isopropyl octanoate, Octanoic acid, 1-methylethyl ester, n-Caprylic acid isopropyl ester.[1][2][3]

The structure consists of an eight-carbon acyl chain (capryloyl group) attached to an isopropyl group through an ester linkage. This combination of a moderately long alkyl chain and a branched alcohol moiety imparts its characteristic lipophilicity and spreading properties.

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties.

PropertyValueSource
Appearance Colorless oily liquid[2]
Boiling Point 125 °C at 40 mmHg[2]
Density 0.86 g/cm³[2]
Refractive Index 1.4140 to 1.4190[2]
Flash Point 94 °C[2]
Solubility Practically insoluble in water, soluble in alcohol and oils[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of octanoic acid with isopropanol, typically in the presence of an acid catalyst.[2] This is a reversible reaction, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester.[5][6]

Fischer_Esterification Reactants Octanoic Acid + Isopropanol ReactionVessel Reaction at Reflux Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Equilibrium Esterification Equilibrium ReactionVessel->Equilibrium Workup Work-up: Neutralization & Washing Equilibrium->Workup Shifted by excess alcohol or water removal Purification Purification: Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Octanoic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of isopropanol (e.g., a 3:1 molar ratio of alcohol to acid). The excess alcohol serves to shift the reaction equilibrium towards the product.[5][6]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-4 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[7]

  • Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7]

  • Solvent Removal and Purification: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to obtain the final product.[7]

Spectroscopic Characterization

For structural verification and quality control, spectroscopic analysis is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a multiplet for the CH group of the isopropyl moiety, doublets for the two CH₃ groups of the isopropyl moiety, a triplet for the terminal CH₃ group of the octanoyl chain, and multiplets for the various CH₂ groups of the acyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the isopropyl group, and the carbons of the octanoyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups and C-O stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.[3] The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains.

Applications in Drug Development

This compound's lipophilic nature and ability to be readily absorbed by the skin make it a valuable component in topical and transdermal drug formulations.

Skin Penetration Enhancer

A primary application of this compound in pharmaceuticals is as a skin penetration enhancer.[8] It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the main barrier to percutaneous absorption.[9]

The mechanism of penetration enhancement is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum.[9] By intercalating into the lipid bilayers, this compound increases their fluidity, thereby creating pathways for the drug molecules to diffuse through more easily.[10] This is particularly beneficial for APIs that have poor skin permeability.

Emollient and Solvent

In topical formulations such as creams and lotions, this compound functions as an emollient, providing a moisturizing and softening effect on the skin. Its non-greasy feel and good spreading characteristics improve the aesthetic and sensory properties of the final product. It can also act as a solvent for lipophilic APIs, ensuring their uniform distribution within the formulation.

Safety and Toxicology

This compound is generally considered to be a safe and well-tolerated ingredient in cosmetic and pharmaceutical products.

  • Toxicity Profile: Studies have shown that it is not expected to be genotoxic.[1] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity has been established at 1000 mg/kg/day.[1]

  • Skin Sensitization: It is not considered a concern for skin sensitization at current usage levels.[1]

  • Environmental Impact: this compound is readily biodegradable and is not expected to persist or bioaccumulate in the environment.[11]

As with any chemical, it is important to handle this compound in accordance with good laboratory practices and to consult the material safety data sheet (MSDS) for detailed safety information.

Conclusion

This compound is a well-characterized fatty acid ester with a favorable combination of physicochemical properties, making it a valuable excipient in the fields of pharmaceuticals and cosmetics. Its role as a skin penetration enhancer is of particular importance in the development of effective topical and transdermal drug delivery systems. A thorough understanding of its molecular structure, synthesis, and functional properties, as outlined in this guide, is essential for its effective application in research and product development.

References

Spectroscopic Profile of Isopropyl Caprylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of Isopropyl Caprylate

This compound, also known as isopropyl octanoate, is the ester formed from caprylic acid (octanoic acid) and isopropyl alcohol. Its chemical formula is C₁₁H₂₂O₂.[1] This compound finds applications in the flavor, fragrance, and cosmetic industries, where its precise chemical signature is of paramount importance for quality control and formulation efficacy. Understanding the spectroscopic characteristics of this compound is fundamental to its identification, purity assessment, and the elucidation of its chemical behavior in various matrices.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not only the raw spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to chemical analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.

Theoretical Framework: The Vibrational Language of Esters

For an ester like this compound, the most prominent features in its IR spectrum are the absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The strong C=O stretching vibration is typically observed in the region of 1750-1735 cm⁻¹, a hallmark of saturated aliphatic esters. The C-O stretching vibrations of the ester linkage usually appear as two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretching modes. Additionally, the spectrum will be rich with C-H stretching and bending vibrations from the alkyl chains.

Experimental Protocol: Acquiring the IR Spectrum

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of neat this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is acquired.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Peak Assignment

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality and aliphatic nature.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~2950-2850StrongC-H (alkyl)Stretching
~1735Strong, SharpC=O (ester)Stretching
~1465MediumC-H (alkyl)Bending (Scissoring)
~1375MediumC-H (isopropyl)Bending (Umbrella)
~1250-1100StrongC-O (ester)Asymmetric & Symmetric Stretching

Causality in Peak Position: The exact position of the C=O stretch is sensitive to its electronic environment. In this compound, the absence of conjugation results in a higher wavenumber compared to α,β-unsaturated esters. The presence of two strong C-O stretching bands is characteristic of the ester linkage and provides confirmatory evidence of the functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei with a non-zero nuclear spin, primarily ¹H (protons) and ¹³C.

Theoretical Framework: Chemical Shifts and Spin-Spin Coupling

In an external magnetic field, atomic nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency is known as the chemical shift (δ) . Furthermore, the magnetic field of a nucleus can influence the magnetic field of neighboring nuclei through the bonding electrons, a phenomenon called spin-spin coupling , which leads to the splitting of NMR signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for complete structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 8-16.

  • Data Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Data Interpretation and Peak Assignment

¹H NMR Spectrum of this compound (Predicted in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95Septet1H-OCH(CH₃)₂
~2.25Triplet2H-CH₂-C=O
~1.60Multiplet2H-CH₂-CH₂-C=O
~1.28Multiplet8H-(CH₂)₄-
~1.20Doublet6H-OCH(CH₃)₂
~0.88Triplet3H-CH₃ (caprylate)

¹³C NMR Spectrum of this compound (Predicted in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~173.5C=O
~67.5-OCH(CH₃)₂
~34.5-CH₂-C=O
~31.7-(CH₂)₅-
~29.1-(CH₂)₅-
~25.0-(CH₂)₅-
~22.6-(CH₂)₅-
~21.8-OCH(CH₃)₂
~14.1-CH₃ (caprylate)

Causality in Chemical Shifts and Multiplicities: The downfield chemical shift of the methine proton (~4.95 ppm) and carbon (~67.5 ppm) of the isopropyl group is due to the deshielding effect of the adjacent electronegative oxygen atom. The triplet for the α-methylene protons (~2.25 ppm) arises from coupling to the two protons on the adjacent methylene group. The septet of the isopropyl methine proton is a classic pattern resulting from coupling to the six equivalent methyl protons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.

Theoretical Framework: Ionization and Fragmentation of Esters

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•) . The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. For esters, characteristic fragmentation pathways include:

  • α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in a neutral alkene and a charged enol fragment.

Experimental Protocol: GC-MS Analysis

Objective: To obtain the electron ionization mass spectrum of this compound and identify its molecular ion and major fragment ions.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated from other components on a capillary GC column.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Fragmentation Analysis

Mass Spectrum of this compound:

The mass spectrum of this compound will show a molecular ion peak at m/z = 186, corresponding to its molecular weight.[1]

Major Fragment Ions:

m/zRelative IntensityProposed Fragment Structure
143Moderate[M - C₃H₇]⁺ (Loss of isopropyl group)
127High[M - OC₃H₇]⁺ (Loss of isopropoxy radical)
102Moderate[C₄H₉COOH₂]⁺ (McLafferty rearrangement product)
87Moderate[C₄H₇O]⁺
60High[C₃H₈O]⁺• (Isopropanol radical cation)
43Base Peak[C₃H₇]⁺ (Isopropyl cation)

Causality in Fragmentation: The base peak at m/z 43 is the highly stable isopropyl cation. The prominent peak at m/z 127 results from the loss of the isopropoxy radical, a common fragmentation pathway for esters. The ion at m/z 102 is a key indicator of the McLafferty rearrangement, which is characteristic of esters with a γ-hydrogen on the acyl chain.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Fragmentation M [C₁₁H₂₂O₂]⁺• m/z = 186 (Molecular Ion) F1 [C₈H₁₅O₂]⁺ m/z = 143 M->F1 - •C₃H₇ F2 [C₈H₁₅O]⁺ m/z = 127 M->F2 - •OC₃H₇ F3 [C₅H₁₀O₂]⁺• m/z = 102 (McLafferty) M->F3 Rearrangement F4 [C₃H₇]⁺ m/z = 43 (Base Peak) M->F4 α-cleavage

Caption: Major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of this compound. The combination of IR, NMR, and Mass Spectrometry allows for unambiguous identification and detailed structural elucidation. The characteristic IR absorptions confirm the ester functionality, the detailed ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, and the mass spectrum reveals the molecular weight and key fragmentation patterns. These data and interpretations serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

The Solubility Profile of Isopropyl Caprylate: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and cosmetic sciences, the careful selection of excipients is a cornerstone of robust product development. Isopropyl caprylate (also known as isopropyl octanoate), an ester of isopropanol and caprylic acid, has emerged as a versatile and valuable component in a myriad of formulations. Its emollient, solvent, and penetration-enhancing properties are of particular interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility characteristics is paramount to harnessing its full potential. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in various solvents, grounded in fundamental physicochemical principles and supported by established experimental methodologies.

This compound: A Physicochemical Overview

This compound (C₁₁H₂₂O₂) is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[1] As an ester, its molecular structure, featuring a polar ester group and a non-polar hydrocarbon chain, dictates its solubility behavior. This amphiphilic nature, albeit weighted towards the non-polar side, allows it to interact with a range of solvents.

A key indicator of its lipophilicity is the octanol-water partition coefficient (Log Kow), which is estimated to be 4.23.[2] This high value signifies a strong preference for non-polar, organic phases over aqueous environments. Consequently, this compound is practically insoluble in water, with an estimated solubility of just 12.56 mg/L at 25°C.[2] Conversely, it is readily soluble in alcohols and oils.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Appearance Clear, colorless liquid[1]
Log Kow (estimated) 4.23[2]
Water Solubility (estimated) 12.56 mg/L at 25°C[2]
General Solubility Soluble in alcohol and oils; practically insoluble in water.

The Theoretical Bedrock of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The solubility of an ester like this compound is governed by a balance of factors:

  • Polarity: The ester group (-COO-) introduces a polar region in the molecule. However, the long, eight-carbon alkyl chain (from caprylic acid) is non-polar. This makes the overall molecule predominantly non-polar. Therefore, it will exhibit higher solubility in non-polar or moderately polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.[3][4]

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms, allowing it to interact with protic solvents like alcohols.[5][6][7] However, it lacks a hydrogen bond donor, which limits its solubility in highly polar, hydrogen-bonding solvents like water. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of weaker ester-water interactions.[3]

  • Molecular Size and Shape: The relatively large size of the this compound molecule can also influence its ability to fit into the solvent structure, affecting solubility.

Hansen Solubility Parameters (HSP): A Deeper Dive

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar intermolecular forces.

  • δh: The energy from hydrogen bonding.[8][9]

Solubility Profile of this compound in Common Solvents

Based on its physicochemical properties and the principles of solubility, a qualitative and expected quantitative solubility profile of this compound in various classes of solvents can be established.

Table 2: Solubility of this compound in Different Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic WaterPractically Insoluble (12.56 mg/L)[2]The large non-polar hydrocarbon chain dominates, making it highly hydrophobic.
Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe alcohol's hydroxyl group can hydrogen bond with the ester's oxygen atoms, and the alkyl chain of the alcohol can interact with the non-polar part of the ester.
Polar Aprotic Acetone, Ethyl AcetateSoluble to Freely SolubleThese solvents have sufficient polarity to interact with the ester group but are not as structured by hydrogen bonding as water, allowing for easier dissolution.
Non-Polar Hexane, TolueneSoluble to Freely SolubleThe dominant non-polar nature of this compound leads to favorable van der Waals interactions with non-polar solvents.
Oils Vegetable Oils, Mineral OilMiscibleThe long hydrocarbon chains of both this compound and oils are structurally similar, leading to high miscibility.

It is important to note that temperature can significantly influence solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle generally holds true for its miscibility with other liquids, as increased kinetic energy can overcome intermolecular forces.[10][11][12][13]

Experimental Determination of Solubility: A Validated Protocol

For precise formulation development, especially when dealing with active pharmaceutical ingredients (APIs), experimental determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[14][15][16][17]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow: Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->shake centrifuge Centrifuge to pellet undissolved solute shake->centrifuge filter Filter supernatant with a syringe filter (e.g., 0.45 µm) centrifuge->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Quantify concentration (e.g., GC-FID, HPLC-UV) dilute->analyze

Caption: Workflow for determining this compound solubility.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points until the concentration plateaus.[18][19][20]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the experimental temperature to let undissolved solute settle.

    • To ensure complete removal of undissolved material, centrifuge the vials at the same temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent any undissolved particles from interfering with the analysis.[21]

  • Analysis:

    • Accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique. Common methods include:

      • Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal for volatile compounds like esters.

      • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Suitable if the ester has a chromophore or if derivatization is employed.

      • Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining this compound can be determined. This method is simpler but generally less precise.[22]

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

    • It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Practical Implications in Drug Development and Formulation

A comprehensive understanding of this compound's solubility is not merely an academic exercise; it has profound practical implications for the development of safe, stable, and effective pharmaceutical and cosmetic products.

  • Topical Formulations: this compound is a common excipient in creams, lotions, and ointments. Its ability to dissolve many active pharmaceutical ingredients (APIs) makes it an excellent solvent and vehicle. For a formulation to be successful, the API must remain dissolved throughout the product's shelf life to ensure uniform dosage and bioavailability.

  • Transdermal Drug Delivery: this compound can act as a penetration enhancer, facilitating the transport of APIs across the skin barrier. Its solubility characteristics influence its partitioning into the stratum corneum, the outermost layer of the skin.

  • Emulsion Systems: In emulsions (creams and lotions), this compound is typically found in the oil phase. Its miscibility with other oils and its ability to dissolve oil-soluble ingredients are critical for the stability and performance of the emulsion.

  • Solvent for Poorly Soluble Drugs: For APIs with poor aqueous solubility, formulating them in a non-aqueous vehicle containing this compound can be a viable strategy to enhance their delivery.

Logical Relationship: From Properties to Application

G cluster_properties Physicochemical Properties cluster_solubility Solubility Profile cluster_applications Formulation Applications A Predominantly Non-Polar (Long Alkyl Chain) C High Solubility in Non-Polar Solvents & Oils A->C E Low Solubility in Water A->E limits B Polar Ester Group (H-bond Acceptor) D Good Solubility in Alcohols B->D F Vehicle for Lipophilic APIs C->F G Penetration Enhancer C->G H Oil Phase Component in Emulsions C->H D->F

Caption: this compound's properties dictate its solubility and uses.

Conclusion

This compound's solubility profile is a direct consequence of its molecular structure—a balance between a non-polar hydrocarbon tail and a polar ester head. Its high solubility in a wide range of organic solvents, coupled with its practical insolubility in water, makes it an invaluable excipient in non-aqueous and emulsion-based formulations. For the research scientist and drug development professional, a thorough grasp of these solubility characteristics, underpinned by sound theoretical principles and validated by robust experimental methods like the shake-flask technique, is essential for innovative and effective product design. This guide serves as a foundational resource to inform solvent selection, guide formulation strategies, and ultimately, contribute to the development of superior pharmaceutical and cosmetic products.

References

Introduction: Isopropyl Caprylate in Scientific and Industrial Contexts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of Isopropyl Caprylate

This compound (CAS No. 5458-59-3), the ester of isopropyl alcohol and caprylic acid, is a versatile ingredient utilized across various industries, notably in cosmetics, personal care products, and as a flavoring agent. Its primary function in cosmetic formulations is as a skin-conditioning agent and emollient, imparting a light, non-greasy feel to products. For researchers, scientists, and drug development professionals, a thorough understanding of its safety and toxicological profile is paramount for risk assessment and the formulation of safe and effective products. This guide provides a comprehensive analysis of the available safety data, leveraging both direct and read-across evidence to build a robust toxicological profile.

Physicochemical Properties and Their Toxicological Relevance

The safety profile of a substance is intrinsically linked to its physical and chemical properties.

PropertyValueToxicological Significance
Molecular Formula C₁₁H₂₂O₂Influences absorption and distribution.
Molecular Weight 186.29 g/mol Moderate size affects dermal penetration potential.
LogP (o/w) ~3.9-4.196Indicates lipophilicity, suggesting potential for skin penetration and bioaccumulation.
Water Solubility 12.56 mg/L (estimated)Low water solubility affects its environmental fate and distribution in aqueous systems.
Vapor Pressure 0.158 mmHg @ 25°C (estimated)Low volatility suggests minimal risk from inhalation at ambient temperatures.

Toxicological Assessment: A Weight-of-Evidence Approach

Due to the limited availability of toxicological studies conducted directly on this compound, a scientifically accepted "read-across" approach is employed. This involves using data from structurally similar compounds, a method endorsed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. The primary analogue for this assessment is propylheptyl caprylate, another alkyl ester with a similar molecular weight and structure.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure.

  • Oral: The acute oral toxicity of propylheptyl caprylate in rats was found to be low, with an LD50 greater than 2,000 mg/kg.[1] For a broader group of alkyl esters, oral LD50 values in rats are generally greater than 2 g/kg.[1] Based on this data, this compound is expected to have a low order of acute oral toxicity.

  • Dermal: The acute dermal LD50 for propylheptyl caprylate in rats is greater than 2,000 mg/kg, indicating low toxicity via skin exposure.[1]

  • Inhalation: Given its low vapor pressure, significant acute toxicity from inhalation under normal use conditions is not anticipated.

Skin and Eye Irritation

Evaluating the potential for local tissue damage is a critical component of safety assessment for dermally applied products.

  • Skin Irritation: In a study conducted on rabbits following OECD Guideline 404, propylheptyl caprylate was found to be slightly irritating to the skin.[1] Another study on a different alkyl ester showed very slight erythema at 24 and 48-hour observations, which resolved by 72 hours.[2] The CIR Expert Panel concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when they are formulated to be non-irritating.[3]

  • Eye Irritation: Propylheptyl caprylate is considered to be slightly irritating to the eye in rabbit studies.[1] Generally, fatty acid esters have been shown to cause either no or only very slight ocular irritation in Draize rabbit eye tests.[4]

Dermal Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.

  • Ames Test (Bacterial Reverse Mutation Assay): This test assesses the potential of a substance to cause gene mutations. Propylheptyl caprylate was found to be non-mutagenic in an Ames test, both with and without metabolic activation.[1]

  • In Vitro Mammalian Chromosome Aberration Test: This assay evaluates the potential to induce structural chromosomal damage. Propylheptyl caprylate did not induce chromosomal aberrations in an in vitro test on human lymphocytes.[1][10]

Based on the negative results for a close structural analogue, this compound is not expected to be genotoxic.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is key to interpreting its toxicological profile.

dot

cluster_0 Dermal Application cluster_1 Stratum Corneum & Epidermis cluster_2 Systemic Circulation cluster_3 Metabolism & Excretion Isopropyl_Caprylate This compound Hydrolysis Hydrolysis by Esterases Isopropyl_Caprylate->Hydrolysis Caprylic_Acid Caprylic Acid Hydrolysis->Caprylic_Acid Isopropyl_Alcohol Isopropyl Alcohol Hydrolysis->Isopropyl_Alcohol Beta_Oxidation Beta-Oxidation Caprylic_Acid->Beta_Oxidation Acetone_Formation Oxidation to Acetone Isopropyl_Alcohol->Acetone_Formation Excretion Excretion (CO2, Urine) Beta_Oxidation->Excretion Acetone_Formation->Excretion

Caption: Metabolic pathway of this compound after dermal application.

Upon dermal application, this compound is expected to be hydrolyzed by esterases present in the skin into its constituent parts: caprylic acid and isopropyl alcohol.[11]

  • Caprylic Acid: This medium-chain fatty acid is readily metabolized through beta-oxidation, a common pathway for fatty acid breakdown, ultimately yielding carbon dioxide and water.

  • Isopropyl Alcohol: Isopropyl alcohol is absorbed through the skin and is primarily metabolized in the liver by alcohol dehydrogenase to acetone.[12][13] The acetone is then excreted via the lungs or urine.

The rapid metabolism and excretion of its components suggest a low potential for systemic toxicity from repeated dermal exposure to this compound.

Environmental Safety

The environmental fate of this compound is an important consideration for its overall safety profile.

  • Biodegradability: Fatty acid esters are generally considered to be readily biodegradable.[14] They are expected to be broken down by microorganisms in soil and aquatic environments.

  • Aquatic Toxicity: While specific data for this compound is limited, the ECHA registration for the broader category of fatty acid esters indicates that they are not expected to be harmful to aquatic organisms.[15] Due to their low water solubility and ready biodegradability, the potential for long-term adverse effects in the aquatic environment is considered low.

Experimental Protocols: A Methodological Overview

To ensure the reliability and reproducibility of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount (0.5 mL or 0.5 g) of the test substance is applied to a shaved patch of skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential.[16][17]

dot

cluster_0 OECD 404: Acute Dermal Irritation A Animal Preparation (Shaving) B Test Substance Application (0.5 mL/g) A->B C Semi-Occlusive Patching B->C D 4-Hour Exposure C->D E Patch Removal D->E F Observation & Scoring (1, 24, 48, 72 hours) E->F G Classification F->G

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

Human Repeat Insult Patch Test (HRIPT)
  • Panelists: A panel of human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied to the same site on the back under an occlusive or semi-occlusive patch for 24 or 48 hours. This is repeated 9 times over a 3-week period. The site is scored for any irritation before each new application.[5][7]

  • Rest Phase: A 2-week rest period with no applications follows the induction phase.

  • Challenge Phase: A single patch with the test material is applied to a new, previously untreated site.

  • Scoring and Evaluation: The challenge site is scored for reactions at 24 and 48 hours after application. A reaction at the challenge site that is more severe than any irritation seen during induction may indicate sensitization.[5][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[18]

  • Incubation: The treated bacteria are plated on a medium lacking the essential amino acid and incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests the substance is mutagenic.[19][20][21]

Conclusion and Recommendations for Safe Handling

Based on a comprehensive review of the available data and the application of a scientifically valid read-across approach, this compound is considered to have a low order of toxicity. It is not expected to be acutely toxic, a skin sensitizer, or genotoxic. It is at most slightly irritating to the skin and eyes. The rapid metabolism of this compound into its endogenous or readily metabolized constituents further supports its safety profile for use in topical applications.

For researchers, scientists, and drug development professionals, the following handling recommendations are advised:

  • Good Laboratory Practices (GLP): Adhere to standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses).

  • Ventilation: While the risk of inhalation is low, work in a well-ventilated area.

  • Formulation Considerations: When formulating products containing this compound, particularly at higher concentrations, consideration should be given to the overall irritation potential of the final formulation.

This guide provides a robust framework for understanding the safety of this compound. As with any chemical substance, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed handling and safety information.

References

Isopropyl Caprylate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Isopropyl Caprylate, a versatile ester with significant applications across the pharmaceutical, cosmetic, and flavor industries. This document will delve into its chemical identity, physicochemical properties, synthesis, and diverse applications, with a particular focus on the scientific principles that underpin its utility.

Chemical Identity and Nomenclature

This compound is the ester formed from the reaction of caprylic acid and isopropanol. Its unique chemical structure imparts properties that make it a valuable ingredient in a multitude of formulations.

The Chemical Abstracts Service (CAS) has assigned the number 5458-59-3 to this compound, which serves as its universal identifier in chemical databases and regulatory documents.[1][2][3][4]

Due to varying naming conventions and historical usage, this compound is also known by several synonyms. Understanding these is crucial for comprehensive literature searches and accurate identification of the substance.

Table 1: Synonyms and Identifiers for this compound

Synonym/IdentifierSource/Context
Isopropyl octanoateCommon chemical name[1][2][3]
propan-2-yl octanoateIUPAC Name[1][2][3]
n-Caprylic acid isopropyl esterCommon chemical name[2][3]
Octanoic acid, 1-methylethyl esterAlternative chemical name[3][5]
GHK5I7U9ZDFDA UNII (Unique Ingredient Identifier)[2][3]
EINECS 226-721-2European Inventory of Existing Commercial Chemical Substances[3][4]

Physicochemical Properties

The functional characteristics of this compound in various applications are a direct consequence of its physical and chemical properties. Its molecular structure, a medium-chain fatty acid esterified with a secondary alcohol, results in a unique balance of lipophilicity and volatility.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H22O2[1][2]
Molecular Weight186.29 g/mol [1][3]
Boiling Point217°C[2]
Density0.86 g/cm³[2]
Refractive Index1.4140 to 1.4190[2]
Flash Point94°C[2]
SolubilityPractically insoluble in water; soluble in alcohol and oils[2]

These properties collectively contribute to its role as an effective emollient, solvent, and fragrance component. Its low viscosity and non-greasy feel are particularly valued in cosmetic and topical pharmaceutical formulations.

Synthesis of this compound

The primary industrial method for producing this compound is through the esterification of caprylic acid with isopropanol.[2] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

Reaction Mechanism and Stoichiometry

The esterification reaction is a reversible process. The use of a catalyst, such as sulfuric acid or a solid acid resin, increases the reaction rate. The stoichiometry is a 1:1 molar ratio of caprylic acid to isopropanol. However, in practice, an excess of isopropanol may be used to shift the equilibrium towards the product side.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Caprylic_Acid Caprylic Acid Reactor Reactor Vessel Caprylic_Acid->Reactor Isopropanol Isopropanol Isopropanol->Reactor Heating Heating (to reflux) Reactor->Heating Catalyst Acid Catalyst Catalyst->Reactor Water_Removal Water Removal (e.g., Dean-Stark) Heating->Water_Removal Neutralization Neutralization (e.g., NaHCO3 wash) Water_Removal->Neutralization Washing Washing (to remove salts) Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Isopropyl_Caprylate This compound Distillation->Isopropyl_Caprylate

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Caprylic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine caprylic acid and an excess of isopropanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux with a Dean-Stark trap to collect the water by-product.

  • Heat the mixture to reflux and continue until water is no longer collected.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation.

Applications in Research and Drug Development

This compound's favorable properties make it a valuable excipient in pharmaceutical and cosmetic formulations.

Topical and Transdermal Drug Delivery

In topical formulations, this compound acts as an emollient and a solvent. Its non-greasy feel and rapid absorption enhance the sensory appeal of creams and lotions.[6][7] More critically, it can function as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[6][7] This is particularly beneficial for drugs with low skin permeability.

Solvent for Poorly Soluble APIs

The ester nature of this compound makes it a good solvent for a variety of lipophilic compounds. This property is leveraged in the formulation of both oral and topical products containing APIs with poor water solubility.

Use in the Cosmetic and Fragrance Industry

In cosmetics, this compound is used as an emollient, moisturizer, and thickening agent.[8] Its ability to dissolve other ingredients helps to create homogenous and stable formulations. In the fragrance industry, it can be used as a carrier for fragrance oils, and it also possesses a faint fruity or wine-like odor itself.[1]

Safety and Regulatory Information

This compound is generally considered to be of low toxicity. Safety data sheets indicate that it may cause skin and eye irritation.[2] Good laboratory practices should be followed when handling this chemical, including the use of personal protective equipment.

Regulatory bodies such as the FDA and the European Chemicals Agency (ECHA) have established guidelines for its use in various products.[3] It is listed in inventories of chemical substances in multiple regions, indicating its widespread acceptance and use.

Conclusion

This compound is a multifunctional ester with a well-established safety profile and a broad range of applications. Its unique physicochemical properties make it an invaluable tool for researchers and professionals in drug development, cosmetics, and the flavor and fragrance industries. A thorough understanding of its characteristics is key to leveraging its full potential in formulation and product development.

References

Literature review on isopropyl caprylate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Isopropyl Caprylate in Pharmaceutical and Cosmetic Formulations

Abstract

This compound, the ester of isopropyl alcohol and caprylic acid, is a versatile excipient with significant applications in the pharmaceutical and cosmetic industries. Chemically known as isopropyl octanoate, this colorless, oil-soluble liquid is prized for its unique combination of functional properties.[1] It serves as an effective emollient, a non-greasy texture enhancer, a solvent, and, critically, a penetration enhancer for topical and transdermal drug delivery systems.[2][3][4] This guide provides a comprehensive technical overview of this compound's physicochemical properties, its mechanisms of action, and its diverse applications. We will delve into its role in overcoming the skin's barrier function, its use as a core component in advanced drug delivery systems such as microemulsions and self-emulsifying drug delivery systems (SEDDS), and its contributions to the sensory attributes of cosmetic products. Detailed experimental protocols for formulation development and analysis are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this excipient.

Introduction to this compound (Isopropyl Octanoate)

This compound (CAS No. 5458-59-3) is a fatty acid ester with a well-established profile in various formulation sciences.[5][6] Its utility stems from a favorable combination of safety, stability, and functional characteristics that make it a valuable component in a wide array of products.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in formulations. It is produced through the esterification of isopropanol with n-octanoic acid (caprylic acid).[1]

PropertyValueSource(s)
Molecular Formula C11H22O2[1][5][7]
Molecular Weight 186.29 g/mol [1][5][7]
Appearance Colorless to almost colorless oily liquid[1]
Boiling Point 217 °C[1]
Density ~0.86 g/cm³[1]
Solubility Practically insoluble in water; soluble in alcohol and oils[1]
Synonyms Isopropyl octanoate, Isopropyl n-octanoate, Propan-2-yl octanoate[1][5][7]
FDA UNII GHK5I7U9ZD[1][5]
Key Functional Attributes

The applications of this compound are driven by three primary functional attributes:

  • Emolliency: As an emollient, it softens and soothes the skin by forming a protective, non-greasy layer that helps to lock in moisture.[2][3][4] This makes it highly desirable in creams, lotions, and other skincare products.

  • Solvency: It acts as an effective solvent for many lipophilic active ingredients and other excipients, aiding in their incorporation into a stable and homogenous formulation.

  • Penetration Enhancement: In pharmaceutical applications, its most critical role is as a chemical penetration enhancer. It reversibly disrupts the skin's primary barrier, the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs) to their target sites.[8][9][10]

Core Application in Transdermal and Topical Drug Delivery

The skin's primary function is to act as a barrier, which presents a significant challenge for topical drug delivery.[10] this compound is a key tool for formulators seeking to overcome this challenge.

The Stratum Corneum Barrier

The stratum corneum (SC) is the outermost layer of the skin, composed of flattened, dead cells (corneocytes) embedded in a lipid-rich matrix. This "brick and mortar" structure is highly effective at preventing the ingress of foreign substances. Chemical penetration enhancers like this compound work by temporarily modifying this structure to increase its permeability.[9][11]

Mechanism of Action as a Penetration Enhancer

The lipophilic nature of this compound allows it to integrate into the lipid matrix of the stratum corneum. The primary mechanism of action involves the disruption of the highly ordered lipid structure.[11] By fluidizing these lipids, it creates more permeable pathways, allowing drug molecules to diffuse through the SC more readily. This action is transient and reversible, ensuring that the skin's barrier function is not permanently compromised. This mechanism is shared by other isopropyl esters, such as isopropyl myristate, which has been shown to increase the penetration of drugs like diclofenac.[12]

Diagram: this compound's Interaction with the Stratum Corneum

G cluster_0 Highly Ordered Lipid Matrix (Barrier) cluster_1 Disrupted, Fluidized Lipid Matrix corneocyte1 Corneocyte corneocyte2 Corneocyte corneocyte3 Corneocyte corneocyte4 Corneocyte lipids1 lipids2 d_corneocyte1 Corneocyte d_corneocyte2 Corneocyte d_corneocyte3 Corneocyte d_corneocyte4 Corneocyte ipc1 IPC ipc2 IPC ipc3 IPC api_outside API cluster_0 cluster_0 api_outside->cluster_0 Low Permeation cluster_1 cluster_1 api_outside->cluster_1 Enhanced Permeation api_inside API ipc_apply Isopropyl Caprylate (IPC) ipc_apply->cluster_1 cluster_1->api_inside

Caption: Mechanism of penetration enhancement by this compound (IPC).

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the efficacy of this compound as a penetration enhancer.

Objective: To quantify the permeation of an Active Pharmaceutical Ingredient (API) from a topical formulation containing this compound through an excised skin sample.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear skin or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test Formulation: API in a vehicle containing a specific concentration of this compound.

  • Control Formulation: API in the same vehicle without this compound.

  • High-Performance Liquid Chromatography (HPLC) system for API quantification.

Methodology:

  • Skin Preparation: Thaw excised skin at room temperature. Carefully remove any subcutaneous fat. Cut skin sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium. Ensure no air bubbles are trapped beneath the skin. Begin stirring with a magnetic stir bar.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Application of Formulation: Apply a precise amount (e.g., 10 mg/cm²) of the Test or Control formulation onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.[13]

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The enhancement ratio (ER) can be calculated by dividing the flux of the test formulation by the flux of the control formulation.

Advanced Drug Delivery Systems

This compound is a key lipid excipient in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS), which are designed to enhance the oral bioavailability of poorly water-soluble drugs.[14][15]

Role as the Oil Phase in Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. This compound can serve as the oil phase, in which a lipophilic drug is dissolved. These systems can increase drug solubilization and provide a large interfacial area for drug absorption.[16]

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are anhydrous isotropic mixtures of oil, surfactant, and sometimes cosolvents, that spontaneously form a fine oil-in-water emulsion upon mild agitation in an aqueous medium, such as the gastrointestinal fluids.[14][17][18]

  • Causality: For lipophilic drugs (BCS Class II), oral absorption is often limited by their poor solubility and slow dissolution rate. By pre-dissolving the drug in a lipid-based system like a SEDDS using this compound as the oil phase, the formulation bypasses the dissolution step.[18] Upon emulsification in the gut, the drug is presented in a solubilized state within fine oil droplets, promoting rapid and consistent absorption.[18][19]

Diagram: Workflow for SEDDS Formulation

G cluster_workflow SEDDS Formulation & Evaluation Workflow s1 1. Excipient Screening s2 2. Construct Pseudo-Ternary Phase Diagram s1->s2 sub1 Select Oil (this compound), Surfactant, Co-surfactant based on API solubility. s1->sub1 s3 3. Prepare Formulations s2->s3 sub2 Identify stable microemulsion region. s2->sub2 s4 4. Characterization s3->s4 s5 5. In Vitro Drug Release s4->s5 sub4 Droplet Size, Zeta Potential, Thermodynamic Stability s4->sub4 s6 6. In Vivo Study s5->s6

Caption: Logical workflow for developing an this compound-based SEDDS.

Experimental Protocol: Formulation and Characterization of a Microemulsion

Objective: To identify a stable microemulsion region for a system containing this compound and to characterize the resulting formulation.

Materials:

  • Oil Phase: this compound

  • Surfactant: e.g., Polysorbate 80 (Tween 80)

  • Co-surfactant: e.g., Isopropyl alcohol[16]

  • Aqueous Phase: Deionized water

  • API (lipophilic model drug)

Methodology:

  • Construct Pseudo-ternary Phase Diagram: This is crucial for identifying the concentration ranges of components that form a stable microemulsion.[16][19] a. Prepare various mixtures of the oil (this compound) and the surfactant/co-surfactant (S/CoS) at fixed weight ratios (e.g., 1:1, 2:1, 3:1). b. For each S/CoS ratio, titrate the oil/surfactant mixture with water dropwise while stirring. c. Observe the mixture for transparency. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region. d. Plot the results on a ternary phase diagram to delineate the stable, single-phase microemulsion zone.

  • Formulation Preparation: Select a composition from within the identified microemulsion region. a. Dissolve the pre-weighed API in the this compound. b. Add the required amounts of surfactant and co-surfactant and mix until a clear solution is formed. c. Add the specified amount of water and stir until a transparent, homogenous microemulsion is formed.

  • Physicochemical Characterization: a. Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A small droplet size (<100 nm) and low PDI (<0.3) are desirable. b. Thermodynamic Stability: Centrifuge the formulation at high RPM (e.g., 5000 RPM for 30 min) and subject it to several freeze-thaw cycles. The formulation should show no signs of phase separation or drug precipitation. c. Viscosity: Measure using a rheometer. Microemulsions are typically low-viscosity systems.[20]

Applications in Cosmetics and Personal Care

In the cosmetic industry, the sensory feel of a product is paramount. This compound is widely used to create formulations with a light, silky, and non-greasy skin feel.[3][4]

  • Emollient and Skin Conditioner: It acts as a lubricant on the skin's surface, imparting a smooth and soft appearance.[21]

  • Texture and Spreading Agent: It significantly improves the spreadability of creams and lotions. In formulations with high oil content, it can reduce the heavy, greasy feel, making the product more cosmetically elegant.[3]

  • Solvent and Carrier: It helps to dissolve active ingredients and fragrances, ensuring their uniform distribution throughout the product.[4]

Analytical Methodologies

Ensuring the quality and purity of this compound and its concentration in final formulations is critical.

Protocol: HPLC for Quantification of this compound

Objective: To determine the concentration of this compound in a given sample.

Principle: Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of moderately nonpolar compounds like this compound.[13]

Instrumentation & Conditions:

  • HPLC System: With UV or Diode Array Detector (DAD).

  • Column: C18 or C8 reverse-phase column (e.g., Newcrom R1).[13]

  • Mobile Phase: A mixture of acetonitrile and water.[13] For MS compatibility, formic acid can be used instead of phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV range (e.g., 210 nm), as esters have a weak chromophore.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample formulation and dissolve it in the solvent. The sample may require extraction or filtration to remove interfering matrix components.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Safety and Regulatory Profile

This compound is generally considered to have a favorable safety profile for its intended uses in cosmetics and topical pharmaceuticals.

  • Toxicity: It has a low potential for acute toxicity. The Cosmetic Ingredient Review (CIR) panel has determined that similar esters, like isopropyl palmitate, are safe for use in cosmetics.[3][21] However, as with most chemicals, it can cause skin and eye irritation in its undiluted form, and appropriate handling procedures should be followed.[1][22]

  • Regulatory Status: It is listed in several international chemical inventories and databases, including the FDA's Global Substance Registration System (GSRS) with the UNII code GHK5I7U9ZD.[1][5]

Conclusion and Future Perspectives

This compound is a multifunctional excipient that addresses key challenges in both pharmaceutical and cosmetic formulation. Its ability to act as a penetration enhancer is crucial for the development of effective topical and transdermal therapies, while its sensory properties make it an invaluable ingredient for creating elegant and consumer-pleasing personal care products. Its role as an oil phase in advanced drug delivery systems like SEDDS and microemulsions highlights its importance in improving the bioavailability of challenging drug molecules.

Future research will likely focus on exploring synergistic combinations of this compound with other penetration enhancers and utilizing it in novel drug delivery platforms, such as nanoemulsions and lipid-based nanoparticles, to further optimize targeted and controlled drug release.

References

Isopropyl Caprylate: A Comprehensive Technical Guide to Regulatory Landscape and Quality Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Ester in Regulated Industries

Isopropyl caprylate, the ester of isopropyl alcohol and caprylic acid, is a colorless, oily liquid with the chemical formula C11H22O2.[1][2] Valued for its emollient, solvent, and fragrance properties, it finds application across the cosmetic, pharmaceutical, and food industries. Its straightforward synthesis involves the azeotropic esterification of isopropanol with n-octanoic acid (caprylic acid).[1] This guide provides an in-depth analysis of the regulatory framework governing this compound, outlines established quality standards, and details analytical methodologies crucial for its use in research, development, and manufacturing.

Part 1: Global Regulatory Framework: Navigating the Multi-Faceted Landscape

The regulatory status of this compound is not defined by a single, harmonized global standard. Instead, it is governed by the regulations of different authorities in the regions where it is manufactured, sold, or used. This section dissects the key regulatory considerations in major markets.

Cosmetics: A Focus on Safety and Transparency

In the European Union, cosmetic ingredients are regulated under Regulation (EC) No. 1223/2009. The safety of cosmetic ingredients is paramount, and the regulation outlines lists of prohibited and restricted substances in its annexes. A search of the EU's Cosmetic Ingredient (CosIng) database reveals that this compound is not listed in the annexes of prohibited or restricted substances, indicating its use in cosmetics is generally permitted provided the final product is safe for consumers.

Food and Flavorings: A Matter of Intent and Purity

In the United States, the Food and Drug Administration (FDA) regulates substances added to food. While there is no specific Generally Recognized as Safe (GRAS) notice for this compound listed in the FDA's GRAS Notice Inventory, the regulatory status of its constituent components provides guidance.

  • Caprylic Acid: Caprylic acid (octanoic acid) is affirmed as GRAS for use as a flavoring agent and adjuvant under 21 CFR 184.1025.[5][6] It is also permitted as a food additive in the form of fatty acids from edible sources.[7]

  • Isopropyl Alcohol: Isopropyl alcohol is regulated as a secondary direct food additive under 21 CFR 173.240, with specific limitations on its residual levels in food products like spice oleoresins and lemon oil.[8][9][10]

Given that both of its precursors have established regulatory pathways for use in food, this compound is primarily used as a flavoring agent. Its use would be subject to Good Manufacturing Practices (GMP) and purity specifications to ensure consumer safety.

Pharmaceuticals: Ensuring Quality and Consistency

For pharmaceutical applications, the focus is on the purity and quality of excipients. While a specific monograph for this compound is not found in the United States Pharmacopeia (USP), the USP does provide monographs for its precursors, isopropyl alcohol and caprylic acid. This implies that any this compound used in pharmaceutical formulations would need to be of high purity and its specifications would likely be based on the standards for its components and general principles of excipient quality control.

Chemical Registration: The REACH Perspective

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the production and use of chemical substances. A search of the European Chemicals Agency (ECHA) database for "propan-2-yl octanoate" (a synonym for this compound) with CAS number 5458-59-3 would be necessary to determine its specific registration status, including any tonnage band information and submitted safety data. The registration status of its precursor, propan-2-ol (isopropyl alcohol), is well-established on the ECHA database.[11]

Part 2: Quality Standards and Analytical Specifications

Ensuring the quality and purity of this compound is critical for its safe and effective use. While a universal monograph is not established, industry standards and the requirements for its constituent parts provide a framework for its specifications.

ParameterSpecificationRationale and Field Insight
Appearance Clear, colorless oily liquidVisual inspection is a primary indicator of purity. Any discoloration may suggest the presence of impurities or degradation products.
Odor Characteristic, fruityA distinct odor profile is expected. Any off-odors could indicate the presence of residual starting materials or by-products.
Assay (Purity) Typically ≥ 99.0%High purity is essential to minimize the presence of unreacted starting materials (isopropyl alcohol, caprylic acid) and potential side-reaction products, ensuring consistent performance and safety.
Acid Value Low (e.g., < 0.5 mg KOH/g)A low acid value indicates minimal residual free caprylic acid, which can affect the stability and sensory properties of the final product.
Water Content Low (e.g., < 0.1%)Water can participate in hydrolysis of the ester, leading to degradation and the formation of free acid and alcohol.
Specific Gravity Approx. 0.855 at 25°CA physical parameter that can be used as a quick check for identity and purity.
Refractive Index Approx. 1.418 at 20°CAnother key physical constant for identification and quality control.

Part 3: Experimental Protocols for Quality Assessment

The following section details a step-by-step methodology for the purity assessment of this compound, adapted from established gas chromatography (GC) methods for similar esters.

Purity Determination by Gas Chromatography (GC-FID)

This method is highly effective for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5), is suitable. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (this can be adjusted based on the sample concentration).

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a standard solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or isopropanol.

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution in the same solvent.

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak corresponding to this compound based on its retention time, confirmed by the standard injection.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    • Formula: Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:

  • The choice of a non-polar or mid-polar GC column is based on the principle of "like dissolves like." this compound is a relatively non-polar molecule, and such a column will provide good separation from potential impurities which may have different polarities.

  • The temperature programming allows for the efficient elution of this compound while also enabling the separation of both more volatile (e.g., residual isopropyl alcohol) and less volatile (e.g., residual caprylic acid) impurities.

  • The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range, making it suitable for quantifying both the main component and trace impurities.

Part 4: Visualizing the Regulatory and Quality Control Workflow

To better understand the interconnectedness of the regulatory and quality control processes, the following diagrams illustrate key workflows.

Regulatory Pathway for a Cosmetic Ingredient cluster_0 Ingredient Development & Safety Assessment cluster_1 EU Regulatory Compliance cluster_2 Market Access Ingredient Synthesis\n& Characterization Ingredient Synthesis & Characterization Toxicological Data\n(In Vitro & In Vivo) Toxicological Data (In Vitro & In Vivo) Ingredient Synthesis\n& Characterization->Toxicological Data\n(In Vitro & In Vivo) CIR Safety Assessment\n(for US Market) CIR Safety Assessment (for US Market) Toxicological Data\n(In Vitro & In Vivo)->CIR Safety Assessment\n(for US Market) Preparation of\nProduct Information File (PIF) Preparation of Product Information File (PIF) Toxicological Data\n(In Vitro & In Vivo)->Preparation of\nProduct Information File (PIF) CIR Safety Assessment\n(for US Market)->Preparation of\nProduct Information File (PIF) Product on US Market Product on US Market CIR Safety Assessment\n(for US Market)->Product on US Market Check EU CosIng Database\n& Annexes Check EU CosIng Database & Annexes Preparation of\nProduct Information File (PIF)->Check EU CosIng Database\n& Annexes Cosmetic Product\nNotification Portal (CPNP) Cosmetic Product Notification Portal (CPNP) Check EU CosIng Database\n& Annexes->Cosmetic Product\nNotification Portal (CPNP) CPNP CPNP Product on EU Market Product on EU Market CPNP->Product on EU Market

Caption: A simplified workflow for the regulatory approval of a cosmetic ingredient in the EU and US markets.

QC Workflow for this compound cluster_testing Analytical Testing cluster_review Quality Decision Raw Material Receipt Raw Material Receipt Sampling & Initial Inspection\n(Appearance, Odor) Sampling & Initial Inspection (Appearance, Odor) Raw Material Receipt->Sampling & Initial Inspection\n(Appearance, Odor) Physical & Chemical Testing Physical & Chemical Testing Sampling & Initial Inspection\n(Appearance, Odor)->Physical & Chemical Testing GC-FID for Purity & Impurities GC-FID for Purity & Impurities Physical & Chemical Testing->GC-FID for Purity & Impurities Acid Value Titration Acid Value Titration Physical & Chemical Testing->Acid Value Titration Water Content (Karl Fischer) Water Content (Karl Fischer) Physical & Chemical Testing->Water Content (Karl Fischer) Data Review & Comparison\nto Specifications Data Review & Comparison to Specifications GC-FID for Purity & Impurities->Data Review & Comparison\nto Specifications Acid Value Titration->Data Review & Comparison\nto Specifications Water Content (Karl Fischer)->Data Review & Comparison\nto Specifications Release for Manufacturing Release for Manufacturing Data Review & Comparison\nto Specifications->Release for Manufacturing Reject & Quarantine Reject & Quarantine Data Review & Comparison\nto Specifications->Reject & Quarantine

Caption: A typical quality control workflow for incoming batches of this compound.

Conclusion

The regulatory and quality landscape for this compound is governed by a framework that prioritizes consumer safety and product consistency. While no single global regulation or monograph exists, a thorough understanding of the requirements set forth by authorities such as the FDA and the European Commission, coupled with adherence to the principles outlined by the Cosmetic Ingredient Review, provides a clear path for its compliant use. For researchers and developers, the implementation of robust analytical methods, such as the gas chromatography protocol detailed herein, is fundamental to ensuring the high purity and quality required for its successful application in cosmetics, food, and pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: The Utility of Isopropyl Caprylate as a Solvent in Advanced Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical formulation, the selection of an appropriate solvent system is a critical determinant of a drug product's ultimate success. The chosen solvent must not only effectively solubilize the active pharmaceutical ingredient (API) but also be compatible with other excipients, safe for the intended route of administration, and conducive to the desired drug release profile. Isopropyl caprylate (CAS No. 5458-59-3), the isopropyl ester of caprylic acid (octanoic acid), is an emerging excipient that warrants significant attention from formulation scientists.[1][2] As a colorless, oily liquid with excellent solvent properties for lipophilic compounds, it offers a compelling combination of functionality, safety, and versatility for both topical and oral drug delivery systems.[1]

This guide provides an in-depth exploration of this compound's role in pharmaceutical formulations. We will delve into its physicochemical properties, examine its mechanisms of action as a solvent and penetration enhancer, and provide detailed, field-tested protocols for its application. The insights herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile solvent in creating stable, effective, and patient-centric drug products.

Physicochemical Profile and Rationale for Use

Understanding the fundamental properties of this compound is key to appreciating its utility. It is a fatty acid ester characterized by a medium-chain fatty acid (C8) and an isopropyl alcohol moiety. This structure imparts a unique balance of lipophilicity and fluidity, making it an effective non-aqueous solvent.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5458-59-3[1][3]
Synonyms Isopropyl octanoate, Propan-2-yl octanoate[1][3][4]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless to almost colorless, clear oily liquid[1]
Solubility Practically insoluble in water; Soluble in alcohol and oils[1]
Density ~0.86 g/cm³[1]
Boiling Point ~217 °C[1]
LogP (Octanol/Water) ~3.9 - 4.2[1][3]
FDA UNII GHK5I7U9ZD[1][3]

The moderately high LogP value indicates significant lipophilicity, which is the primary driver for its ability to dissolve poorly water-soluble APIs. Unlike longer-chain esters, its relatively low molecular weight and viscosity ensure good spreadability and favorable sensory characteristics in topical formulations.

Applications in Pharmaceutical Formulations

This compound's properties make it suitable for two major areas of drug delivery: topical/transdermal systems and oral lipid-based formulations.

Topical and Transdermal Drug Delivery

For drugs intended for dermal application, this compound serves multiple functions: a solvent, an emollient, and a penetration enhancer. Its role is analogous to more extensively studied esters like isopropyl myristate (IPM).[5][6][7]

  • Causality of Action : The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. Isopropyl esters enhance permeation by reversibly disrupting this lipid structure.[8] They intercalate into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules to diffuse through.[8] This mechanism allows for more efficient delivery of the API to the target site within the skin or into systemic circulation.

G cluster_0 Normal Stratum Corneum (Barrier Intact) cluster_1 Stratum Corneum with this compound SC_Lipids_1 Highly Organized Lipid Bilayers API_1 API Molecule API_1->SC_Lipids_1 Low Permeation IPC This compound SC_Lipids_2 Disrupted & Fluidized Lipid Bilayers IPC->SC_Lipids_2 Intercalates & Disrupts API_2 API Molecule API_2->SC_Lipids_2 Enhanced Permeation IPC_Application Topical Formulation Containing this compound

Caption: Mechanism of skin penetration enhancement by this compound.

Oral Lipid-Based Drug Delivery Systems (LBDDS)

The oral bioavailability of many new chemical entities is hampered by their poor aqueous solubility (Biopharmaceutics Classification System Class II and IV). LBDDS are a proven strategy to overcome this challenge.[9][10] These formulations, which include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), maintain the drug in a solubilized state within the gastrointestinal tract, thereby improving its absorption.[9][11]

  • Role of this compound : this compound can serve as a key component of the oil phase in LBDDS. Its function is to act as a primary solvent for the lipophilic API. When combined with surfactants and co-solvents, it can form the basis of a SEDDS formulation that, upon gentle agitation in aqueous media (i.e., gastric fluids), spontaneously forms a fine oil-in-water emulsion, presenting the drug in solubilized droplets ready for absorption.[10]

G API Poorly Soluble API (BCS Class II/IV) Formulation Mix to form LBDDS Pre-concentrate API->Formulation IPC This compound (Lipid Solvent) IPC->Formulation Surfactant Surfactant(s) (e.g., Tween 80) Surfactant->Formulation Cosolvent Co-solvent (e.g., Transcutol) Cosolvent->Formulation Dispersion Dispersion in Aqueous Media (GIT Fluids) Formulation->Dispersion Result Fine o/w Emulsion (Drug Solubilized) Dispersion->Result Absorption Enhanced Absorption Result->Absorption

Caption: Workflow for developing an oral lipid-based drug delivery system (LBDDS).

Experimental Protocols

The following protocols provide step-by-step methodologies for the formulation and evaluation of systems containing this compound.

Protocol 1: Preparation of a Topical Cream (Oil-in-Water Emulsion)

Objective: To formulate a stable o/w cream containing a model lipophilic API, using this compound as the primary solvent in the oil phase.

Materials:

  • Lipophilic API

  • This compound (Oil Phase)

  • Cetostearyl Alcohol (Thickener/Stabilizer)

  • Emulsifying Wax (e.g., Polawax™)

  • Glycerin (Humectant, Aqueous Phase)

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water (Aqueous Phase)

Methodology:

  • Oil Phase Preparation:

    • In a glass beaker, weigh the required amounts of this compound, Cetostearyl Alcohol, and Emulsifying Wax.

    • Add the pre-weighed lipophilic API to this mixture.

    • Heat the beaker in a water bath to 70-75°C. Stir gently with a glass rod until all components are melted and the API is fully dissolved, forming a clear, homogenous oil phase.

    • Causality Check: Heating ensures all solid lipidic excipients are melted and facilitates the dissolution of the API. Maintaining this temperature is crucial for the subsequent emulsification step to prevent premature crystallization.

  • Aqueous Phase Preparation:

    • In a separate beaker, weigh the Purified Water and Glycerin.

    • Add the preservative.

    • Heat this aqueous phase to 70-75°C.

    • Causality Check: Matching the temperature of the aqueous phase to the oil phase is critical to prevent thermal shock during mixing, which would result in a poorly formed, unstable emulsion.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at a moderate speed (e.g., 3000-5000 rpm).

    • Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.

    • Causality Check: High-shear mixing provides the necessary energy to break down the dispersed phase into fine droplets, creating a stable emulsion with a desirable texture.

  • Cooling and Finalization:

    • Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools to room temperature.

    • Causality Check: Slow, continuous stirring during cooling prevents phase separation and ensures a homogenous final product with a consistent viscosity.

    • Once cooled, perform final quality checks (pH, viscosity, appearance) and package in appropriate containers.

Protocol 2: In-Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To evaluate the release rate of an API from a topical formulation containing this compound. This method is a self-validating system for assessing formulation performance.[12]

Apparatus & Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer like Tween 20 to maintain sink conditions)

  • Topical formulation from Protocol 1

  • Validated analytical method (e.g., HPLC)

Methodology:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. Fill the receptor compartment with pre-warmed (32 ± 0.5 °C), de-gassed receptor medium. Ensure no air bubbles are trapped.[12]

    • Place a small magnetic stir bar in the receptor compartment and begin stirring at a constant rate (e.g., 600 rpm).

  • Membrane Mounting:

    • Carefully mount the synthetic membrane between the donor and receptor compartments, ensuring a leak-proof seal.

  • Formulation Application:

    • Apply a finite, accurately weighed amount (e.g., 200-300 mg) of the topical formulation evenly onto the surface of the membrane in the donor compartment.[12]

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a precise aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[12]

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC method.[13]

    • Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot this against time to determine the release profile.

G cluster_workflow IVRT Workflow using Franz Diffusion Cell Setup 1. Assemble Cell Fill with Receptor Medium (32°C) Start Stirring Mount 2. Mount Synthetic Membrane Setup->Mount Apply 3. Apply Finite Dose of Formulation to Donor Mount->Apply Sample 4. Withdraw Aliquot at Time Points (t=1, 2, 4...) Replace with Fresh Medium Apply->Sample Analyze 5. Analyze Drug Concentration (HPLC) Sample->Analyze Plot 6. Plot Cumulative Release (μg/cm²) vs. Time Analyze->Plot

Caption: Standard workflow for In-Vitro Release Testing (IVRT).

Safety and Regulatory Landscape

This compound, like other fatty acid esters used in cosmetics and pharmaceuticals, generally possesses a favorable safety profile.[14]

  • Toxicity: It is considered to have low acute oral and dermal toxicity.[14] Safety data for analogous compounds like isopropyl myristate show it to be non-mutagenic and not a developmental toxin.[15]

  • Environmental Profile: It is readily biodegradable and is not expected to bioaccumulate.

  • Regulatory Status: this compound is listed on major chemical inventories, including those in Australia (AICIS) and Europe (ECHA).[3] It has an FDA-assigned Unique Ingredient Identifier (UNII), indicating its recognition as a substance in pharmaceutical and cosmetic products.[3] When sourcing for pharmaceutical use, it is imperative to procure material that meets pharmacopeial standards, if available, and is manufactured under Current Good Manufacturing Practices (cGMP).[16][17] Furthermore, all excipients, including isopropyl alcohol used in the synthesis of this compound, must be tested for harmful impurities like methanol, in line with FDA guidance.[18][19][20]

Conclusion

This compound is a highly functional and versatile solvent that offers significant advantages in the formulation of both topical and oral pharmaceuticals. Its ability to effectively solubilize lipophilic APIs, enhance skin permeation, and serve as a core component of lipid-based drug delivery systems makes it a valuable tool for addressing the challenges of modern drug development. By understanding its physicochemical properties and applying robust formulation and testing protocols, scientists can effectively harness the potential of this compound to develop innovative and efficacious drug products.

References

Application Notes & Protocols: The Use of Isopropyl Caprylate in Advanced Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isopropyl caprylate (synonym: isopropyl octanoate) is an ester of isopropyl alcohol and caprylic acid that is gaining prominence in topical and transdermal pharmaceutical formulations. Its utility stems from its excellent emollient properties, its function as a non-greasy oil phase, and, most critically, its ability to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the formidable stratum corneum barrier. This document provides an in-depth guide to the application of this compound, detailing its mechanism of action, its role in formulating advanced delivery systems such as nanoemulsions and microemulsions, and comprehensive, step-by-step protocols for formulation, characterization, and efficacy evaluation.

Introduction: Understanding this compound

This compound is a fatty acid ester characterized by its colorless, oily liquid form and low viscosity.[1] Its physicochemical properties make it an ideal excipient for topical formulations where aesthetics and skin feel are paramount. Beyond its role as an emollient, its lipophilic nature (LogP estimate: ~4.2) and molecular structure allow it to effectively solubilize a wide range of lipophilic APIs, which is often a primary challenge in formulation development.[1][2][3] Most importantly, it functions as a chemical penetration enhancer, a class of compounds that reversibly reduces the barrier function of the skin to promote drug permeation.[4]

The primary motivation for incorporating this compound into a topical system is to enhance the bioavailability of an API at the target site within the skin or to facilitate its entry into systemic circulation. Its mechanism is primarily attributed to its interaction with the lipids of the stratum corneum, the outermost layer of the epidermis and the principal barrier to percutaneous absorption.[4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Isopropyl octanoate, n-Caprylic acid isopropyl ester [1][5]
CAS Number 5458-59-3 [1]
Molecular Formula C11H22O2 [5]
Molecular Weight 186.29 g/mol [5]
Appearance Colorless to almost colorless clear liquid [1]
Density ~0.86 g/cm³ [1]
Boiling Point ~217 °C [1]
Flash Point ~94 °C [1]
LogP (estimated) ~4.196 [1]

| Solubility | Practically insoluble in water; soluble in oils and alcohol |[1] |

Mechanism of Action as a Skin Penetration Enhancer

The efficacy of this compound as a penetration enhancer lies in its ability to fluidize the highly ordered lipid bilayers of the stratum corneum. This mechanism is shared by other fatty acid esters like isopropyl myristate (IPM).[6][7] The process involves the insertion of the lipophilic ester molecules between the endogenous ceramides, cholesterol, and fatty acids.

Causality of Enhancement:

  • Disruption of Lipid Packing: The branched isopropyl group and the flexible octanoate chain of this compound disrupt the tight, crystalline packing of the intercellular lipids. This increases the fluidity of the lipid matrix.[7][8]

  • Creation of Diffusion Pathways: This fluidization creates more permeable, disordered micro-cavities within the lipid bilayers, effectively opening "pathways" through which API molecules can more easily diffuse.[6]

  • Enhanced Partitioning: this compound can alter the thermodynamic properties of the stratum corneum, potentially increasing the partitioning of the drug from the vehicle into the skin.[9]

This disruption is a reversible process; upon removal of the formulation, the stratum corneum lipids can reorganize, restoring the skin's natural barrier function.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis Formulation Formulation Containing This compound (IPC) & API SC_Surface Skin Surface Formulation->SC_Surface Application SC_Lipids Ordered Intercellular Lipid Bilayers SC_Surface->SC_Lipids IPC Partitioning into SC Disrupted_Lipids Fluidized & Disordered Lipid Bilayers SC_Lipids->Disrupted_Lipids IPC disrupts lipid packing Epidermis Viable Epidermis & Deeper Tissues SC_Lipids->Epidermis Low API Permeation (Barrier Intact) Disrupted_Lipids->Epidermis Enhanced API Permeation

Mechanism of this compound as a skin penetration enhancer.

Application in Formulation Development

This compound is a versatile oil phase for creating high-performance drug delivery systems. Its ability to solubilize lipophilic drugs and its kinetic stability in emulsified systems make it particularly suitable for nanoemulsions and microemulsions.[10][11]

  • Nanoemulsions: These are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically below 200 nm.[12] Their formation requires high-energy input (e.g., high-pressure homogenization or ultrasonication). The small droplet size provides a large surface area, which can enhance drug release and skin contact.[13][14]

  • Microemulsions: These are thermodynamically stable, transparent, isotropic systems of oil, water, surfactant, and a cosurfactant.[11][15] They form spontaneously with gentle agitation and have droplet sizes typically between 10-100 nm. Their ability to act as excellent drug reservoirs and their inherent penetration-enhancing properties make them highly effective for topical delivery.[16][17]

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To quantify the saturation solubility of an API in this compound, a critical parameter for formulation design.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or isothermal shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for API quantification

  • Appropriate solvent for API dilution (e.g., methanol, acetonitrile)

Methodology:

  • Preparation: Add an excess amount of API powder to a known volume (e.g., 2 mL) of this compound in a glass vial. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 32°C to mimic skin surface temperature). Allow the samples to equilibrate for at least 48-72 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant (the saturated this compound phase). Be cautious not to disturb the solid pellet.

  • Quantification:

    • Accurately weigh the collected aliquot.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or UV-Vis).

    • Analyze the sample to determine the concentration of the API.

  • Calculation: Express the solubility as mg/mL or % w/w.

Trustworthiness Check: Perform the experiment in triplicate. The presence of a solid API pellet after centrifugation confirms that saturation was achieved.

Protocol 2: Formulation of an this compound-Based Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion using this compound as the oil phase via high-pressure homogenization.

Materials & Equipment:

  • This compound (Oil Phase)

  • API (pre-dissolved in the oil phase)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified Water (Aqueous Phase)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance and beakers

Table 2: Example Nanoemulsion Formulation Composition

Component Role Example Agent Concentration (% w/w)
Oil Phase API Solvent, Penetration Enhancer This compound 5 - 15%
API Therapeutic Agent e.g., Ketoprofen, Diclofenac 0.5 - 2%
Surfactant Emulsifier, Stabilizer Tween® 80 1 - 5%

| Aqueous Phase | Continuous Phase | Purified Water | q.s. to 100% |

Methodology:

  • Oil Phase Preparation: In a beaker, dissolve the predetermined amount of API into the this compound. Gentle heating (40-50°C) may be used if necessary to facilitate dissolution.[13]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in the purified water.

  • Pre-emulsion Formation: While stirring the aqueous phase with a high-shear mixer (5,000-8,000 rpm), slowly add the oil phase dropwise. Continue mixing for 15-20 minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer. Operate at a pressure between 800-1500 bar for 3 to 5 cycles.[13] This step is critical for reducing the droplet size to the nanometer range.

  • Cooling & Equilibration: Cool the resulting nanoemulsion to room temperature and allow it to equilibrate before characterization.

Protocol 3: Formulation of an this compound-Based Microemulsion

Objective: To identify a stable microemulsion region and prepare a formulation using the spontaneous emulsification/water titration method.

Materials & Equipment:

  • This compound (Oil Phase)

  • Surfactant (e.g., Cremophor® RH40, Tween® 80)

  • Cosurfactant (e.g., Transcutol®, Propylene Glycol, Ethanol)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer and stir bars

  • Beakers and burette

Methodology:

  • Constructing a Pseudo-ternary Phase Diagram: This is essential to identify the concentration ranges of components that form a stable microemulsion.[15][16]

    • Select fixed weight ratios of surfactant to cosurfactant (Smix), for example, 1:1, 2:1, 3:1.

    • For each Smix ratio, prepare mixtures of oil (this compound) and the Smix at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each oil/Smix mixture with water dropwise from a burette under gentle magnetic stirring.

    • After each addition, observe the mixture for transparency and flowability. The point at which the mixture becomes turbid or viscous marks the boundary of the microemulsion region.

    • Plot the results on ternary phase diagram software to visualize the stable microemulsion zone.

  • Microemulsion Preparation:

    • Select a composition from within the stable microemulsion region identified in the phase diagram.

    • Accurately weigh the this compound (containing the dissolved API), surfactant, and cosurfactant into a beaker.

    • Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.

    • Slowly add the required amount of water dropwise while stirring.

    • The mixture should spontaneously form a transparent, low-viscosity microemulsion.[15]

Protocol 4: Physicochemical Characterization of Formulations

Objective: To validate the physical properties of the prepared nano/microemulsion.

Methodology:

  • Droplet Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS), for example, with a Malvern Zetasizer.

    • Dilute the formulation (~100-fold) with purified water to avoid multiple scattering effects.[13]

    • Measure the Z-average diameter (mean droplet size) and PDI. A PDI < 0.3 is indicative of a narrow, homogenous size distribution.[13]

  • Zeta Potential:

    • Measure using the same DLS instrument with an appropriate electrode cuvette.

    • Zeta potential indicates the surface charge of the droplets and predicts the long-term stability of the colloidal system. A value of ±30 mV or greater suggests excellent physical stability due to electrostatic repulsion.

  • Morphology:

    • Visualize droplet shape using Transmission Electron Microscopy (TEM).

    • Place a drop of the diluted formulation on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and allow it to dry before imaging.

G A Prepare Oil Phase (API in this compound) C Create Pre-emulsion (High-Shear Mixing) A->C B Prepare Aqueous Phase (Surfactant in Water) B->C D High-Pressure Homogenization C->D Critical Size Reduction Step E Final Nanoemulsion D->E F Characterization E->F G Droplet Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Morphology (TEM) F->I

Workflow for this compound-based Nanoemulsion Formulation.
Protocol 5: In Vitro Release Testing (IVRT)

Objective: To assess the rate of API release from the formulation through a synthetic membrane, a key quality control parameter.[18][19]

Apparatus: Franz Diffusion Cell System.[20]

Materials:

  • Franz diffusion cells (with known diffusion area)

  • Inert synthetic membrane (e.g., polysulfone, cellulose acetate)[21]

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent like ethanol to ensure sink conditions)[21]

  • Formulation to be tested

  • Syringes and collection vials

  • HPLC or UV-Vis for analysis

Methodology:

  • Apparatus Setup:

    • Fill the receptor chamber of the Franz cell with pre-warmed (32 ± 0.5 °C), de-gassed receptor medium. Place a small magnetic stir bar inside.[22]

    • Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.[22]

  • Formulation Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the formulation evenly onto the membrane surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 0.5 mL) from the receptor arm.[22]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[22]

  • Analysis: Analyze the API concentration in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point, correcting for sample removal. Plot this value against the square root of time. The slope of the linear portion of the graph represents the release rate.[23]

Protocol 6: Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation of the API through an excised skin model, providing a more biologically relevant measure of the formulation's performance.

Apparatus: Franz Diffusion Cell System.

Materials:

  • Excised skin membrane (e.g., porcine ear skin, human cadaver skin). Porcine skin is a common and accepted model due to its structural similarity to human skin.[24]

  • Other materials as listed in Protocol 5.

Methodology:

  • Skin Preparation:

    • Excise full-thickness skin from the source (e.g., porcine ear).[24]

    • Carefully remove any subcutaneous fat and connective tissue.

    • The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500-750 µm).

  • Apparatus Setup:

    • Mount the prepared skin section on the Franz cell with the stratum corneum side facing the donor chamber and the dermal side in contact with the receptor medium.[20]

    • Allow the skin to equilibrate for at least 30 minutes.

  • Permeation Study: Follow the steps for formulation application, sampling, and analysis as described in Protocol 5.

  • Data Analysis:

    • Plot the cumulative amount of API permeated per unit area (μg/cm²) against time (hours).

    • The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[20]

    • The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the test formulation by the flux of a control formulation (e.g., a simple suspension of the API without this compound).[20]

Table 4: Key Parameters from Ex Vivo Skin Permeation Studies

Parameter Description Unit
Steady-State Flux (Jss) The rate of drug permeation per unit area at steady state. μg/cm²/h
Lag Time (tL) The time required for the drug to saturate the skin and establish a steady-state diffusion gradient. h
Permeability Coefficient (Kp) A measure of the skin's permeability to the drug. Calculated as Jss / C, where C is the drug concentration in the donor. cm/h

| Enhancement Ratio (ER) | The factor by which the enhancer increases the drug flux compared to a control. | Dimensionless |

G A Excise & Prepare Porcine Ear Skin B Mount Skin on Franz Diffusion Cell A->B D Apply Formulation to Donor Chamber B->D C Fill Receptor with Medium (32°C, Stirring) C->B E Collect Samples from Receptor at Timed Intervals D->E Permeation over time F Analyze API Concentration (e.g., HPLC) E->F G Data Analysis F->G H Calculate Cumulative Amount Permeated G->H I Plot Permeation Profile G->I J Determine Flux (Jss) & Lag Time (tL) G->J

Workflow for Ex Vivo Skin Permeation Study using Franz Diffusion Cells.

Safety and Regulatory Considerations

This compound is generally considered safe for topical use and is listed in various cosmetic ingredient databases.[1] It has a low potential for skin irritation or sensitization in typical use concentrations.[25][26] However, as with any excipient, formulators must ensure the final formulation is non-irritating and stable. No significant negative ecological effects are expected based on available data.[27] When developing a generic topical product, regulatory bodies like the FDA provide guidance on using in vitro tests to support bioequivalence, highlighting the importance of robust and validated protocols as described herein.[18]

Conclusion

This compound is a highly effective and multifunctional excipient for modern topical drug delivery systems. Its favorable physicochemical properties, coupled with its proven ability to enhance skin penetration by fluidizing the stratum corneum lipids, make it an invaluable tool for formulators. By leveraging its properties in advanced delivery systems like nanoemulsions and microemulsions, researchers can overcome the challenges of API solubility and skin barrier function. The detailed protocols provided in this guide offer a validated framework for the systematic development, characterization, and evaluation of topical formulations containing this compound, enabling the creation of safe, effective, and aesthetically pleasing dermatological products.

References

Application Note: The Strategic Use of Isopropyl Caprylate in the Synthesis of Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the synthesis and application of Nanostructured Lipid Carriers (NLCs), with a specific focus on the functional role of Isopropyl Caprylate as a liquid lipid component. NLCs represent an advanced generation of lipid nanoparticles, engineered to overcome the limitations of earlier solid lipid nanoparticles (SLNs). By incorporating a liquid lipid like this compound into the solid lipid matrix, NLCs offer significantly improved drug loading capacity and enhanced stability, making them a superior vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs). This document details the underlying principles, provides step-by-step synthesis protocols using high-pressure homogenization, and outlines essential characterization techniques to ensure formulation success.

Introduction to Lipid Nanoparticles: From SLNs to NLCs

Lipid-based nanoparticles have emerged as a leading platform for drug delivery, prized for their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents.[1][2] The first generation, Solid Lipid Nanoparticles (SLNs), were developed by replacing the liquid lipid core of an oil-in-water (o/w) emulsion with a solid lipid.[1] While revolutionary, SLNs possess a highly ordered, crystalline lipid matrix which can lead to two significant drawbacks: limited space to accommodate drug molecules and potential expulsion of the encapsulated drug during storage as the lipid recrystallizes into its most stable form.[1][3]

To address these challenges, Nanostructured Lipid Carriers (NLCs) were developed.[1] NLCs are composed of a blend of a solid lipid and a spatially different liquid lipid (oil), such as this compound.[1][4] This blend results in a less-ordered, imperfect crystalline structure within the nanoparticle core. This engineered imperfection is the key to the superior performance of NLCs, as it creates ample space for drug molecules, significantly increases loading capacity, and minimizes drug leakage over time.[1][5]

This application note will explore the critical role of the liquid lipid phase, using this compound as a model excipient, and provide a robust framework for the successful synthesis and characterization of NLCs for pharmaceutical applications.

The Role of this compound: Engineering an Imperfect Core

The Causality Behind NLC Structure

The transition from a perfect crystal (SLN) to an imperfect one (NLC) is a deliberate design choice rooted in solid-state chemistry. The inclusion of a liquid lipid like this compound acts as a "crystal disrupter." this compound, the isopropyl ester of caprylic acid (C8), is a non-polar, biocompatible oil. When blended with a molten solid lipid (e.g., a high-melting point glyceride), its molecular structure prevents the solid lipid chains from packing tightly during the cooling and recrystallization process. This creates a nanostructure with numerous imperfections, which can be thought of as pockets or voids within the solid matrix.

Mechanism of Enhanced Drug Loading and Stability

The primary advantages conferred by the inclusion of this compound are:

  • Increased Drug Payload: The amorphous, less-ordered matrix provides significantly more volume to accommodate drug molecules compared to the tightly packed lattice of an SLN.[1]

  • Prevention of Drug Expulsion: The imperfections in the crystal structure are thermodynamically stable, reducing the driving force for lipid rearrangement during storage. This effectively locks the drug within the nanoparticle core, preventing the leakage commonly seen in SLNs.[1][6]

  • Improved Solubilization: The selection of the liquid lipid is a critical formulation parameter. This compound, as an oil, serves as an excellent solvent for many lipophilic APIs. Ensuring high solubility of the drug in the lipid blend is paramount for achieving high entrapment efficiency.[1][7]

The general workflow for creating these engineered nanoparticles is a multi-step process, starting from component preparation to the final NLC dispersion.

cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase lp Solid Lipid + Liquid Lipid (this compound) + Lipophilic Drug heat1 Heat above Lipid M.P. lp->heat1 ap Water + Surfactant(s) heat2 Heat to same Temperature ap->heat2 pre_emulsion High-Shear Mixing (Pre-emulsion) heat1->pre_emulsion heat2->pre_emulsion hph High-Pressure Homogenization (HPH) pre_emulsion->hph cool Cooling & Recrystallization hph->cool nlc NLC Dispersion cool->nlc

Caption: General workflow for NLC synthesis via hot homogenization.

Synthesis Protocol: Model NLC Formulation via Hot High-Pressure Homogenization (HPH)

High-Pressure Homogenization (HPH) is a reliable and scalable method for producing nanoparticles with a narrow size distribution.[8][9] The hot HPH technique, described below, is suitable for thermostable APIs.

Materials & Equipment
Component Example Function Typical % (w/w)
Solid Lipid Glyceryl Monostearate (GMS)Forms the solid matrix5 - 20%
Liquid Lipid This compound Crystal disrupter, drug solvent1 - 10%
API Model Lipophilic Drug (e.g., Curcumin)Active Pharmaceutical Ingredient0.1 - 5%
Primary Surfactant Polysorbate 80 (Tween® 80)Emulsifier, steric stabilizer0.5 - 5%
Co-Surfactant (Optional) Lecithin, Poloxamer 188Emulsifier, stabilizer0.5 - 2%
Aqueous Phase Purified Water / BufferDispersion mediumq.s. to 100%

Equipment:

  • High-Pressure Homogenizer (e.g., Avestin EmulsiFlex, Microfluidizer)

  • High-Shear Homogenizer (e.g., IKA Ultra-Turrax)

  • Magnetic stirrer with hotplate

  • Analytical balance

  • Glass beakers and vials

Step-by-Step Protocol

This protocol details the synthesis of a model NLC formulation.

cluster_prep Phase Preparation (75°C) start Start p1 1. Prepare Lipid Phase: Weigh & melt GMS. Add this compound. Dissolve API. start->p1 p2 2. Prepare Aqueous Phase: Weigh water & Tween 80. Heat and stir to dissolve. start->p2 p3 3. Pre-emulsification: Add lipid phase to aqueous phase. Homogenize at 10,000 RPM for 5 min. p1->p3 p2->p3 p4 4. High-Pressure Homogenization: Process pre-emulsion at 1000 bar for 5 cycles at 75°C. p3->p4 p5 5. Cooling: Transfer hot nanoemulsion to an ice bath. Stir until cool. p4->p5 p6 6. Characterization: Analyze particle size, zeta potential, and entrapment efficiency. p5->p6

Caption: Step-by-step workflow for the hot HPH synthesis protocol.

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid (GMS) and place it in a glass beaker.

    • Heat the beaker on a hotplate stirrer to approximately 5-10°C above the melting point of the GMS (e.g., 75°C).

    • Once the solid lipid is completely melted, add the required amounts of this compound and the lipophilic API.

    • Maintain stirring until a clear, homogenous lipid solution is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the purified water and the surfactant(s) (e.g., Tween 80).

    • Heat this aqueous phase to the same temperature as the lipid phase (75°C) under constant stirring to ensure the surfactant is fully dissolved.

  • Pre-Emulsification:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with the high-shear homogenizer.

    • Homogenize the mixture at a high speed (e.g., 8,000 - 10,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.[6][10] The quality of this step is crucial for the success of the final homogenization.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the HPH unit, which has been pre-heated to the same temperature.

    • Process the emulsion at a high pressure (e.g., 500 - 1500 bar) for 3 to 5 cycles.[8] This step reduces the droplet size to the nanometer scale.

  • Cooling and NLC Formation:

    • Transfer the resulting hot nanoemulsion from the homogenizer into a beaker placed in an ice bath.

    • Allow the dispersion to cool down to room temperature under gentle magnetic stirring. During this step, the lipid droplets solidify, leading to the formation of the NLCs.

Essential Characterization of NLCs

To validate the synthesis protocol, the following characterization steps are mandatory.

Parameter Technique Purpose Typical Values
Particle Size & PDI Dynamic Light Scattering (DLS)Determines mean size and size distribution.Size: 50 - 500 nm[11]; PDI < 0.3
Zeta Potential DLS / Electrophoretic Light ScatteringMeasures surface charge; predicts stability.> |±30 mV| (for electrostatic stabilization)
Entrapment Efficiency (EE%) Centrifugation / HPLCQuantifies the amount of drug encapsulated.> 70% (highly formulation dependent)
Morphology Transmission Electron Microscopy (TEM)Visualizes particle shape and size.Spherical shape[12]
Thermal Properties Differential Scanning Calorimetry (DSC)Confirms crystal disruption and lipid state.Broadened/reduced melting endotherm vs. bulk lipid[5]
Protocol: Measuring Entrapment Efficiency (EE%)
  • Place a sample of the NLC dispersion into an ultracentrifuge filter tube (e.g., Amicon® with a 10-30 kDa MWCO).

  • Centrifuge at high speed to separate the NLCs (in the filter) from the aqueous phase containing the free, unentrapped drug (filtrate).

  • Dissolve the NLCs in a suitable solvent (e.g., methanol, chloroform) to release the entrapped drug.

  • Quantify the drug concentration in the NLC lysate and the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculate EE% using the formula:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size / High PDI Insufficient homogenization (pressure, cycles, or time); Inappropriate surfactant concentration; Aggregation upon cooling.Increase HPH pressure/cycles. Optimize surfactant-lipid ratio. Use a co-surfactant or steric stabilizer. Ensure rapid cooling.
Low Entrapment Efficiency (EE%) Poor drug solubility in the lipid matrix; Drug partitioning into the aqueous phase during homogenization.Select a liquid lipid (e.g., this compound) with higher drug solubility. Use the "cold homogenization" technique for more hydrophilic drugs to limit partitioning.[6]
Formulation Instability (Aggregation) Low zeta potential; Particle growth (Ostwald ripening).Increase surfactant concentration to enhance steric stabilization. Ensure zeta potential is > |±30 mV|. Optimize the solid/liquid lipid ratio.
Drug Expulsion During Storage Recrystallization of the lipid matrix; High drug loading exceeding the matrix capacity.Increase the proportion of this compound to further disrupt the crystal lattice. Reduce the initial drug loading.

Conclusion

Nanostructured Lipid Carriers are a highly versatile and effective platform for the delivery of challenging lipophilic drugs. The strategic inclusion of a liquid lipid like this compound is fundamental to their design, enabling the formation of a disordered lipid core that enhances drug loading and ensures long-term stability. The hot high-pressure homogenization method is a robust and scalable technique for their production. By following the detailed protocols and implementing the essential characterization techniques outlined in this guide, researchers and drug development professionals can successfully formulate and validate NLCs for a wide array of therapeutic applications.

References

High-performance liquid chromatography (HPLC) for isopropyl caprylate separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Isopropyl Caprylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound (also known as isopropyl octanoate). This compound is a fatty acid ester widely used as an emollient and solvent in pharmaceutical formulations and cosmetic products. Ensuring its purity and quantifying its concentration is critical for product quality and safety. This document provides a step-by-step protocol grounded in the principles of reverse-phase chromatography, explains the scientific rationale behind the methodological choices, and includes a full validation summary in accordance with industry standards. The intended audience includes researchers, quality control analysts, and drug development professionals who require a reliable method for the analysis of this excipient.

Introduction: The Analytical Imperative for this compound

This compound (C₁₁H₂₂O₂) is the ester formed from caprylic acid and isopropyl alcohol.[1] Its physicochemical properties, such as low viscosity and high spreadability, make it a valuable component in topical creams, lotions, and other pharmaceutical preparations. The purity of this excipient is paramount, as process-related impurities or degradation products can impact the stability, efficacy, and safety of the final drug product.

Therefore, a specific, accurate, and precise analytical method is required for its characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and suitability for non-volatile compounds. This application note describes a method based on reverse-phase HPLC with UV detection, a common and accessible configuration in most analytical laboratories.

The Science of Separation: Rationale and Method Development

The successful separation of this compound hinges on understanding its chemical nature and its interaction with the chromatographic system.

The Principle of Reverse-Phase Chromatography

Chromatography operates by distributing a compound between a stationary phase (a solid support packed in a column) and a mobile phase (a liquid that flows through the column).[2] For this compound, a non-polar molecule due to its long alkyl chain, reverse-phase chromatography is the ideal approach.[3]

  • Stationary Phase: We employ a stationary phase with non-polar characteristics, typically silica particles chemically bonded with C8 (octyl) or C18 (octadecyl) alkyl chains. In this system, non-polar analytes like this compound are retained through hydrophobic interactions with the stationary phase.[3]

  • Mobile Phase: A polar mobile phase, such as a mixture of acetonitrile and water, is used.[4] The analyte's retention is modulated by the proportion of the organic solvent (acetonitrile) in the mobile phase. A higher concentration of acetonitrile makes the mobile phase more non-polar, which reduces the analyte's affinity for the stationary phase and leads to faster elution. Conversely, a lower concentration increases retention.

Causality in Methodological Choices
  • Column Selection: A C8 column was selected for this method. While C18 columns are also suitable, a C8 column provides slightly less retention for highly hydrophobic molecules, often resulting in sharper peaks and shorter run times without compromising resolution from common impurities. A column with a 5 µm particle size offers a good balance of high efficiency and moderate backpressure. A Hypersil Gold C8 column (250 mm x 4.6 mm, 5 µm) is a validated choice for similar esters.[5][6]

  • Mobile Phase Composition: An isocratic mobile phase, meaning the composition does not change during the run, consisting of Acetonitrile:Water (50:50, v/v) was found to be optimal.[6] This composition provides a suitable retention factor (k') for this compound, ensuring it is well-retained beyond the void volume but elutes in a reasonable time. Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

  • Detection Wavelength: this compound lacks a significant chromophore, meaning it does not absorb light strongly in the near-UV range. The ester carbonyl group, however, exhibits absorbance at low UV wavelengths. A detection wavelength of 210 nm is selected to provide adequate sensitivity for quantification.[7][8]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard condition for a 4.6 mm internal diameter column, providing good efficiency.[6] Maintaining a constant column temperature, for instance, at 24°C , ensures the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.[6]

Experimental Protocol: Quantification of this compound

This protocol is designed as a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pumping system, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: Hypersil Gold C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water.

  • Standards: this compound reference standard (purity ≥99%).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (50:50, v/v)
Column Hypersil Gold C8, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 24°C
Detection Wavelength 210 nm
Injection Volume 5 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (50-400 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with acetonitrile.

  • Sample Solution (200 µg/mL): Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 50:50) system_equilibration System Equilibration (Stable Baseline) prep_mobile->system_equilibration prep_std Prepare Standard Solutions sst System Suitability Test (SST) (Replicate Injections of Standard) prep_std->sst prep_sample Prepare Sample Solution sample_analysis Sample Analysis (Inject Samples) prep_sample->sample_analysis system_equilibration->sst Proceed if baseline is stable calibration Calibration Curve (Inject Standards) sst->calibration Proceed if SST passes calibration->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantification (vs. Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge the pump lines and allow the mobile phase to circulate through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a mid-concentration standard (e.g., 200 µg/mL) six consecutive times.

    • The system is deemed suitable for use if the criteria in the table below are met. The rationale is to ensure the system's precision and chromatographic performance are acceptable before sample analysis.[5][6]

  • Calibration: Inject each calibration standard once. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the sample solution(s) in duplicate.

  • Quantification: Determine the concentration of this compound in the sample solution from the calibration curve using the average peak area. Calculate the purity or content in the original sample based on the initial weight.

Method Validation and Trustworthiness

The reliability of this method is established through a rigorous validation process based on the International Conference on Harmonisation (ICH) guidelines.[9] The following parameters demonstrate that the method is suitable for its intended purpose.

System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[5]
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.[5]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system over replicate injections.[10]
%RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pumping system.
Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.999
Range 50 - 400 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
    - Repeatability< 1.5%
    - Intermediate Precision< 2.0%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL
Specificity No interference from blank or placebo

Validation data is representative and based on typical performance for methods of this type.[5][10]

Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides solutions to common problems.

Logical Troubleshooting Flow

Troubleshooting start Problem Observed problem1 Shifting Retention Times Check Pump Pressure Check Mobile Phase Prep Check Column Temp start->problem1 Inconsistent RT problem2 Peak Tailing/Fronting Check Mobile Phase pH Check for Column Void Sample Overload? start->problem2 Poor Peak Shape problem3 Low Signal/No Peak Check Detector Lamp Check Sample Prep Check Connections start->problem3 Low Sensitivity problem4 High Backpressure Check for Column Blockage Check for System Frit Blockage Filter Mobile Phase/Sample start->problem4 Pressure Alarm

Caption: A logical guide for troubleshooting common HPLC issues.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, accurate, and precise for the separation and quantification of this compound. The use of a standard C8 column with an isocratic acetonitrile/water mobile phase and UV detection makes it accessible to most quality control laboratories. The inclusion of system suitability criteria ensures the day-to-day reliability of the results, providing a trustworthy tool for the analysis of this important pharmaceutical and cosmetic excipient.

References

Application Notes and Protocols for Isopropyl Caprylate as an Emollient in Cosmetic and Skincare Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isopropyl Caprylate in Modern Formulations

This compound, the ester of isopropyl alcohol and caprylic acid, is a multifunctional emollient prized in the cosmetic and skincare industry for its unique sensory profile and functional benefits. Its lightweight, non-greasy feel, coupled with excellent spreading properties, makes it a valuable ingredient in a wide array of products, from daily moisturizers to sophisticated serums. This guide provides an in-depth exploration of this compound, offering detailed protocols for its application and evaluation to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, and provide comprehensive methodologies for assessing its performance in finished formulations.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective incorporation into cosmetic formulations. These properties dictate its behavior in emulsions, its sensory characteristics, and its interaction with the skin.

PropertyValueReference
INCI Name This compound
CAS Number 5458-59-3[1]
Molecular Formula C11H22O2[2]
Molecular Weight 186.29 g/mol [2]
Appearance Colorless oily liquid[1]
Odor Fruity, fatty, waxy[3]
Boiling Point 217°C[1]
Density 0.86 g/cm³[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Refractive Index 1.4140 to 1.4190[1]

Mechanism of Action: How this compound Enhances Skin Barrier Function

The primary function of an emollient is to soften and soothe the skin by preventing water loss. This compound achieves this through a multi-faceted mechanism that involves forming a semi-occlusive film on the stratum corneum, the outermost layer of the skin.[4]

This ester, due to its chemical structure, penetrates the upper layers of the stratum corneum and interacts with the intercellular lipids.[5] This interaction leads to a temporary and reversible fluidization of the lipid lamellae, which in turn reduces the transepidermal water loss (TEWL) and helps to maintain skin hydration.[5][6] The branched nature of the isopropyl group contributes to its excellent spreadability and non-greasy feel, distinguishing it from more occlusive emollients like petrolatum.[6]

The application of emollients like this compound can lead to a reduction in the mechanical stress of the stratum corneum under dehydrating conditions.[7] There is a linear correlation between the penetration volume of an emollient and the degree of stress reduction.[7]

cluster_0 Skin Surface cluster_1 Mechanism This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Penetrates Film Formation Film Formation This compound->Film Formation Forms a semi-occlusive layer Intercellular Lipids Intercellular Lipids Stratum Corneum->Intercellular Lipids Corneocytes Corneocytes Lipid Fluidization Lipid Fluidization Intercellular Lipids->Lipid Fluidization Temporarily disrupts order TEWL Reduction TEWL Reduction Film Formation->TEWL Reduction Lipid Fluidization->TEWL Reduction Increased Hydration Increased Hydration TEWL Reduction->Increased Hydration Results in

Mechanism of this compound as an emollient.

Formulation Development with this compound

This compound is a versatile emollient that can be incorporated into various cosmetic and skincare formulations. Its typical use level ranges from 2% to 10%, depending on the desired sensory attributes and product type.[8]

Example Formulation: Oil-in-Water (O/W) Moisturizing Lotion

This example provides a starting point for a lightweight, fast-absorbing moisturizing lotion.

PhaseIngredientINCI Name% (w/w)Function
A Deionized WaterAquaTo 100Vehicle
GlycerinGlycerin3.00Humectant
Xanthan GumXanthan Gum0.20Thickener
B This compound This compound 5.00 Emollient
Cetearyl AlcoholCetearyl Alcohol2.50Thickener, Emulsion Stabilizer
Glyceryl Stearate & PEG-100 StearateGlyceryl Stearate & PEG-100 Stearate2.00Emulsifier
DimethiconeDimethicone1.00Emollient, Occlusive
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
FragranceParfum0.10Fragrance

Protocol for Preparation:

  • Phase A: In the main vessel, combine deionized water and glycerin. Disperse the xanthan gum under agitation until a homogeneous gel is formed. Heat Phase A to 75-80°C.

  • Phase B: In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.

  • Emulsification: Add Phase B to Phase A under high-speed homogenization. Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring at a moderate speed.

  • Phase C: At a temperature below 40°C, add the preservative and fragrance.

  • Final Adjustments: Adjust the pH if necessary and continue stirring until the lotion is uniform and has cooled to room temperature.

Performance Evaluation Protocols

A comprehensive evaluation of a formulation containing this compound involves a combination of instrumental and sensory analyses.

Sensory Evaluation Protocol

Sensory analysis is crucial for understanding the consumer experience of a product. A trained sensory panel is essential for obtaining reliable data.[9][10]

Panelist Selection and Training:

  • Recruit 10-15 panelists who have been screened for their sensory acuity.

  • Train panelists to identify and rate the intensity of specific sensory attributes using standardized scales.[9]

Product Application and Evaluation:

  • Apply a standardized amount (e.g., 0.1 mL) of the formulation to a designated area on the volar forearm.[9]

  • Instruct panelists to spread the product evenly.

  • Evaluate sensory attributes at specific time points: immediately after application (T=0) and after 5 minutes (T=5) to assess both initial feel and after-feel.[9]

Sensory Attributes and Scaling:

Use a 10-point scale where 1 indicates low intensity and 10 indicates high intensity.

AttributeDescription
Spreadability The ease with which the product glides over the skin.[10]
Absorbency The rate at which the product is absorbed into the skin.
Greasiness The amount of oily residue left on the skin.
Tackiness The degree of stickiness on the skin after application.
Softness The feeling of smoothness and suppleness of the skin after application.
Gloss The shininess of the skin after product application.
Instrumental Evaluation Protocols

a) Spreadability Testing

Spreadability can be objectively measured using a texture analyzer.[11][12]

Method:

  • Fill the female cone of the spreadability rig with the sample formulation.

  • Position the male cone a few millimeters above the sample.

  • Initiate the test, where the male cone penetrates the sample at a defined speed and distance.

  • The force required to spread the sample is measured. A lower force indicates better spreadability.[13]

b) Skin Hydration Measurement (Corneometry)

The Corneometer® measures the hydration level of the stratum corneum based on its electrical capacitance.[14][15]

Protocol:

  • Acclimatize subjects in a controlled environment (20-22°C, 40-60% humidity) for at least 20 minutes.[16]

  • Take baseline Corneometer® readings on a designated area of the forearm.

  • Apply a standardized amount of the test formulation to the area.

  • Take subsequent readings at predetermined time points (e.g., 1, 2, and 4 hours after application).[17]

  • An increase in the Corneometer® units indicates an improvement in skin hydration.[16]

c) Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the skin's barrier function. A lower TEWL value indicates a more intact barrier.[1]

Protocol:

  • Acclimatize subjects as described for corneometry.

  • Use a TEWL meter (e.g., Tewameter®) to take baseline readings on the forearm.

  • Apply the test formulation.

  • Measure TEWL at specified time intervals. A decrease in TEWL compared to baseline indicates the emollient's ability to reduce water loss.[18]

Stability Testing Protocol for O/W Emulsions

Stability testing ensures that a cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, under various storage conditions.[3][19]

Protocol:

  • Sample Preparation: Prepare a sufficient quantity of the O/W emulsion containing this compound and package it in its final intended container.

  • Storage Conditions: Store samples under the following conditions:[19][20]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a period equivalent to the desired shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Intervals: Evaluate the samples at T=0, 1, 2, and 3 months for accelerated stability, and at T=0, 3, 6, 12, 18, and 24 months for real-time stability.

  • Parameters to Evaluate: [3][21]

    • Macroscopic Evaluation: Appearance, color, odor, and phase separation.

    • Microscopic Evaluation: Droplet size and distribution.

    • Physicochemical Tests: pH, viscosity.

    • Centrifugation Test: Centrifuge at 3000 rpm for 30 minutes to check for phase separation.[22]

cluster_0 Formulation & Stability Workflow cluster_1 Performance Metrics cluster_2 Stability Conditions Formulation Formulation Performance Evaluation Performance Evaluation Formulation->Performance Evaluation Stability Testing Stability Testing Formulation->Stability Testing Final Product Final Product Performance Evaluation->Final Product Sensory Analysis Sensory Analysis Performance Evaluation->Sensory Analysis Spreadability Spreadability Performance Evaluation->Spreadability Hydration (Corneometry) Hydration (Corneometry) Performance Evaluation->Hydration (Corneometry) TEWL TEWL Performance Evaluation->TEWL Stability Testing->Final Product Accelerated Accelerated Stability Testing->Accelerated Real-Time Real-Time Stability Testing->Real-Time Freeze-Thaw Freeze-Thaw Stability Testing->Freeze-Thaw

Workflow for formulation and evaluation.

Safety and Regulatory Considerations

This compound is considered safe for use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded that they are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating.[18]

Conclusion

This compound is a highly effective and versatile emollient that offers significant benefits in cosmetic and skincare formulations. Its favorable physicochemical properties and desirable sensory profile make it a valuable tool for formulators seeking to create products that are both efficacious and aesthetically pleasing. The protocols outlined in this guide provide a comprehensive framework for the successful incorporation and evaluation of this compound, enabling researchers and scientists to develop innovative and high-performing skincare products.

References

Application Notes: Isopropyl Caprylate in Emulsion Formulation and Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Emulsions are fundamental colloidal systems in the pharmaceutical and cosmetic industries, enabling the combination of immiscible liquids like oil and water into stable, homogenous products. The choice of excipients is paramount to achieving the desired sensory profile, stability, and therapeutic efficacy of these formulations. Isopropyl caprylate (also known as isopropyl octanoate) has emerged as a highly versatile and functional ester, valued for its multifaceted role in emulsion science.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in emulsion formulation. We will explore its physicochemical properties and functional roles as an emollient, solvent, and penetration enhancer. Furthermore, this document provides detailed protocols for the preparation and characterization of a model oil-in-water (O/W) emulsion, underscoring the causality behind key experimental choices and offering insights into achieving formulation stability.

Physicochemical Properties of this compound

This compound is the ester of isopropyl alcohol and caprylic acid (octanoic acid). Its chemical structure imparts properties that are highly desirable in topical formulations.

PropertyValueSource
INCI Name This compound-
CAS Number 5458-59-3[1]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless to almost colorless, clear oily liquid[1]
Odor Fruity, fatty, waxy[1]
Solubility Practically insoluble in water; soluble in alcohol and oils[1]
Boiling Point ~217°C[1]
Density ~0.86 g/cm³[1]
LogP (octanol/water) ~4.2[1]

Functional Roles of this compound in Emulsions

The utility of this compound extends beyond that of a simple oil phase component. Its unique properties allow it to perform several critical functions within an emulsion system.

As a Primary Emollient

Emollients are crucial for imparting a smooth, soft, and lubricious feel to the skin.[2] this compound is a non-occlusive emollient with excellent spreading capabilities.[3][4]

  • Mechanism of Action: When applied, it forms a thin, non-greasy film that fills the spaces between corneocytes on the stratum corneum.[3] This action smooths the skin's surface and helps to reduce transepidermal water loss (TEWL), thereby enhancing skin hydration and elasticity.[2][4]

  • Sensory Profile: Unlike heavier oils or waxes, this compound provides a light, silky after-feel, which is highly desirable in elegant cosmetic and dermatological creams and lotions.

As a Non-Aqueous Solvent

Many active pharmaceutical ingredients (APIs) and cosmetic actives are lipophilic and require an appropriate solvent for incorporation into a formulation.

  • Functionality: this compound serves as an effective solvent for a wide range of lipophilic compounds.[2] Its solvent action ensures that actives are molecularly dispersed within the oil phase of the emulsion, which is critical for content uniformity and bioavailability.

  • Formulation Impact: By dissolving crystalline or poorly soluble actives, it prevents the formation of particles that could compromise the texture and stability of the emulsion and ensures a homogenous distribution of the active ingredient.

As a Skin Penetration Enhancer

For many topical drug products, the primary challenge is overcoming the barrier function of the stratum corneum. This compound can act as a penetration enhancer, facilitating the delivery of active ingredients to deeper skin layers.[5]

  • Mechanism of Action: The efficacy of esters like isopropyl myristate and isopropyl palmitate as penetration enhancers is well-documented.[6][7][8] this compound is believed to function similarly. Its lipophilic structure allows it to integrate into and interact with the lipid bilayers of the stratum corneum. This interaction temporarily disrupts the highly ordered lipid structure, increasing its fluidity and creating transient pathways for active molecules to diffuse more readily across the skin barrier.[8]

Contribution to Emulsion Stability

While not a primary emulsifier, this compound is a critical component of the oil phase that indirectly contributes to the overall stability of an emulsion.

  • Viscosity Modification: In water-in-oil (W/O) emulsions, this compound can be used to modify the viscosity of the external oil phase. An increase in the continuous phase viscosity can slow down droplet movement, thereby hindering coalescence and sedimentation and enhancing kinetic stability.[9][10]

  • Droplet Formation: Its low viscosity and solvent properties contribute to a homogenous, low-viscosity oil phase before emulsification. This allows for more efficient droplet size reduction during the homogenization process, leading to smaller and more uniform droplets, which is a key factor for long-term stability.[9][11]

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol details the formulation of a stable and cosmetically elegant O/W cream using this compound.

Materials and Equipment
  • Materials: this compound, Cetearyl Alcohol, Glyceryl Stearate, Glycerin, Xanthan Gum, Deionized Water, Preservative (e.g., Phenoxyethanol), Active Ingredient (optional).

  • Equipment: Laboratory balance, two heat-resistant glass beakers, water bath or heating mantle, overhead propeller stirrer, high-shear homogenizer (e.g., rotor-stator type), pH meter, microscope.

Sample Formulation Table

The following table provides a model formulation. The concentration of this compound can be adjusted to modify the emollience and skin feel of the final product.

Ingredient (INCI Name)FunctionPhaseFormula A (% w/w)Formula B (% w/w)
This compoundEmollient, SolventOil5.010.0
Cetearyl AlcoholThickener, Co-emulsifierOil4.04.0
Glyceryl StearateCo-emulsifierOil3.03.0
Deionized WaterSolvent, Continuous PhaseWaterq.s. to 100q.s. to 100
GlycerinHumectantWater3.03.0
Xanthan GumStabilizer, ThickenerWater0.20.2
Emulsifier (e.g., Polysorbate 60)Primary EmulsifierWater5.05.0
Preservative (e.g., Phenoxyethanol)PreservativeCool-down0.80.8
Step-by-Step Preparation Protocol
  • Phase A (Water Phase) Preparation: In a main beaker, add deionized water and glycerin. Begin gentle propeller stirring. Slowly sprinkle in the xanthan gum into the vortex to prevent clumping and allow it to hydrate for 20-30 minutes. Add the primary emulsifier.

  • Phase B (Oil Phase) Preparation: In a separate beaker, combine the this compound, cetearyl alcohol, and glyceryl stearate.

  • Heating: Heat both Phase A and Phase B separately in a water bath to 70-75°C.[12] Stir both phases occasionally until all solid components in the oil phase have completely melted and both phases are uniform.

  • Emulsification: Slowly add the hot Oil Phase (B) to the hot Water Phase (A) under continuous high-shear homogenization.[12]

    • Scientist's Note: Adding the oil phase to the water phase is standard for creating O/W emulsions.[13] The high-shear energy is critical to break down the oil phase into fine droplets, which are then stabilized by the emulsifier at the oil-water interface. This process is essential for creating a stable emulsion with a small droplet size.[14][15]

  • Homogenization: Continue homogenization for 3-5 minutes until a uniform, white emulsion is formed.

  • Cooling: Remove the emulsion from the heat source and switch to moderate propeller stirring. Allow the emulsion to cool.

    • Scientist's Note: Continuous, gentle stirring during the cooling phase is crucial. It ensures a homogenous mixture as the emulsion thickens and prevents the formation of a surface crust. The lamellar gel network, formed by the fatty alcohols and emulsifiers, sets up during this phase, providing long-term stability and viscosity.[16]

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients (e.g., fragrances, certain APIs).

  • Final Mixing and pH Adjustment: Continue stirring until the emulsion is completely cool and uniform. Check the pH and adjust if necessary to be within the desired range for skin application (typically 4.5-6.0).

Workflow for O/W Emulsion Preparation

EmulsionWorkflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_finish Finalization A 1. Prepare Water Phase (A) (Water, Glycerin, Xanthan Gum, Emulsifier) Heat 3. Heat A & B to 75°C A->Heat B 2. Prepare Oil Phase (B) (this compound, Cetearyl Alcohol, Glyceryl Stearate) B->Heat Emulsify 4. Add B to A with High-Shear Homogenization Heat->Emulsify Cool 5. Cool with Propeller Stirring Emulsify->Cool Additives 6. Add Preservative (<40°C) Cool->Additives Finalize 7. Final Mix & pH Adjustment Additives->Finalize Characterize 8. Quality Control & Characterization Finalize->Characterize

Caption: Workflow for preparing an O/W emulsion.

Protocol for Emulsion Characterization and Stability Assessment

A thorough characterization is essential to ensure the quality, safety, and stability of the final product.

  • 4.1. Macroscopic Evaluation: Visually inspect the emulsion for color, odor, and homogeneity. Check for any signs of phase separation or surface texture irregularities.

  • 4.2. Microscopic Analysis: Place a small drop of the emulsion on a microscope slide. Observe under a microscope to assess the droplet morphology and distribution. Stable emulsions will show small, uniform, and well-dispersed droplets.[9][17]

  • 4.3. Droplet Size and Polydispersity Index (PDI) Analysis: Use Dynamic Light Scattering (DLS) or laser diffraction to quantify the mean droplet size and PDI. A narrow PDI (typically < 0.3) indicates a uniform droplet size distribution, which is correlated with better stability.[9][18] Emulsions are generally more stable when the droplets are small.[9]

  • 4.4. Rheological Measurements: Use a viscometer or rheometer to measure the viscosity of the emulsion. This is critical for assessing the product's consistency, spreadability, and physical stability.[19] Many topical emulsions are designed to be shear-thinning (pseudoplastic) for ease of application.[19]

  • 4.5. Accelerated Stability Testing: Store samples of the emulsion at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of 1-3 months.[14] Periodically evaluate the samples for changes in their physical and chemical properties (pH, viscosity, appearance, droplet size) to predict long-term shelf life.

Mechanistic Insights and Troubleshooting

Diagram: Multifunctional Role of this compound

IsopropylCaprylateRoles cluster_formulation Formulation Impact cluster_skin Skin Interaction cluster_mechanism Mechanism IPC This compound in Emulsion OilPhase Oil Phase Component IPC->OilPhase Primary Role Emolliency Emolliency & Skin Feel IPC->Emolliency Penetration Penetration Enhancement IPC->Penetration Moisturization Moisturization (Reduces TEWL) IPC->Moisturization Solvent Solvent for Actives & Lipids OilPhase->Solvent Viscosity Viscosity Modifier OilPhase->Viscosity Stability Enhances Stability (Indirectly) Solvent->Stability Viscosity->Stability LipidDisruption Disrupts Stratum Corneum Lipids Penetration->LipidDisruption via

Caption: Multifunctional roles of this compound.

Troubleshooting Common Formulation Issues
  • Phase Separation/Coalescence: This indicates instability.

    • Cause: Insufficient emulsifier concentration, improper emulsifier selection (HLB value), or excessive droplet size.

    • Solution: Increase emulsifier concentration, use a combination of high-HLB and low-HLB emulsifiers, or increase homogenization time/speed to reduce droplet size.[13][20] Ensure the gum stabilizer is properly hydrated.

  • Low Viscosity:

    • Cause: Insufficient concentration of thickening agents like cetearyl alcohol or xanthan gum.

    • Solution: Increase the concentration of fatty alcohols in the oil phase or the gum in the water phase.

  • Grainy Texture:

    • Cause: Re-crystallization of fatty alcohols or other solid lipids due to improper cooling.

    • Solution: Ensure slow, continuous stirring during the entire cooling process to allow for proper structuring of the lamellar gel network.

Conclusion

This compound is a high-performance, multifunctional ingredient that offers significant advantages in the formulation of emulsions. Its roles as an emollient, solvent, and penetration enhancer, combined with its favorable sensory profile, make it an invaluable tool for developing stable, effective, and aesthetically pleasing cosmetic and pharmaceutical products. By understanding its properties and applying the systematic formulation and characterization protocols outlined in this guide, scientists can effectively leverage this compound to overcome formulation challenges and achieve optimal product performance.

References

Application Note: Isopropyl Caprylate as an Internal Standard for the Quantification of Volatile Esters in Complex Matrices by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the utilization of isopropyl caprylate as an internal standard for the precise and accurate quantification of volatile esters in complex matrices using gas chromatography. We delve into the rationale behind its selection, providing detailed, step-by-step protocols for its implementation, and a thorough discussion on method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their chromatographic analyses.

Introduction: The Imperative for a Reliable Internal Standard

In quantitative chromatography, the primary goal is to establish a precise correlation between the analytical signal and the concentration of an analyte. However, variabilities inherent in sample preparation and the analytical process itself can introduce significant errors, compromising the accuracy of the results.[1] The internal standard (IS) method is a powerful technique employed to mitigate these errors.[1] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] By calculating the ratio of the analyte's response to the internal standard's response, variations arising from injection volume inconsistencies, sample evaporation, and instrument drift can be effectively compensated for.

The selection of an appropriate internal standard is paramount to the success of the analysis. An ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit similar chromatographic behavior, and be well-resolved from all other components in the sample matrix. Furthermore, it must not be naturally present in the samples being analyzed. This application note focuses on this compound, a fatty acid ester, and elucidates its suitability as an internal standard for the gas chromatographic analysis of volatile esters, particularly in complex matrices such as those encountered in the flavor, fragrance, and pharmaceutical industries.

This compound: Physicochemical Properties and Rationale for Use

This compound, also known as isopropyl octanoate, is the ester of isopropyl alcohol and caprylic acid. Its physicochemical properties make it an excellent candidate for an internal standard in the analysis of a wide range of volatile and semi-volatile esters.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Boiling Point 217 °C
Appearance Colorless oily liquid
Solubility Practically insoluble in water; soluble in alcohol and oils

The rationale for selecting this compound as an internal standard is grounded in the following key attributes:

  • Chemical Similarity: As a fatty acid ester, this compound shares structural and chemical characteristics with many volatile esters commonly found in flavors, fragrances, and as active pharmaceutical ingredients or excipients. This similarity ensures comparable behavior during sample extraction and chromatographic separation.

  • Appropriate Volatility: With a boiling point of 217 °C, this compound is sufficiently volatile for gas chromatography without being so volatile as to be lost during sample preparation. Its retention time is typically in a suitable range for the analysis of other mid-range volatile esters.

  • Chromatographic Performance: this compound generally exhibits good peak shape and resolution on common non-polar and mid-polar capillary GC columns, ensuring accurate integration and quantification.

  • Commercial Availability and Purity: High-purity this compound is readily available from various chemical suppliers, ensuring the consistency and reliability of the internal standard stock solutions.

  • Absence in Common Matrices: this compound is not a naturally occurring compound in most biological or food matrices, minimizing the risk of interference from endogenous components.

Experimental Protocol: Quantification of Flavor Esters in a Fragrance Oil Matrix

This section provides a detailed protocol for the quantification of two common flavor and fragrance esters, isoamyl acetate and ethyl heptanoate, in a fragrance oil matrix using this compound as the internal standard. The method utilizes gas chromatography with flame ionization detection (GC-FID).

Materials and Reagents
  • Analytes: Isoamyl acetate (≥99%), Ethyl heptanoate (≥99%)

  • Internal Standard: this compound (≥99.5%)

  • Solvent: Hexane (HPLC grade)

  • Sample Matrix: Fragrance oil base (unscented)

  • Equipment:

    • Gas chromatograph with FID detector and autosampler

    • Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

Preparation of Standard and Sample Solutions
  • Accurately weigh approximately 1000 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Accurately weigh approximately 1000 mg of isoamyl acetate and 1000 mg of ethyl heptanoate.

  • Transfer both to the same 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Prepare a series of calibration standards by diluting the analyte stock solution with hexane in 10 mL volumetric flasks.

  • To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of 1 mg/mL.

Table 2: Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (mL)Final Volume with Hexane (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
110110101000
250110501000
31001101001000
42501102501000
55001105001000
6100011010001000
  • Accurately weigh approximately 1 g of the fragrance oil sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard stock solution (10 mg/mL).

  • Dilute to the mark with hexane and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Conditions
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Detector: FID

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Data Analysis and Quantification
  • Integrate the peak areas for isoamyl acetate, ethyl heptanoate, and this compound in all chromatograms.

  • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation:

    RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Alternatively, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the ratio of the analyte concentration to the internal standard concentration (Concanalyte / ConcIS).

  • For the samples, calculate the concentration of each analyte using the calculated response factor or the calibration curve.

Method Validation: Ensuring a Self-Validating System

A robust analytical method requires thorough validation to ensure its reliability and accuracy. The following parameters should be assessed for a GC method utilizing this compound as an internal standard.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) versus the concentration ratio (analyte/IS).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Precision

Precision is the measure of the agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD).

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples at 100% of the target concentration on two different days by two different analysts.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2%, and for intermediate precision, it should be ≤ 5%.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform a recovery study by spiking the sample matrix with known concentrations of the analytes at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90-110%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of an analyte that can be reliably detected.

  • LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an LOQ with an RSD of ≤ 10% is considered acceptable.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Calibration curve with 6 levels, analyzed in triplicater² ≥ 0.995
Precision Repeatability and intermediate precision studies (n=6)RSD ≤ 2% (repeatability), RSD ≤ 5% (intermediate)
Accuracy Recovery study at 3 concentration levels (n=3)Mean recovery 90-110%
LOD & LOQ Based on signal-to-noise ratio or standard deviation of the response and slopeLOQ should be quantifiable with acceptable precision (RSD ≤ 10%)

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of volatile esters using this compound as an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification IS_stock Prepare IS Stock (this compound) Cal_standards Prepare Calibration Standards (Analyte + IS) IS_stock->Cal_standards Sample_prep Prepare Sample (Matrix + IS) IS_stock->Sample_prep Analyte_stock Prepare Analyte Stock (e.g., Isoamyl Acetate) Analyte_stock->Cal_standards GC_injection Inject into GC-FID Cal_standards->GC_injection Sample_prep->GC_injection Chromatogram Obtain Chromatogram GC_injection->Chromatogram Integration Integrate Peak Areas (Analyte & IS) Chromatogram->Integration Calibration_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Integration->Calibration_curve Quantification Quantify Analyte in Sample Integration->Quantification Calibration_curve->Quantification

Caption: Experimental workflow for quantification using an internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the gas chromatographic quantification of volatile esters in complex matrices. Its chemical similarity to many common ester analytes, appropriate volatility, and excellent chromatographic performance contribute to its suitability. By following the detailed protocols and validation procedures outlined in this application note, researchers and scientists can significantly enhance the accuracy, precision, and overall quality of their analytical data. The use of a well-chosen internal standard like this compound is a cornerstone of good analytical practice, ensuring data integrity in research, development, and quality control applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Drug Solubility Challenges in Isopropyl Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of drug solubility in isopropyl caprylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of formulating poorly soluble active pharmaceutical ingredients (APIs) in this versatile oily vehicle. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the use of this compound in pharmaceutical formulations.

1. What is this compound and why is it used in drug formulations?

This compound, also known as isopropyl octanoate, is the ester of isopropanol and caprylic acid.[1][2] It is a colorless, oily liquid that is practically insoluble in water but soluble in alcohols and oils.[1] In pharmaceutical formulations, it is primarily used as a non-greasy emollient and a vehicle for topical and transdermal drug delivery.[3][4] Its ability to be readily absorbed by the skin makes it a suitable carrier for delivering APIs through the dermal layers.[3]

2. What are the main challenges in dissolving drugs in this compound?

The primary challenge lies in the lipophilic (oil-loving) nature of this compound. While it is an excellent solvent for other oily or lipophilic compounds, it can present significant solubility issues for drugs that are more polar or have high crystalline lattice energy.[5] Many new chemical entities (NCEs) are poorly water-soluble, and a significant portion of these are also challenging to dissolve in lipid-based vehicles.[6]

3. What are the initial steps to assess drug solubility in this compound?

The initial step is to determine the equilibrium solubility of the drug in this compound at the intended storage and application temperatures. This involves adding an excess amount of the drug to the vehicle, agitating the mixture until equilibrium is reached, and then quantifying the concentration of the dissolved drug. This baseline data is crucial for determining if solubility enhancement strategies are necessary.

4. Can temperature be used to increase drug solubility in this compound?

Yes, in many cases, increasing the temperature can enhance the solubility of a drug in this compound. However, it is critical to assess the thermal stability of both the drug and the excipient at elevated temperatures. Any solubility gains must be maintained upon cooling to ambient temperature to prevent precipitation. This approach is often used in the preparation of semi-solid and solid-solubilized formulations.[7]

II. Troubleshooting Guides

This section offers detailed, step-by-step guidance to diagnose and resolve specific solubility-related problems encountered during formulation development.

Guide 1: Drug Fails to Dissolve at the Target Concentration

Problem: The API does not fully dissolve in this compound at the desired therapeutic concentration, even with heating and stirring.

Causality: This issue typically stems from a fundamental mismatch between the polarity of the drug and the solvent, or the drug's strong crystal lattice energy which prevents it from being effectively solvated.[5]

Troubleshooting Workflow:

A workflow for addressing poor drug solubility.

Experimental Protocols:

Protocol 1: Cosolvency Approach

  • Rationale: A cosolvent is a water-miscible organic solvent added to a primary solvent to increase the solubility of a poorly soluble compound by altering the polarity of the solvent system.[8][9]

  • Cosolvent Selection: Choose a pharmaceutically acceptable cosolvent that is miscible with this compound and in which the drug exhibits higher solubility. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]

  • Procedure: a. Prepare a series of formulations with varying concentrations of the chosen cosolvent in this compound (e.g., 5%, 10%, 15%, 20% v/v). b. Add a fixed, excess amount of the drug to each formulation. c. Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-72 hours). d. Filter the samples to remove undissolved drug and analyze the supernatant to determine the drug concentration.

  • Interpretation: Identify the cosolvent concentration that achieves the target drug solubility while minimizing the potential for skin irritation or other adverse effects.

CosolventPolarityAdvantagesDisadvantages
EthanolHighExcellent solubilizing power for many drugs.Can be irritating to the skin at high concentrations.
Propylene GlycolMediumGood solubilizer and humectant.Can cause skin sensitization in some individuals.
PEG 400LowLow toxicity and good solubilizing properties.May not be as effective for highly polar drugs.

Protocol 2: Surfactant-Mediated Solubilization

  • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap lipophilic drugs within their hydrophobic core, thereby increasing their apparent solubility in the bulk solvent.[12][13]

  • Surfactant Selection: Screen a panel of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. Non-ionic surfactants are generally preferred for topical formulations due to their lower irritation potential.[14]

  • Procedure: a. Prepare solutions of different surfactants in this compound at concentrations above their respective CMCs. b. Add an excess amount of the drug to each surfactant solution. c. Equilibrate the samples with agitation. d. Centrifuge and filter the samples to remove undissolved drug. e. Quantify the drug concentration in the clear supernatant.

  • Interpretation: Select the surfactant that provides the greatest solubility enhancement at the lowest concentration.

Guide 2: Drug Precipitates Out of Solution Upon Storage

Problem: The drug initially dissolves in the this compound-based formulation but precipitates over time, indicating physical instability.

Causality: This is often due to the formulation being a supersaturated system, where the initial drug concentration exceeds its equilibrium solubility. Changes in temperature or the presence of nucleation sites can trigger crystallization.[5]

Troubleshooting Workflow:

A decision tree for troubleshooting drug precipitation.

Experimental Protocols:

Protocol 3: Incorporation of Crystallization Inhibitors

  • Rationale: Certain polymers can act as crystallization inhibitors by sterically hindering the formation of crystal nuclei and subsequent crystal growth.[15]

  • Polymer Selection: Screen polymers that are soluble in the formulation and have a good interaction with the drug. Examples include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Procedure: a. Prepare the drug solution in the this compound-based vehicle as before. b. Add different concentrations of the selected polymer to the solution. c. Store the samples under accelerated stability conditions (e.g., elevated temperature, freeze-thaw cycles). d. Visually inspect for precipitation and quantify the drug concentration over time.

  • Interpretation: Identify the polymer and its concentration that effectively prevents precipitation for the desired shelf-life of the product.

III. Advanced Strategies for Highly Challenging Drugs

For APIs that remain difficult to formulate using the above methods, more advanced techniques may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a solid carrier matrix at the molecular level. The solid dispersion can then be incorporated into the this compound vehicle. This approach can significantly enhance the dissolution rate and apparent solubility of the drug.[15][16] The drug is presented in an amorphous state, which has higher energy and solubility than the crystalline form.[17]

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[18][19] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution velocity.[20][21] These nanosuspensions can then be dispersed in this compound.

IV. Conclusion

Overcoming the solubility challenges of drugs in this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of both the drug and the excipients, and by methodically applying the troubleshooting strategies outlined in this guide, researchers can successfully develop stable and effective formulations.

V. References

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  • Al-Tikriti, M., & Al-Khamis, K. (2023). Solidification of SNEDDS Using Mesoporous Carriers: Design, Biopharmaceutical Performance, and Recent Advances. Drug Design, Development and Therapy, 17, 1-22.

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  • Kumar, S., & Bhargava, S. (2013). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Technology, 37(5), 44-49.

  • MilliporeSigma. (n.d.). Improving API Solubility. Retrieved from --INVALID-LINK--

  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from --INVALID-LINK--

  • Lubrizol. (n.d.). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Retrieved from --INVALID-LINK--

  • Klebeko, J., Krüger, O., Dubicki, M., Ossowicz-Rupniewska, P., & Janus, E. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 13998.

  • Nolan, K., & Murdan, S. (2021). Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. Pharmaceutics, 13(12), 2008.

  • NIKKO CHEMICALS. (n.d.). NIKKOL IPP-EX (ISOPROPYL PALMITATE). Retrieved from --INVALID-LINK--

  • Fagron. (2023). Considerations for Transdermal Vehicles. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application of Isopropyl Stearate in Transdermal Drug Delivery Research. Retrieved from --INVALID-LINK--

  • Li, N., Wu, Y., Jia, Y., Zhang, Y., & Quan, P. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. AAPS PharmSciTech, 20(5), 174.

  • CD Formulation. (n.d.). Isopropyl Myristate. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). SID 134985777 - this compound. PubChem Substance Database. Retrieved from --INVALID-LINK--

  • National Institute of Food and Drug Safety Evaluation. (n.d.). List of excipients (inactive ingredients) in isopropyl alcohol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Isopropyl Caprylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isopropyl caprylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this esterification reaction. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for synthesizing this compound?

The synthesis of this compound from caprylic acid and isopropyl alcohol is a classic example of a Fischer-Speier esterification.[1][2] This is a reversible, acid-catalyzed acyl substitution reaction. The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the caprylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3] This activation facilitates a nucleophilic attack by the oxygen atom of the isopropyl alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and subsequent deprotonation yields the this compound ester.[1][2] Because the reaction is reversible, its success hinges on shifting the chemical equilibrium toward the product side.[4][5][6]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the desired reaction conditions (temperature, time) and the sensitivity of your starting materials.

  • Strong Mineral Acids (e.g., H₂SO₄, HCl): These are traditional, highly effective, and inexpensive catalysts that accelerate the reaction by strongly protonating the carboxylic acid.[2] However, they can be corrosive, may cause side reactions like dehydration or charring at high temperatures, and require a neutralization step during workup, which can complicate purification.[3][4]

  • Organic Sulfonic Acids (e.g., p-TsOH): p-Toluenesulfonic acid is a solid, making it easier to handle than sulfuric acid. It is an effective catalyst for Fischer esterification and is a common alternative to mineral acids.[1][2]

  • Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄): These can also catalyze the reaction and are sometimes used for more sensitive substrates.[1][2]

  • Enzymatic Catalysts (Lipases): Lipases offer a "green" chemistry approach, operating under much milder conditions (lower temperature, neutral pH), which prevents many side reactions and simplifies purification.[7][8][9] Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are particularly useful as they can be easily recovered and reused for multiple batches.[10][11][12] The main drawbacks are higher cost and potentially slower reaction rates compared to strong acid catalysts.

Q3: How can I monitor the progress of the esterification reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and avoiding unnecessary heating that could lead to side products. Several methods can be employed:

  • Thin-Layer Chromatography (TLC): This is a simple and rapid qualitative method. Spot the reaction mixture alongside your starting materials (caprylic acid and isopropyl alcohol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, less polar product spot (the ester) indicates the reaction is progressing.[4][5]

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the formation of the volatile ester product and the consumption of the reactants.[13] It provides precise data on the conversion percentage over time.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of the characteristic ester C=O stretch (around 1735 cm⁻¹).[14]

  • Titration: Periodically take an aliquot of the reaction mixture, dissolve it in a suitable solvent, and titrate the remaining caprylic acid with a standardized base (e.g., NaOH). This allows you to quantify the acid consumption and thus calculate the conversion to the ester.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during this compound synthesis.

Problem 1: My reaction yield is very low, or the reaction seems to stall.

  • Potential Cause A: Chemical Equilibrium. The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back into the carboxylic acid and alcohol, limiting the final yield.[4][5][6][15] If water is not removed, the reaction will reach equilibrium with significant amounts of starting material still present.

    • Solution: To drive the equilibrium towards the product, you must remove water as it forms or use a large excess of one reactant.

      • Water Removal: The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[4][16] The water is collected in the trap, preventing it from participating in the reverse reaction.[16] For enzymatic reactions, molecular sieves can sometimes be used, although their effectiveness can vary depending on the specific enzyme and conditions.[10][17]

      • Excess Reactant: Use a large molar excess of the more cost-effective or easily removable reactant.[4][16] For this compound synthesis, using an excess of isopropyl alcohol (e.g., 3 to 15 molar equivalents) is a common and effective strategy to push the reaction forward according to Le Châtelier's principle.[12][18][19]

  • Potential Cause B: Inactive or Insufficient Catalyst. The reaction rate is highly dependent on the catalyst's activity and concentration.

    • Solution:

      • Check Catalyst Quality: Ensure your acid catalyst is fresh and has not been contaminated with water.[4] For enzymatic reactions, verify the activity of your lipase preparation, as it can decrease with improper storage or after multiple uses.

      • Optimize Catalyst Loading: For acid catalysts, a loading of 1-5 mol% relative to the limiting reagent is typical.[4] For enzymatic catalysts, the optimal loading needs to be determined experimentally, but a common starting point is 2-5% (w/w) of the total reactants.[12]

  • Potential Cause C: Insufficient Temperature or Reaction Time. Esterification reactions are often slow, and insufficient thermal energy or time will lead to incomplete conversion.

    • Solution:

      • Optimize Temperature: For acid-catalyzed reactions, heating to the reflux temperature of the alcohol or azeotropic solvent is standard.[1] For enzymatic synthesis, the optimal temperature is enzyme-specific but is often in the range of 40-70°C.[12][20] Exceeding the optimal temperature can denature the enzyme.

      • Increase Reaction Time: Monitor the reaction over a longer period (e.g., 8, 12, or 24 hours) to determine if it simply requires more time to reach completion.

Problem 2: The final product is impure, discolored, or has a burnt odor.

  • Potential Cause A: Side Reactions from Harsh Conditions. High temperatures combined with strong acid catalysts can cause side reactions. Isopropyl alcohol can dehydrate to form propene or undergo self-etherification. The organic materials can also begin to char or decompose.

    • Solution:

      • Reduce Reaction Temperature: If possible, lower the reaction temperature and compensate by increasing the reaction time or catalyst concentration.

      • Switch to a Milder Catalyst: Consider using a milder catalyst like p-toluenesulfonic acid or, ideally, an immobilized lipase, which operates at much lower temperatures and avoids harsh acidic conditions.[7][8]

  • Potential Cause B: Incomplete Purification. Residual acid catalyst or unreacted caprylic acid can remain in the final product.

    • Solution:

      • Neutralization Wash: After the reaction, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst and any remaining caprylic acid.[4] Be cautious, as this will produce CO₂ gas.

      • Brine Wash: Follow the neutralization with a wash using a saturated sodium chloride (brine) solution to remove excess water and break up any emulsions.

      • Drying and Distillation: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The final product can be purified by vacuum distillation to separate the this compound from any high-boiling impurities or excess alcohol.[4]

Data Summary & Recommended Parameters

The following tables summarize typical starting conditions for optimizing this compound synthesis.

Table 1: Comparison of Catalytic Systems

Catalyst Type Typical Loading Temperature Range Advantages Disadvantages
Sulfuric Acid (H₂SO₄) 1-3 mol% 80 - 120°C Low cost, high activity Corrosive, side reactions, difficult removal
p-Toluene­sulfonic Acid 2-5 mol% 80 - 120°C Solid (easy to handle), effective Requires neutralization, potential for charring

| Immobilized Lipase | 2-10% (w/w) | 40 - 70°C | Mild conditions, high selectivity, reusable | Higher cost, slower reaction rates |

Table 2: Key Reaction Parameters for Optimization

Parameter Typical Range Rationale & Key Insight
Molar Ratio (Alcohol:Acid) 3:1 to 15:1 A large excess of alcohol shifts the equilibrium to favor product formation.[12][16]
Temperature (Acid-Catalyzed) Reflux Ensures sufficient energy to overcome the activation barrier.
Temperature (Enzyme-Catalyzed) 50 - 65°C Balances enzyme activity with stability. Higher temperatures can cause denaturation.[12]

| Reaction Time | 4 - 24 hours | Highly dependent on other parameters. Must be determined by monitoring the reaction. |

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in this compound synthesis.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_final Step 4: Deprotonation Caprylic_Acid Caprylic Acid Protonated_Acid Protonated Carbonyl (More Electrophilic) Caprylic_Acid->Protonated_Acid Protonation Isopropanol Isopropyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate H_plus H+ H_plus->Caprylic_Acid Isopropanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination Water H₂O Protonated_Ester->Water Ester This compound Protonated_Ester->Ester Deprotonation H_plus_out H+ Ester->H_plus_out Catalyst Regenerated

Caption: Fischer-Speier esterification mechanism for this compound.

Troubleshooting_Logic Start Low Yield or Stalled Reaction Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active & sufficient? Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium Implement Dean-Stark trap OR Increase molar excess of alcohol. Check_Equilibrium->Sol_Equilibrium No Check_Conditions Are temperature & time adequate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst. Optimize catalyst loading (1-5 mol% acid or 2-10% w/w lipase). Check_Catalyst->Sol_Catalyst No Sol_Conditions Increase reaction temperature (within enzyme limits). Increase reaction time and monitor. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis via Dean-Stark Azeotropic Distillation

This protocol aims for high conversion by continuously removing the water byproduct.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is thoroughly oven-dried to remove any residual water.

  • Reagent Setup:

    • To a 250 mL round-bottom flask, add caprylic acid (e.g., 0.1 mol, 14.42 g).

    • Add isopropyl alcohol (e.g., 0.3 mol, 18.03 g, 3 molar equivalents).

    • Add an azeotroping solvent, such as toluene (approx. 50-70 mL).

    • Add a magnetic stir bar.

  • Catalyst Addition: Carefully add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~3-5 mol%, e.g., 0.005 mol, 0.95 g).

  • Apparatus Assembly: Assemble the Dean-Stark apparatus with the reflux condenser on top of the flask. Fill the side arm of the trap with toluene before heating.

  • Reaction:

    • Heat the mixture to a steady reflux using a heating mantle.

    • Stir the mixture vigorously.

    • As the reaction proceeds, the water-toluene azeotrope will distill and collect in the trap. Water, being denser than toluene, will collect at the bottom of the trap, while the toluene will overflow back into the flask.[4][16]

    • Continue reflux until no more water collects in the trap (typically 4-8 hours). Monitor progress via TLC or GC if desired.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the alcohol).

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted caprylic acid).[4]

      • Brine (to aid separation).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene solvent using a rotary evaporator.

    • Purify the crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol uses milder conditions suitable for sensitive substrates.

  • Reagent Setup:

    • To a 100 mL Erlenmeyer flask, add caprylic acid (e.g., 0.05 mol, 7.21 g).

    • Add a large excess of isopropyl alcohol (e.g., 0.75 mol, 45.08 g, 15 molar equivalents). Using the alcohol as the solvent creates a single-phase system.[12][21]

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435, 4% w/w of total substrates, ~2.1 g).

  • Reaction:

    • Seal the flask and place it in an orbital shaker incubator set to the optimal temperature for the enzyme (e.g., 60°C) and agitation speed (e.g., 150 rpm).[12][21]

    • Allow the reaction to proceed for the optimized time (e.g., 8-24 hours), monitoring as necessary.

  • Product Recovery and Purification:

    • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.

    • Remove the excess isopropyl alcohol from the filtrate under reduced pressure using a rotary evaporator.

    • The remaining crude product is often of high purity. If further purification is needed, vacuum distillation can be performed.

References

Technical Support Center: Isopropyl Caprylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of isopropyl caprylate. It is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven solutions. Our focus is on explaining the causality behind each experimental step, ensuring that every protocol is a self-validating system for achieving high-purity this compound.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning and executing the purification of this compound.

Q1: What are the typical impurities in a crude this compound reaction mixture?

Following a standard Fisher esterification, the crude product is a mixture containing not only the desired ester but also several process-related impurities.[1] Identifying these is the first step toward effective purification.

  • Unreacted Starting Materials: The most common impurities are residual caprylic acid and isopropanol. Due to the reversible nature of esterification, driving the reaction to 100% completion is often impractical.[1]

  • Catalyst: If a homogeneous acid catalyst like sulfuric acid (H₂SO₄) is used, it will be present in the crude mixture and must be neutralized and removed.[1]

  • Water: Water is a byproduct of the esterification reaction. Its presence can promote the reverse reaction (hydrolysis), reducing the final yield.[1]

  • Side-Products: Depending on the reaction conditions, especially temperature, side-products like diisopropyl ether or polymers from propylene (if used as a source for isopropanol) can form.[2]

Q2: What is the standard workflow for purifying this compound?

A multi-step approach is required to systematically remove the different types of impurities. The general workflow involves an initial extractive workup to remove acidic components, followed by distillation to separate the product from components with different boiling points. For very high purity requirements, chromatography may be employed as a final polishing step.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 High-Purity Polishing (Optional) cluster_3 Quality Control A Crude Reaction Mixture B Quenching & Neutralization (e.g., NaHCO₃ wash) A->B C Phase Separation (Aqueous vs. Organic) B->C D Drying Organic Layer (e.g., MgSO₄, Na₂SO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Vacuum Distillation E->F G This compound (>95-99% Purity) F->G J Purity Analysis (GC, HPLC, NMR) G->J H Column Chromatography I High-Purity this compound (>99.5% Purity) H->I I->J G Start Problem: Low Purity After Purification CheckMethod Which purification step failed? Start->CheckMethod Extraction Extraction Issue CheckMethod->Extraction Workup Distillation Distillation Issue CheckMethod->Distillation Distillation Emulsion Persistent Emulsion Formed? Extraction->Emulsion StartingMat Starting Materials Present (GC/NMR)? Distillation->StartingMat AcidPresent Product Still Acidic (Check pH)? Emulsion->AcidPresent No Sol_Emulsion Solution: - Add brine (sat. NaCl) - Filter through Celite - Wait longer for separation Emulsion->Sol_Emulsion Yes Sol_Acid Solution: - Perform additional NaHCO₃ washes - Ensure vigorous mixing - Check pH of aqueous layer AcidPresent->Sol_Acid Yes BoilingRange Wide Boiling Range Observed? StartingMat->BoilingRange No Sol_StartingMat Solution: - Use fractional distillation column - Increase column height/packing - Optimize vacuum level StartingMat->Sol_StartingMat Yes Sol_Boiling Solution: - Check for pressure fluctuations - Ensure steady heating - System may have a leak BoilingRange->Sol_Boiling Yes

References

Technical Support Center: Enhancing Skin Permeation with Isopropyl Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for leveraging isopropyl caprylate (IPC) as a skin permeation enhancer in your topical and transdermal formulations. Our focus is on providing practical, scientifically grounded solutions to common experimental challenges.

Foundational Knowledge: Understanding this compound's Role

This compound is an ester of isopropyl alcohol and caprylic acid. Its efficacy as a permeation enhancer stems from its physicochemical properties, which allow it to interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to drug absorption through the skin.[1]

Mechanism of Action

The primary mechanism by which IPC enhances skin permeation is through the fluidization of the stratum corneum lipids.[2] This disruption of the lipid bilayer creates more permeable pathways for drug molecules to traverse the skin barrier. Isopropyl esters, like IPC, are known to reduce the diffusional resistance of the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guide: Formulation and Stability Issues

Q1: My formulation containing this compound is showing signs of phase separation. What could be the cause and how can I fix it?

Possible Causes:

  • Inadequate Solubilization: this compound is lipophilic and may not be fully miscible with more polar components in your formulation, leading to separation over time.

  • Incorrect Emulsifier System: The type or concentration of your emulsifier may not be suitable for stabilizing the oil phase containing IPC.

  • Temperature Fluctuations: Changes in temperature during manufacturing or storage can affect the stability of the emulsion.[3]

  • High Concentration of IPC: Excessive concentrations of IPC can destabilize the formulation.

Troubleshooting Steps:

  • Optimize Co-solvents: Introduce a co-solvent that is miscible with both the aqueous and oil phases to improve the overall solubility of IPC. Ethanol or propylene glycol can be effective choices.[4]

  • Re-evaluate Emulsifier System:

    • Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil and water phase composition.

    • Consider using a combination of emulsifiers for enhanced stability.

  • Process Control:

    • Maintain a controlled temperature during the manufacturing process, particularly during the emulsification step.[3]

    • Implement a gradual cooling process to prevent shock to the emulsion.

  • Concentration Adjustment: Systematically decrease the concentration of IPC to determine the threshold for stable formulation. It's possible that a lower concentration may still provide the desired permeation enhancement without compromising stability.

Q2: I'm having difficulty dissolving my API in the formulation containing this compound. What are my options?

Possible Causes:

  • Poor API Solubility: The API may have low solubility in the lipophilic environment created by IPC.

  • Insufficient Mixing Energy: The energy input during mixing may not be adequate to achieve complete dissolution.

Troubleshooting Steps:

  • Solubility Screening: Conduct a solubility study of your API in various pharmaceutically acceptable solvents and co-solvents. This will help identify a suitable solvent system to incorporate into your formulation.[5]

  • Particle Size Reduction: If the API is in a solid form, reducing its particle size can increase the surface area available for dissolution.

  • Utilize a Co-solvent: As mentioned previously, incorporating a co-solvent like ethanol or propylene glycol can enhance the solubility of many APIs.

  • Optimize Mixing Process:

    • Increase the mixing speed or duration.

    • Consider using high-shear homogenization to facilitate dissolution.[3]

Troubleshooting Guide: In Vitro Permeation Studies (Franz Diffusion Cell)

Q3: I'm observing high variability in my Franz diffusion cell permeation results. How can I improve the reproducibility of my experiments?

High variability is a common challenge in in vitro skin permeation studies.[6]

Possible Causes:

  • Biological Variation in Skin Samples: Skin from different donors or even different locations on the same donor can have varying permeability.

  • Inconsistent Experimental Technique: Variations in dosing, sampling, or cell assembly can introduce significant error.

  • Air Bubbles: Air bubbles trapped between the skin and the receptor medium can act as a barrier to diffusion.

  • Loss of Sink Conditions: If the drug concentration in the receptor fluid exceeds 10% of its solubility, the concentration gradient driving permeation is reduced, leading to non-linear and variable results.

Troubleshooting Steps:

  • Standardize Skin Source and Preparation:

    • Use skin from a consistent anatomical location.

    • Record donor information (age, sex, etc.) to account for potential demographic influences.

    • Use a dermatome to ensure consistent skin thickness.

  • Refine Experimental Protocol:

    • Develop and adhere to a strict standard operating procedure (SOP) for all experimental steps.

    • Ensure consistent dosing of the formulation onto the skin surface.

    • Validate your sampling and analytical methods.[6]

  • Meticulous Cell Assembly:

    • Carefully inspect for and remove any air bubbles in the receptor chamber after mounting the skin. Tilting the cell while filling can help.

  • Maintain Sink Conditions:

    • Ensure the receptor medium has adequate solubilizing capacity for the drug. The addition of a small percentage of a non-ionic surfactant or ethanol can improve the solubility of lipophilic drugs.

    • Increase the sampling frequency or the volume of the receptor chamber if necessary.

Q4: The permeation of my drug is lower than expected, even with the inclusion of this compound. What factors should I investigate?

Possible Causes:

  • Sub-optimal IPC Concentration: The concentration of IPC may not be sufficient to significantly disrupt the stratum corneum.

  • Drug Properties: Highly hydrophilic or very large drug molecules may still have difficulty permeating the skin, even with an enhancer.

  • Formulation Effects: Other excipients in the formulation could be hindering the permeation-enhancing effect of IPC.

Troubleshooting Steps:

  • Optimize IPC Concentration: Conduct a dose-ranging study to determine the optimal concentration of IPC for your specific API and formulation. Studies with related esters like isopropyl palmitate have shown a concentration-dependent enhancement effect.[2]

  • Consider Synergistic Enhancers: The combination of IPC with other enhancers, such as glyceryl monocaprylate, can have a synergistic effect on permeation.[7]

  • Re-evaluate Formulation Composition: Assess the potential for negative interactions between IPC and other excipients. For instance, a highly occlusive base may limit the interaction of IPC with the skin.

  • Drug Modification: For challenging APIs, pro-drug strategies or the use of ion-pairing agents could be explored to improve lipophilicity and skin permeation.

FAQs: Analytical and Safety Considerations

Q5: Does this compound interfere with common analytical techniques like HPLC?

This compound itself is not typically UV-active at wavelengths commonly used for drug analysis. However, it can present challenges:

  • Co-elution: If not properly separated, IPC could potentially co-elute with the drug of interest, especially if the drug is also lipophilic.

  • Matrix Effects: High concentrations of IPC in the sample matrix could potentially affect the ionization efficiency in mass spectrometry-based detection methods.

Mitigation Strategies:

  • Method Development: Develop a robust HPLC method with a gradient elution that effectively separates the API from IPC and other formulation excipients. A reverse-phase C18 column is often a good starting point.[8]

  • Sample Preparation: Employ a sample preparation technique, such as liquid-liquid extraction or solid-phase extraction, to remove the majority of the IPC before analysis.

  • Use of Internal Standards: Incorporating an internal standard can help to correct for any variability in sample preparation and analytical detection.

Q6: What are the safety and skin irritation considerations when using this compound?

This compound is generally considered safe for use in topical products and is used in many cosmetic formulations.[9] However, like many fatty acid esters, it can have the potential for mild skin irritation, particularly at high concentrations.[10]

Recommendations:

  • Concentration Limits: While concentrations up to 25% have been reported for some sorbitan esters in cosmetics, it is advisable to use the lowest effective concentration of IPC in your formulation to minimize the potential for irritation.[11]

  • Patch Testing: For novel formulations, it is recommended to conduct human patch testing to assess the potential for skin irritation and sensitization.

  • Consult Safety Assessments: Refer to safety assessments from regulatory bodies and organizations like the Cosmetic Ingredient Review (CIR) for comprehensive safety data.[9]

Data Presentation and Experimental Protocols

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed enhancement ratios for isopropyl esters in in vitro skin permeation studies. Note that the enhancement ratio is highly dependent on the specific drug and formulation.

EnhancerTypical Concentration Range (% w/w)Model DrugObserved Enhancement Ratio (Flux)Reference
Isopropyl Palmitate5 - 20OxaprozinUp to 82.79-fold[2]
Isopropyl Palmitate5 - 20NimesulideUp to 5.53-fold[2]
Isopropyl Myristate10 (in combination)PentazocineSynergistic enhancement observed[7]
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
  • Skin Preparation:

    • Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine ear).

    • Carefully remove subcutaneous fat and connective tissue.

    • If required, use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 500 µm).

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Clamp the compartments together securely.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent), ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the assembled cell in a temperature-controlled water bath or heating block to maintain the skin surface temperature at 32°C.

  • Dosing and Sampling:

    • Once the system has equilibrated, apply a precise amount of the formulation containing the API and this compound to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the lag time by extrapolating the linear portion of the plot to the x-axis.

Visualizations

Mechanism of this compound Action

G cluster_0 Stratum Corneum (Before IPC) cluster_1 Stratum Corneum (After IPC) Lipids Highly Ordered Lipid Bilayer (Barrier Function Intact) DisruptedLipids Disrupted & Fluidized Lipid Bilayer (Increased Permeability) Lipids->DisruptedLipids Causes fluidization Permeation Enhanced Drug Permeation DisruptedLipids->Permeation IPC This compound Application IPC->Lipids Interacts with lipids API Drug Molecule (API) API->DisruptedLipids Penetrates disrupted barrier

Caption: Mechanism of this compound as a Skin Permeation Enhancer.

Troubleshooting Workflow for Low Permeation

G Start Low Drug Permeation Observed CheckIPC Is IPC concentration optimal? Start->CheckIPC CheckFormulation Are there antagonistic excipients? CheckIPC->CheckFormulation No OptimizeIPC Conduct dose-ranging study for IPC CheckIPC->OptimizeIPC Yes CheckAPI Is the API highly hydrophilic or large? CheckFormulation->CheckAPI No Reformulate Re-evaluate and modify formulation base CheckFormulation->Reformulate Yes AddSynergist Consider adding a synergistic enhancer (e.g., glyceryl monocaprylate) CheckAPI->AddSynergist No ModifyAPI Explore pro-drug or ion-pairing strategies CheckAPI->ModifyAPI Yes End Re-evaluate Permeation OptimizeIPC->End AddSynergist->End Reformulate->End ModifyAPI->End

Caption: Troubleshooting Workflow for Sub-optimal Drug Permeation.

References

Technical Support Center: Resolving Peak Tailing in Gas Chromatography of Isopropyl Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for a common challenge in gas chromatography (GC): peak tailing, with a specific focus on the analysis of isopropyl caprylate. Our goal is to equip you with the scientific understanding and actionable protocols to achieve symmetric, high-quality chromatographic peaks for reliable and accurate results.

Understanding Peak Tailing in the Context of this compound Analysis

Peak tailing is a chromatographic phenomenon where the peak's descending half is broader than its ascending half, resulting in an asymmetrical shape.[1] An ideal chromatographic peak exhibits a Gaussian distribution.[1] This distortion can significantly compromise analytical data by reducing resolution between adjacent peaks, decreasing sensitivity due to lower peak height, and introducing inaccuracies in peak integration and quantification.[1] For a moderately polar long-chain ester like this compound, peak tailing can arise from a combination of factors, primarily related to unwanted secondary interactions within the GC system.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting strategies for resolving peak tailing in the GC analysis of this compound.

Q1: My this compound peak is tailing. Where should I start my investigation?

When encountering peak tailing, it's crucial to adopt a systematic approach to diagnose the root cause. The issue can generally be localized to one of three areas: the inlet, the column, or the method parameters.

Here is a logical workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow cluster_inlet Inlet Troubleshooting cluster_column Column Troubleshooting cluster_method Method Optimization Start Peak Tailing Observed for This compound Inlet_Check Step 1: Inspect the GC Inlet Start->Inlet_Check Column_Check Step 2: Evaluate the GC Column Inlet_Check->Column_Check If tailing persists Liner Change Inlet Liner and Septum Inlet_Check->Liner Method_Check Step 3: Review Method Parameters Column_Check->Method_Check If tailing persists Trim_Column Trim the Column Inlet Column_Check->Trim_Column Resolution Symmetrical Peak Achieved Method_Check->Resolution If issue is resolved Temp_Program Optimize Temperature Program Method_Check->Temp_Program Inlet_Temp Verify Inlet Temperature Liner->Inlet_Temp Condition_Column Condition the Column Trim_Column->Condition_Column Flow_Rate Adjust Carrier Gas Flow Rate Temp_Program->Flow_Rate

Caption: A systematic workflow for troubleshooting peak tailing.

Q2: Could the GC inlet be the cause of my peak tailing, and how do I address it?

Yes, the GC inlet is a frequent source of peak tailing, especially for moderately polar compounds like this compound. The primary culprits are active sites within the inlet liner and the accumulation of non-volatile residues.

Causality: The hot environment of the inlet is designed to vaporize the sample for introduction onto the column. However, active sites, such as exposed silanol groups (Si-OH) on the glass liner surface, can interact with the polar carbonyl group of the this compound molecule through hydrogen bonding. This secondary interaction retains a portion of the analyte molecules for a longer duration, leading to a tailing peak shape.[1][2]

Solution: Regular maintenance of the inlet, particularly the replacement of the liner and septum, is critical. For active compounds, using a deactivated inlet liner is essential.

Impact of Inlet Liner Deactivation on Peak Asymmetry

Liner TypeAnalyte TypeTypical Peak Asymmetry (As)Observations
Standard Non-DeactivatedPolar/Active (e.g., Esters)> 1.5Significant tailing, potential for reduced peak height.[3][4]
Deactivated (Silanized)Polar/Active (e.g., Esters)1.0 - 1.2Markedly improved peak symmetry.[3][4]
Standard Non-DeactivatedNon-polar (e.g., Alkanes)~ 1.1Minimal tailing.
Deactivated (Silanized)Non-polar (e.g., Alkanes)~ 1.0Symmetrical peak.

Experimental Protocol 1: GC Inlet Liner Replacement

  • Cool Down: Ensure the GC inlet temperature is below 50 °C.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully loosen the septum nut and remove the old septum and O-ring. Use tweezers to gently extract the old liner.

  • Clean Inlet (if necessary): With a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone), wipe the accessible surfaces of the inlet.

  • Install New Liner: While wearing powder-free gloves, place a new O-ring on a fresh, deactivated inlet liner. Carefully insert the new liner into the inlet until it is properly seated according to the instrument manufacturer's guidelines.

  • Reassemble: Install a new septum and tighten the septum nut. Avoid over-tightening.

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fittings using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the operational temperature.

Q3: My peak tailing persists after inlet maintenance. Could the column be the problem?

If inlet maintenance does not resolve the issue, the analytical column is the next logical area to investigate. Column-related peak tailing can stem from contamination at the head of the column or degradation of the stationary phase.

Causality: Repeated injections of samples, especially those with complex matrices, can lead to the accumulation of non-volatile residues at the front of the column. These residues can create active sites that interact with analytes, causing peak tailing.[5] Additionally, exposure to oxygen at high temperatures can degrade the stationary phase, also creating active sites.

Solution: A simple and effective solution is to trim a small portion from the inlet end of the column. If this does not suffice, reconditioning the column may be necessary.

Experimental Protocol 2: Trimming the GC Column

  • Cool Down and Depressurize: Turn off the oven and inlet heating, and shut off the carrier gas flow.

  • Remove Column: Once the system is cool, carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the inlet end. Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and square, with no jagged edges or shards. A poor cut can introduce turbulence and cause peak distortion.

  • Reinstall Column: Re-install the column into the inlet at the correct depth as specified in your instrument's manual.

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.

  • Condition (if necessary): If a significant length of the column was removed, a brief conditioning cycle may be beneficial.

Experimental Protocol 3: GC Column Conditioning

  • Purge with Carrier Gas: With the column installed in the inlet but disconnected from the detector, purge the column with carrier gas at room temperature for 15-30 minutes to remove any air.

  • Temperature Program: Set a slow temperature ramp (e.g., 5-10 °C/min) from a low initial temperature (e.g., 40 °C) up to the maximum isothermal temperature of the column, or 20 °C above your method's final temperature, whichever is lower.

  • Hold at Maximum Temperature: Hold the column at this temperature for 1-2 hours, or until the baseline stabilizes when connected to the detector.

  • Cool Down: Allow the column to cool before connecting it to the detector and running your analysis.

Q4: I've performed inlet and column maintenance, but still see peak tailing. How can I optimize my GC method?

If hardware issues have been ruled out, the next step is to optimize your GC method parameters. For this compound, the temperature program and carrier gas flow rate are key parameters to consider.

Causality and Optimization:

  • Temperature Program: A temperature ramp that is too fast may not allow for complete desorption of the analyte from the stationary phase, leading to tailing. Conversely, a shallow ramp can improve peak shape for later-eluting compounds.[1][2]

    • Recommendation: Start with a moderate ramp rate (e.g., 10-15 °C/min). If tailing is observed, try reducing the ramp rate to 5-8 °C/min.[6]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the time the analyte spends interacting with the stationary phase. An optimal flow rate minimizes band broadening.[7][8]

    • Recommendation: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (typically around 20-40 cm/s for helium). Operating significantly below the optimum can lead to broader, tailing peaks.

  • Column Selection: The choice of stationary phase is critical. For esters, a polar stationary phase is generally recommended to achieve good peak shape and resolution.[9][10]

    • Recommendation: For this compound, consider a column with a polyethylene glycol (PEG) or a cyanopropyl stationary phase. These phases provide good selectivity for esters and can help mitigate tailing caused by interactions with less inert column materials.[9]

Illustrative GC Method Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column Polar (e.g., DB-WAX, HP-INNOWax)"Like dissolves like" principle; a polar column is well-suited for the moderately polar ester, minimizing secondary interactions.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of efficiency and sample capacity.[11]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of this compound without causing thermal degradation.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Maintains an optimal linear velocity for good peak shape.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 10 °C/min to 240 °C (hold 5 min)A starting point to ensure good separation and elution of this compound with a symmetrical peak shape.[2]
Detector FID (Flame Ionization Detector)A robust and sensitive detector for organic compounds like esters.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.

Visualizing the Root Causes of Peak Tailing

The following diagram illustrates the primary chemical and physical factors that can lead to the tailing of an this compound peak in a GC system.

Peak_Tailing_Causes cluster_system GC System Components Analyte This compound (Analyte) Inlet Inlet Liner (Active Sites: Si-OH) Analyte->Inlet Secondary Interaction (Hydrogen Bonding) Column_Head Column Head (Contamination) Analyte->Column_Head Adsorption Stationary_Phase Stationary Phase (Degradation) Analyte->Stationary_Phase Unwanted Retention Tailing_Peak Tailing Peak (As > 1.5) Inlet->Tailing_Peak Column_Head->Tailing_Peak Stationary_Phase->Tailing_Peak

Caption: Key contributors to peak tailing in GC analysis.

By systematically addressing these potential issues, from routine maintenance of the GC inlet to the optimization of method parameters, you can effectively resolve peak tailing and ensure the integrity of your chromatographic data for this compound and other similar analytes.

References

Validation & Comparative

The Efficacy of Isopropyl Caprylate as a Dermal Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of transdermal and topical drug delivery, the effective permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, remains a critical challenge. Chemical penetration enhancers are pivotal in overcoming this barrier, and among them, isopropyl caprylate has emerged as a noteworthy contender. This guide provides an in-depth comparative analysis of this compound's efficacy against other widely used penetration enhancers, namely oleic acid, propylene glycol, and Transcutol® (diethylene glycol monoethyl ether). This document is intended for researchers, scientists, and drug development professionals, offering experimental data and methodological insights to inform formulation strategies.

Introduction to Chemical Penetration Enhancers

The stratum corneum, the outermost layer of the epidermis, is a highly organized structure of corneocytes and intercellular lipids, functioning as the primary barrier to substance ingress. Chemical penetration enhancers are excipients that reversibly disrupt this organized structure, thereby facilitating the transport of APIs into and across the skin. The ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the API and other formulation components. Its effect should also be transient and reversible, allowing the skin to restore its barrier function upon removal of the product.

Profiling the Penetration Enhancers

A nuanced understanding of each enhancer's physicochemical properties and mechanism of action is fundamental to its judicious selection in formulation development.

This compound

This compound (IPC) is the ester of isopropyl alcohol and caprylic acid. It is a colorless, oily liquid with good spreading properties.

  • Physicochemical Properties: As a fatty acid ester, this compound is lipophilic in nature. Its relatively small molecular size and lipid-loving characteristics allow it to readily partition into the stratum corneum.

  • Mechanism of Action: this compound is believed to enhance penetration primarily by disrupting the highly ordered lipid bilayers of the stratum corneum. It intercalates into the lipid matrix, increasing its fluidity and creating more permeable pathways for drug molecules to traverse. This mechanism is common to many fatty acid esters used as penetration enhancers.

Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid that is a common constituent of natural fats and oils.

  • Physicochemical Properties: Oleic acid is a long-chain fatty acid that is liquid at room temperature. Its amphiphilic nature, with a polar carboxylic acid head and a long nonpolar hydrocarbon tail, allows it to interact with both the polar and nonpolar domains of the stratum corneum lipids.

  • Mechanism of Action: Oleic acid is a potent penetration enhancer that is thought to create separate, more fluid domains within the stratum corneum lipids.[1] This phase separation disrupts the regular packing of the lipid bilayers, leading to a significant increase in skin permeability.[1] It has been shown to be particularly effective for enhancing the permeation of both hydrophilic and lipophilic drugs.

Propylene Glycol

Propylene glycol (PG) is a synthetic organic compound that is a viscous, colorless liquid, which is nearly odorless but possesses a faintly sweet taste.

  • Physicochemical Properties: Propylene glycol is a diol and is miscible with a broad range of solvents, including water, acetone, and chloroform. Its hygroscopic nature allows it to attract and hold water.

  • Mechanism of Action: Propylene glycol is a widely used solvent and humectant in topical formulations. As a penetration enhancer, it is thought to act through multiple mechanisms. It can hydrate the stratum corneum, which can increase the permeability for some drugs. Additionally, it can act as a cosolvent, increasing the solubility of the drug within the formulation and potentially within the stratum corneum itself. Some studies suggest it can also interact with and disrupt the lipid bilayers.[2]

Transcutol® (Diethylene Glycol Monoethyl Ether)

Transcutol®, with the INCI name diethylene glycol monoethyl ether, is a highly purified and safe solvent and penetration enhancer.

  • Physicochemical Properties: Transcutol® is a clear, colorless, and low-viscosity liquid that is miscible with water, ethanol, and many oils.[3]

  • Mechanism of Action: Transcutol® is a powerful solubilizer and its primary mechanism as a penetration enhancer is to increase the solubility of the drug within the stratum corneum.[3] It can diffuse into the intercellular lipid domain and alter its solubility parameter to better match that of the API, thereby increasing the drug's partitioning into the skin.[3] Unlike some other enhancers, it is not believed to significantly compromise the integrity of the skin's structure.[3]

Comparative Efficacy Analysis

EnhancerDrugConcentrationSkin ModelKey FindingsEnhancement Ratio (ER)Reference
Isopropyl Myristate (as a proxy for this compound) Meloxicam1-10% (w/w) in a transdermal patchNot specifiedFlux increased with IPM concentration, reaching a maximum of 83.789 µg/cm²/h.Not explicitly stated, but significant increase in flux observed.[4]
Oleic Acid Meloxicam5-20% (w/w) in a transdermal patchNot specifiedShowed the highest flux of 84.405 µg/cm²/h.1.070[4]
Propylene Glycol (in combination with IPM) Diclofenac Sodium40% PG with 3-5% IPM in a Carbopol gelRat skinSynergistic enhancement observed.~8[5]
Transcutol® VariousUp to 49.9% in FDA-approved productsHuman and animal modelsEnhances permeation primarily by increasing drug solubility in the stratum corneum.Varies depending on the drug and formulation.[3]
Oleic Acid Diclofenac Diethylamine0.75%Ex vivo human skinCaused faster initial permeation compared to oleyl alcohol.Not explicitly calculated, but significant increase in early-time permeation.[6]

Causality Behind Experimental Choices: The selection of enhancer concentration is a critical experimental parameter. For fatty acid esters like isopropyl myristate and oleic acid, a concentration-dependent effect is often observed up to a certain point, after which a plateau or even a decrease in enhancement may occur due to saturation effects or formulation instability.[4] The use of a combination of enhancers, such as propylene glycol and isopropyl myristate, is a common strategy to leverage different mechanisms of action for a synergistic effect.[5] The choice of skin model (e.g., rat skin, porcine skin, or human ex vivo skin) is dictated by ethical considerations, availability, and the desire to mimic human skin as closely as possible.

Mechanisms of Stratum Corneum Disruption: A Visual Representation

The following diagram illustrates the proposed mechanisms by which these penetration enhancers disrupt the ordered structure of the stratum corneum.

G cluster_sc Stratum Corneum cluster_enhancers Penetration Enhancers corneocytes Corneocytes lipids Lipid Bilayers ipc This compound ipc->lipids Disrupts lipid packing Increases fluidity oa Oleic Acid oa->lipids Forms fluid domains Phase separation pg Propylene Glycol pg->corneocytes Hydrates pg->lipids Acts as cosolvent Disrupts lipids transcutol Transcutol® transcutol->lipids Increases drug solubility in lipid domain

Caption: Mechanisms of action of different penetration enhancers on the stratum corneum.

Experimental Protocols: In Vitro Skin Permeation Study using Franz Diffusion Cells

To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The Franz diffusion cell assay is the gold standard for in vitro skin permeation studies.

Step-by-Step Methodology
  • Skin Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., porcine or rat) or use human cadaver skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for a defined period before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with a suitable receptor medium (e.g., PBS, often with a small percentage of a solubilizing agent like ethanol or a surfactant to maintain sink conditions for poorly water-soluble drugs).

    • Ensure the receptor medium is degassed to prevent air bubble formation at the skin-medium interface.

    • Maintain the temperature of the receptor medium at 32 ± 1 °C using a circulating water bath to mimic physiological skin temperature.

    • Continuously stir the receptor medium with a magnetic stir bar.

  • Formulation Application:

    • Accurately apply a known quantity of the test formulation (containing the API and the penetration enhancer) to the surface of the stratum corneum in the donor chamber.

    • For control experiments, apply a formulation containing the API without the penetration enhancer.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)

Experimental Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation franz_assembly Franz Cell Assembly skin_prep->franz_assembly formulation_prep Formulation Preparation application Formulation Application formulation_prep->application franz_assembly->application sampling Sampling at Time Intervals application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Safety and Toxicity Profile

The safety of a penetration enhancer is as crucial as its efficacy. An ideal enhancer should not cause irreversible skin damage, irritation, or sensitization.

EnhancerAcute Oral LD50 (rat)Dermal IrritationSensitizationRegulatory StatusReference
This compound Data not readily available, but generally considered low toxicity as a cosmetic ingredient.Generally non-irritating at typical cosmetic use concentrations.Low potential for sensitization.Generally Recognized as Safe (GRAS) for use in cosmetics.[7]
Oleic Acid >15-19 g/kgCan be a mild irritant at high concentrations.Not considered a sensitizer.GRAS for use in food and cosmetics.[8]
Propylene Glycol 20,000 mg/kgCan cause irritation, especially in individuals with sensitive skin or pre-existing dermatitis.Can cause allergic contact dermatitis in some individuals.GRAS for use in food, pharmaceuticals, and cosmetics.[9][10]
Transcutol® Data suggests low acute toxicity.Generally well-tolerated and non-irritating.Low potential for sensitization.Approved for use in pharmaceutical and cosmetic products at specific concentrations.[11][12]

Trustworthiness of Protocols: The safety assessment protocols for these enhancers are well-established and include in vitro cytotoxicity assays, in vivo dermal irritation and sensitization studies (e.g., Draize test in rabbits, Local Lymph Node Assay in mice), and human patch testing. These multi-pronged approaches provide a robust evaluation of an enhancer's safety profile.

Conclusion

This compound is a viable and effective penetration enhancer, particularly for lipophilic APIs. Its mechanism of action, primarily through the disruption of the stratum corneum's lipid bilayers, is well-understood. When compared to other common enhancers:

  • Oleic acid often demonstrates higher potency but may have a greater potential for skin irritation at higher concentrations.

  • Propylene glycol offers the dual benefits of a solvent and a penetration enhancer, particularly for hydrophilic drugs, but can be associated with skin irritation and sensitization in susceptible individuals.

  • Transcutol® stands out for its excellent safety profile and its ability to enhance permeation by increasing drug solubility within the stratum corneum, making it a valuable option for a wide range of APIs.

The optimal choice of a penetration enhancer is contingent upon the specific physicochemical properties of the API, the desired delivery profile, and the overall formulation strategy. This guide provides a framework for the comparative evaluation of this compound, empowering researchers and formulators to make informed decisions in the development of safe and effective transdermal and topical drug delivery systems.

References

A Comparative Guide to the Validation of Analytical Methods for Isopropyl Caprylate Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide provides an in-depth comparison of analytical methods for the detection and quantification of isopropyl caprylate, a common excipient and penetration enhancer in topical and transdermal formulations. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

The validation process ensures that an analytical method is accurate, consistent, and reliable under various conditions.[6] Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7]

Choosing the Right Analytical Technique: GC vs. HPLC

The selection of an appropriate analytical technique is the first critical decision. For a semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.

  • Gas Chromatography (GC): GC is well-suited for volatile and semi-volatile compounds.[8] The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For this compound, GC with a Flame Ionization Detector (FID) is a common and effective choice due to its sensitivity to hydrocarbons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally labile compounds.[9] this compound can be analyzed using reverse-phase HPLC with UV detection.[10] This method separates compounds based on their polarity.

The choice between GC and HPLC often depends on the sample matrix, the presence of interfering substances, and the desired sensitivity.

Method Validation Workflow

A systematic approach to method validation is crucial for ensuring all performance characteristics are thoroughly evaluated.

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Validation Parameters

The following table summarizes the typical performance characteristics of GC-FID and RP-HPLC methods for the analysis of this compound.

Validation Parameter Gas Chromatography (GC-FID) Reverse-Phase HPLC (RP-HPLC) ICH Q2(R2) Guideline Considerations
Specificity/Selectivity Excellent separation based on volatility. Potential for co-elution with compounds of similar boiling points.Good separation based on polarity. Potential for interference from compounds with similar polarity.The ability to assess the analyte unequivocally in the presence of other components.[3][7]
Linearity Typically excellent over a wide concentration range (e.g., 0.5 - 200 µg/mL).[11]Good linearity, often in the range of 0.25 to 20 µg/mL.[12]A linear relationship between the concentration of the analyte and the analytical signal.[7]
Accuracy (Recovery) Typically >95%.[11]Generally >90%.[12]The closeness of the test results to the true value.[3][7]
Precision (RSD) Repeatability and intermediate precision RSDs are typically <5%.[11]Repeatability and intermediate precision RSDs are generally <7%.[12]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
Limit of Detection (LOD) Can be in the low µg/mL range.Typically in the range of 0.96 µg/g.[12]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[7]
Limit of Quantitation (LOQ) Can be in the low µg/mL range.Typically in the range of 2.91 µg/g.[12]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness Sensitive to changes in oven temperature, carrier gas flow rate, and injection volume.Sensitive to changes in mobile phase composition, pH, column temperature, and flow rate.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.
  • Dissolve the sample in a suitable low-boiling solvent such as hexane or isopropanol to a final concentration of approximately 1 mg/mL.[8]
  • If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

2. GC-FID Conditions:

  • Column: A non-polar or low-polarity capillary column, such as an HP-5 (30 m x 0.32 mm, 0.25 µm film thickness), is a suitable starting point.[11]
  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[11]
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: 10°C/min to 250°C.[11]
  • Final hold: 5 minutes.
  • Injector Temperature: 250°C.
  • Detector (FID) Temperature: 280°C.[11]
  • Injection Volume: 1 µL.

3. Validation Experiments:

  • Specificity: Inject a blank (solvent), a placebo (formulation without this compound), and a spiked placebo to demonstrate no interference at the retention time of this compound.
  • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
  • Accuracy: Analyze samples with known concentrations of this compound (e.g., spiked placebo at three different concentration levels, in triplicate). Calculate the percent recovery.
  • Precision:
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]
  • Robustness: Deliberately vary critical method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

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SamplePrep -> Injection -> Separation -> Detection -> DataAnalysis; }

Caption: Workflow for GC-FID analysis of this compound.

Reverse-Phase HPLC Method

This protocol outlines a starting point for developing an RP-HPLC method for this compound.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.
  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[9]
  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry compatibility, a small amount of formic acid can be added.[10]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV detector at a suitable wavelength (e.g., 210 nm).[15]
  • Injection Volume: 10 µL.

3. Validation Experiments:

  • The validation experiments for HPLC are analogous to those described for GC, focusing on specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. For robustness, parameters to vary would include mobile phase composition (e.g., ±2% acetonitrile), column temperature (±2°C), and flow rate (±0.1 mL/min).

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node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separation on\nC18 Column"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Peak Area vs. Conc.)"];

SamplePrep -> Injection -> Separation -> Detection -> DataAnalysis; }

Caption: Workflow for RP-HPLC analysis of this compound.

Conclusion

Both GC-FID and RP-HPLC are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough validation, following ICH and FDA guidelines, is essential to ensure the reliability and accuracy of the analytical results.[2][3][4][5] This guide provides a framework for making an informed decision and for designing a robust validation protocol.

References

A Comparative Guide to the Synthesis of Isopropyl Caprylate: From Traditional Catalysis to Biocatalytic Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isopropyl Caprylate

This compound, also known as isopropyl octanoate, is a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its properties as an emollient, solvent, and fragrance component make it a valuable ingredient in a wide range of products. The efficient and sustainable synthesis of this ester is, therefore, a topic of considerable interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of the primary synthesis routes for this compound, offering experimental insights and data to inform the selection of the most appropriate method for a given application.

This document will explore three principal pathways for the synthesis of this compound: direct esterification, enzymatic synthesis, and transesterification. Each method will be evaluated based on its reaction mechanism, experimental protocol, performance metrics, and overall advantages and disadvantages.

Direct Esterification: The Conventional Approach

Direct esterification, specifically the Fischer-Speier esterification, is a long-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction between caprylic acid and isopropanol is an equilibrium-limited process, and strategies to drive the reaction towards the product side are crucial for achieving high yields.

Reaction Mechanism

The acid-catalyzed esterification of caprylic acid with isopropanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of caprylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.[2]

To shift the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, isopropanol) is used, and/or the water formed during the reaction is continuously removed.[1]

Experimental Protocol: Direct Esterification using a Solid Acid Catalyst

This protocol describes the synthesis of this compound using a reusable solid acid catalyst, such as nano-crystalline sulfated zirconia.

Materials:

  • Caprylic acid (99%)

  • Isopropanol (99.5%)

  • Nano-crystalline sulfated zirconia catalyst

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add caprylic acid and isopropanol in a desired molar ratio (e.g., 1:10).[4]

  • Add the nano-crystalline sulfated zirconia catalyst (e.g., 0.5 wt% of the total reactants).[4]

  • Heat the mixture to the desired reaction temperature (e.g., 60-110 °C) with continuous stirring.[4]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC).

  • Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent batches.

  • Remove the excess isopropanol using a rotary evaporator.

  • Wash the remaining liquid with a saturated sodium bicarbonate solution to remove any unreacted caprylic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Performance and Considerations
ParameterDirect Esterification (Solid Acid Catalyst)
Typical Yield 91-98% conversion (temperature dependent)[4]
Reaction Temperature 60 - 110 °C[4]
Reaction Time Several hours
Catalyst Solid acids (e.g., sulfated zirconia, ion-exchange resins)[4]
Catalyst Reusability Good, though activity may decrease over cycles due to water formation[4]

Advantages:

  • Cost-effective: Utilizes relatively inexpensive starting materials and catalysts.

  • High Conversion: Can achieve high conversions, especially with the removal of water.

  • Scalability: The process is well-established and scalable for industrial production.[1]

Disadvantages:

  • Harsh Conditions: Often requires elevated temperatures and corrosive acid catalysts, which can lead to side reactions and equipment corrosion.[5]

  • Environmental Concerns: The use of strong mineral acids generates acidic waste streams that require neutralization. Solid acid catalysts offer a greener alternative.

  • Byproduct Removal: The removal of water is necessary to achieve high yields, adding complexity to the process.

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a highly attractive and sustainable alternative to traditional chemical methods for ester production.[6][7] Immobilized lipases, in particular, offer enhanced stability and reusability, making them suitable for industrial applications.[8][9]

Reaction Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism involving the formation of an acyl-enzyme intermediate.[10][11]

  • Acylation: The catalytic triad (Ser-His-Asp) in the lipase's active site is responsible for catalysis. The serine hydroxyl group attacks the carbonyl carbon of caprylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acid (water in this case) and forming a stable acyl-enzyme complex.[11]

  • Deacylation: The nucleophilic isopropanol then attacks the acyl-enzyme complex, forming another tetrahedral intermediate. This intermediate breaks down, releasing the this compound and regenerating the free enzyme for the next catalytic cycle.[10]

A key advantage of enzymatic synthesis is its high selectivity, which minimizes the formation of byproducts.[6]

Experimental Protocol: Enzymatic Synthesis using Immobilized Lipase

This protocol outlines the synthesis of this compound using a commercially available immobilized lipase, such as Candida antarctica lipase B (CALB), often marketed as Novozym 435.[12][13]

Materials:

  • Caprylic acid (99%)

  • Isopropanol (99.5%)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (3 Å, activated)

  • Solvent (e.g., n-heptane, or solvent-free)

  • Shaker incubator or stirred-tank reactor

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a temperature-controlled reaction vessel, combine caprylic acid and isopropanol. A molar ratio with an excess of isopropanol (e.g., 8:1 alcohol to acid) is often used to drive the reaction forward.[12]

  • Add the immobilized lipase (e.g., 4% w/w of total reactants).[12]

  • To remove the water produced during the reaction and shift the equilibrium, add activated molecular sieves (e.g., 12.5% w/w of total reactants).[12]

  • Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) with constant agitation for a specified duration (e.g., 2.5 hours).[12]

  • Monitor the conversion of caprylic acid to this compound using techniques such as titration of the remaining acid or gas chromatography.

  • Upon completion, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The enzyme can be washed and reused for multiple cycles.

  • If a solvent was used, remove it using a rotary evaporator.

  • The resulting product is often of high purity, but further purification by distillation under reduced pressure can be performed if necessary.

Performance and Considerations
ParameterEnzymatic Synthesis (Immobilized Lipase)
Typical Yield >90% conversion[12]
Reaction Temperature 30 - 70 °C[14]
Reaction Time 2.5 - 24 hours[12][15]
Catalyst Immobilized lipases (e.g., Candida antarctica lipase B)[12]
Catalyst Reusability High, can be reused for multiple cycles with minimal loss of activity.[14]

Advantages:

  • Mild Reaction Conditions: Operates at lower temperatures and neutral pH, reducing energy consumption and preventing the degradation of sensitive compounds.[14]

  • High Selectivity: Lipases are highly specific, leading to fewer byproducts and a purer final product.[6]

  • Environmentally Friendly: Biocatalysts are biodegradable, and the process generates minimal waste, aligning with the principles of green chemistry.[7]

  • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused, which can offset their higher initial cost.[14]

Disadvantages:

  • Higher Catalyst Cost: The initial cost of commercial immobilized enzymes is higher than that of traditional chemical catalysts.[14][16]

  • Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts.[14]

  • Enzyme Inhibition: High concentrations of substrates or products can sometimes inhibit enzyme activity.

Transesterification: An Alternative Feedstock Route

Transesterification is a process where an ester is transformed into another ester by reacting with an alcohol.[17] For the synthesis of this compound, this can involve the reaction of a triglyceride rich in caprylic acid (like coconut oil or palm kernel oil) with isopropanol.[18] This method is particularly relevant for the production of biodiesel.[15][19]

Reaction Mechanism

The transesterification of triglycerides can be catalyzed by acids, bases, or enzymes. The base-catalyzed mechanism is the most common for industrial biodiesel production due to its high reaction rates.[18]

  • Formation of Alkoxide: The base catalyst (e.g., KOH) reacts with isopropanol to form an isopropoxide ion, a strong nucleophile.

  • Nucleophilic Attack: The isopropoxide attacks the electrophilic carbonyl carbon of the triglyceride, forming a tetrahedral intermediate.

  • Formation of Isopropyl Ester and Diglyceride Anion: The intermediate breaks down to form an isopropyl ester and a diglyceride anion.

  • Protonation: The diglyceride anion is protonated by the isopropanol, regenerating the isopropoxide catalyst.

  • Sequential Reactions: The process repeats for the remaining two fatty acid chains on the glycerol backbone, ultimately yielding three molecules of isopropyl esters and one molecule of glycerol.

Experimental Protocol: Microwave-Assisted Transesterification

This protocol describes an intensified transesterification process using microwave irradiation, which can significantly reduce reaction times.[18][20]

Materials:

  • Triglyceride source (e.g., crude palm oil)

  • Isopropanol

  • Potassium hydroxide (KOH) catalyst

  • Microwave reactor equipped with a reflux condenser and magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the KOH catalyst in isopropanol until a homogeneous solution is formed.[18]

  • In a three-neck flask suitable for microwave irradiation, add the triglyceride and the isopropanol-catalyst solution. A high molar ratio of isopropanol to oil (e.g., 11:1) is typically used.[18]

  • Place the flask in the microwave reactor and carry out the reaction for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 70 °C) with stirring.[18]

  • After the reaction, cool the mixture and transfer it to a rotary evaporator to remove the excess isopropanol.[18]

  • Transfer the remaining mixture to a separatory funnel and allow it to stand for complete separation of the two phases. The upper layer is the isopropyl ester product, and the lower layer is glycerol.

  • The isopropyl ester layer can be further purified by washing with warm water to remove any residual catalyst and glycerol, followed by drying.

Performance and Considerations
ParameterMicrowave-Assisted Transesterification
Typical Yield ~80.5%[18][20]
Reaction Temperature ~70 °C[18]
Reaction Time 5 minutes[18][20]
Catalyst Base catalyst (e.g., KOH)[18]
Catalyst Reusability Not typically reused in this process.

Advantages:

  • Rapid Synthesis: Microwave assistance dramatically reduces the reaction time compared to conventional heating.[18][20]

  • Alternative Feedstocks: Allows for the use of triglycerides from vegetable oils or animal fats as starting materials.

  • High Reaction Rates: Base-catalyzed transesterification is a fast process.[18]

Disadvantages:

  • Soap Formation: If the feedstock has a high free fatty acid content, saponification (soap formation) can occur, which complicates product separation and reduces the yield.

  • Glycerol Byproduct: The process generates glycerol as a byproduct, which needs to be separated and purified or utilized.

  • Catalyst Removal: The homogeneous base catalyst needs to be neutralized and removed from the final product.

Comparative Summary and Future Outlook

The choice of synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, and sustainability goals.

FeatureDirect EsterificationEnzymatic SynthesisTransesterification
Starting Materials Caprylic Acid, IsopropanolCaprylic Acid, IsopropanolTriglycerides, Isopropanol
Catalyst Acid (Homogeneous/Heterogeneous)Immobilized LipaseBase (Homogeneous)
Reaction Conditions High Temperature, PressureMild Temperature, Atmospheric PressureMild to High Temperature
Reaction Time HoursHours to a DayMinutes (Microwave) to Hours
Yield HighHighModerate to High
Byproducts WaterWaterGlycerol
Green Chemistry Moderate (with solid acids)HighModerate
Cost LowHigher initial catalyst cost, lower operationalLow (feedstock dependent)

Logical Flow of Synthesis Route Selection:

Synthesis_Selection Start Synthesis Goal High_Volume High Volume, Cost-Sensitive? Start->High_Volume Green_Chemistry Emphasis on Green Chemistry? High_Volume->Green_Chemistry No Direct_Esterification Direct Esterification High_Volume->Direct_Esterification Yes Feedstock Alternative Feedstock Availability? Green_Chemistry->Feedstock No Enzymatic_Synthesis Enzymatic Synthesis Green_Chemistry->Enzymatic_Synthesis Yes Feedstock->Direct_Esterification No Transesterification Transesterification Feedstock->Transesterification Yes

Caption: Decision workflow for selecting a synthesis route for this compound.

Experimental Workflow for this compound Synthesis and Analysis:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Reactants Reactants (Caprylic Acid/Triglyceride + Isopropanol) Reaction Reaction (Heating/Shaking) Reactants->Reaction Catalyst Catalyst/Enzyme Catalyst->Reaction Catalyst_Removal Catalyst Removal (Filtration) Reaction->Catalyst_Removal Solvent_Removal Solvent/Excess Reactant Removal (Rotary Evaporation) Catalyst_Removal->Solvent_Removal Washing Washing (Neutralization/Brine) Solvent_Removal->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Distillation Final Distillation (Optional) Drying->Distillation GC Gas Chromatography (GC) (Purity and Yield) Distillation->GC FTIR FT-IR Spectroscopy (Functional Group ID) Distillation->FTIR NMR NMR Spectroscopy (Structural Confirmation) Distillation->NMR

Caption: General experimental workflow for the synthesis and analysis of this compound.

The future of this compound synthesis, and indeed the broader field of chemical manufacturing, lies in the development of more sustainable and efficient processes. While direct esterification remains a workhorse for large-scale production, the drive towards greener chemistry is making enzymatic synthesis an increasingly viable and attractive option. Further research into more robust and cost-effective immobilized enzymes will undoubtedly accelerate this transition. Microwave-assisted transesterification also presents a compelling route for rapid production from renewable feedstocks, particularly as the bio-economy continues to grow. Ultimately, the optimal synthesis strategy will be a balance of economic, environmental, and technological considerations.

References

A Comparative Guide to In Vitro Drug Release from Isopropyl Caprylate-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the development of topical and transdermal drug delivery systems, the choice of vehicle is paramount to achieving the desired therapeutic outcome. The vehicle not only dictates the stability and sensory characteristics of the formulation but also governs the rate and extent of drug release and subsequent skin permeation. Isopropyl caprylate, an ester of isopropyl alcohol and caprylic acid, is a valued excipient in dermatological preparations for its emollient and non-greasy properties. This guide offers an in-depth, objective comparison of the in vitro drug release from formulations based on this compound against other common vehicles, substantiated by experimental data.

Given the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide will leverage data from structurally similar esters, namely isopropyl myristate (IPM) and isopropyl palmitate (IPP), as surrogates. This approach, while a necessary substitution, provides valuable insights into the performance of fatty acid esters in topical drug delivery.

The Critical Role of the Vehicle in Topical Drug Delivery

The primary barrier to percutaneous drug absorption is the stratum corneum, the outermost layer of the epidermis. A key function of a topical vehicle is to facilitate the transport of the active pharmaceutical ingredient (API) across this barrier. Isopropyl esters, such as this compound, are known to act as chemical penetration enhancers. Their mechanism of action is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and enhancing drug diffusivity.

The selection of an appropriate vehicle is a balance between maximizing drug delivery and maintaining the stability and aesthetic appeal of the formulation. This guide will delve into the experimental evidence that informs these critical formulation decisions.

Comparative In Vitro Drug Release Performance

In vitro release testing (IVRT) is a crucial tool for evaluating the performance of semi-solid dosage forms. It measures the rate at which the API is released from a formulation under controlled conditions, providing a valuable surrogate for in vivo performance. The following tables summarize comparative data for formulations containing isopropyl myristate (IPM) and isopropyl palmitate (IPP) against other vehicles.

Table 1: Comparative In Vitro Permeation of Diclofenac Sodium from Carbopol Gels

Formulation VehicleDrug Flux (μg/cm²/h)Enhancement Ratio*Reference
Carbopol Gel with 40% Propylene Glycol (PG)1.51.0[1]
Carbopol Gel with 40% PG and 3% Isopropyl Myristate (IPM)9.06.0[1]
Carbopol Gel with 40% PG and 5% Isopropyl Myristate (IPM)12.08.0[1]

*Enhancement Ratio is calculated relative to the formulation without IPM.

Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on the In Vitro Skin Permeation of Various Drugs

DrugIPP Concentration in Ethanol (w/w)Steady-State Flux (μg/cm²/h)Reference
Oxaprozin0%10.2[2]
5%25.6[2]
10%40.8[2]
15%55.1[2]
20%68.9[2]
Nimesulide0%12.5[2]
5%30.1[2]
10%48.2[2]
15%65.7[2]
20%82.4[2]

The data clearly indicates that the inclusion of isopropyl esters can significantly enhance the in vitro release and permeation of drugs from topical formulations. The synergistic effect observed with propylene glycol highlights the importance of considering the entire formulation matrix.

Mechanistic Insights into Release Enhancement

The enhanced drug release from isopropyl ester-based formulations can be attributed to several factors:

  • Disruption of the Stratum Corneum: As previously mentioned, these esters fluidize the lipid lamellae of the stratum corneum, reducing the barrier function.

  • Increased Drug Solubility: Isopropyl esters can act as co-solvents, increasing the solubility of the API within the formulation, which can lead to a higher concentration gradient and, consequently, a greater driving force for diffusion.

  • Vehicle-Drug Interactions: The physicochemical properties of the vehicle influence the partitioning of the drug from the formulation into the skin. Isopropyl esters can favorably alter this partitioning.

The following diagram illustrates the proposed mechanism of action for penetration enhancement by isopropyl esters.

Caption: Mechanism of Isopropyl Ester-Mediated Permeation Enhancement.

Experimental Protocol: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This section provides a detailed, step-by-step methodology for conducting IVRT studies to compare the release of a drug from an this compound-based formulation with an alternative vehicle.

Objective: To determine and compare the in vitro release rate of an API from two different semi-solid formulations.

Materials and Apparatus:

  • Vertical Diffusion Cells (Franz Cells)

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to ensure sink conditions)

  • Stirring unit and magnetic stir bars

  • Water bath for temperature control (32 ± 1°C)

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument

  • Test Formulation: this compound-based formulation containing the API

  • Reference Formulation: Alternative vehicle (e.g., petrolatum-based ointment, aqueous gel) containing the same concentration of the API

Experimental Workflow Diagram:

start Start prep_cells Prepare Franz Cells (Clean and Assemble) start->prep_cells mount_membrane Mount Synthetic Membrane prep_cells->mount_membrane fill_receptor Fill Receptor Chamber (Degassed Medium, 32°C) mount_membrane->fill_receptor apply_formulation Apply Formulation (Accurately Weighed) fill_receptor->apply_formulation start_stirring Start Stirring apply_formulation->start_stirring sampling Collect Samples at Predetermined Time Points start_stirring->sampling replace_medium Replace with Fresh Medium sampling->replace_medium Yes analyze_samples Analyze Samples (e.g., HPLC) sampling->analyze_samples No (End of Study) replace_medium->sampling calculate_release Calculate Cumulative Release and Flux analyze_samples->calculate_release end End calculate_release->end

Caption: In Vitro Release Testing (IVRT) Experimental Workflow.

Procedure:

  • Franz Cell Preparation: Thoroughly clean all parts of the Franz diffusion cells. Assemble the cells and place a magnetic stir bar in each receptor chamber.

  • Membrane Mounting: Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor compartments, ensuring there are no wrinkles or trapped air bubbles.

  • Receptor Medium: Fill the receptor chamber with pre-warmed (32°C), degassed receptor medium. Ensure the medium is in full contact with the underside of the membrane.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath at 32 ± 1°C for at least 30 minutes.

  • Formulation Application: Accurately weigh a specified amount of the test or reference formulation and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor chamber through the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) at each sampling time point. Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate (flux).

Conclusion

The choice of vehicle is a critical determinant of the performance of a topical drug product. While direct comparative in vitro release data for this compound is not abundant, evidence from structurally similar esters like isopropyl myristate and isopropyl palmitate strongly suggests that this compound-based formulations can offer significant advantages in enhancing drug release and permeation. This is primarily attributed to their ability to disrupt the stratum corneum and improve drug solubility within the formulation.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Emollient Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Basics of Skin Feel

In the intricate world of topical formulations, emollients are foundational. These ingredients are primarily tasked with softening and smoothing the skin, a function broadly termed 'emolliency'.[1] While this may seem straightforward, the reality is a complex interplay of chemistry, physics, and biology. Emollient esters, a diverse and widely utilized class of compounds, are central to this complexity.[1][2][3] They are the condensation products of carboxylic acids and alcohols, offering a vast chemical space to explore for tailored functional properties.[1]

The selection of an emollient ester is a critical decision in formulation development, profoundly influencing not only the sensory profile—the "skin feel"—but also the product's stability, its interaction with active pharmaceutical ingredients (APIs), and its ultimate efficacy in modulating skin barrier function.[4][5][6] This guide provides a comprehensive framework for the comparative analysis of emollient esters, moving beyond subjective assessment to a robust, data-driven approach. We will explore the causal relationships between molecular structure and functional properties, detail validated experimental protocols for objective comparison, and present data to guide the rational selection of these critical formulation components.

The Molecular Architecture of Emolliency: Structure-Function Relationships

The performance of an emollient ester is not arbitrary; it is dictated by its chemical structure. Understanding the relationship between molecular properties and functional outcomes is paramount for predictive formulation design.

  • Molecular Weight (MW) and Viscosity: These two properties are intrinsically linked and are primary determinants of an ester's feel on the skin. As molecular weight increases, the attraction between molecules (specifically London dispersion forces) also increases.[2][3] This heightened intermolecular attraction means more force is required for molecules to slide past one another, resulting in higher viscosity, lower spreadability, and a perception of a "heavier" or more substantive feel on the skin.[2][4]

  • Spreading Attributes: The ease with which an emollient spreads across the skin is crucial for application aesthetics and uniform coverage. Spreading is governed by properties like surface tension and viscosity.[4] Esters with low surface tension and low viscosity tend to spread easily and rapidly.[4][7] As expected, as the viscosity of an ester increases, its spreading characteristics decrease.[4]

  • Polarity: An ester's polarity influences its solvency properties, its feel on the skin, and its compatibility with other formulation ingredients.[1] For instance, high polarity emollients are often preferred for solubilizing crystalline actives like organic UV filters.

  • Refractive Index: This physical property is directly correlated with the gloss or shine an emollient imparts on the skin.[1][4] Esters with higher refractive indices will appear shinier upon application, a factor that can be desirable in certain cosmetic products but may need to be controlled in others.[4]

A Framework for Objective Comparison: Experimental Methodologies

To move beyond anecdotal evidence, a multi-faceted testing strategy incorporating in-vitro, in-vivo, and sensory analysis is required. Each pillar provides a unique and essential layer of data for a holistic understanding of an ester's performance.

In-Vitro Physicochemical Characterization

These laboratory-based methods provide foundational, objective data on the physical properties of the esters themselves.

Experimental Protocol: Measurement of Spreading Value

  • Substrate Preparation: An artificial membrane (e.g., Vitro-Skin®) is prepared and placed on a flat surface.

  • Sample Application: A precise volume of the test ester is carefully dispensed onto the center of the membrane.

  • Measurement: The area of spread (in mm²) is measured at specific time intervals (e.g., 1 minute and 10 minutes) using digital imaging and analysis software.

  • Data Analysis: The spreading value is reported as the area over time. This protocol is repeated for a statistically significant number of replicates.[4]

Experimental Protocol: Surface Tension and Contact Angle

  • Apparatus: A goniometer/tensiometer using the pendant drop method is employed.

  • Procedure: A drop of the emollient ester is formed at the tip of a needle. The instrument's camera captures the shape of the drop.

  • Analysis: Software analyzes the drop shape to calculate surface tension based on the forces of gravity and surface tension. The contact angle can also be measured by observing the drop on a standardized surface.

  • Interpretation: Lower surface tension generally predicts better and easier spreading characteristics.[4][7]

In-Vivo Biophysical Evaluation

In-vivo testing on human subjects provides critical data on how the ester interacts with the skin's biological systems to affect hydration and barrier integrity.

Experimental Protocol: Skin Hydration and TEWL Measurement

  • Panelist Recruitment: A panel of healthy volunteers is recruited. Baseline measurements are taken after an acclimatization period (e.g., 30 minutes in a temperature and humidity-controlled room).[8]

  • Site Demarcation: Test sites are marked on the volar forearms of the panelists.

  • Baseline Measurement:

    • Skin Hydration: Measured using a Corneometer®, which assesses the capacitance of the skin. Higher capacitance corresponds to higher water content in the stratum corneum.[8][9]

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter®, which quantifies the rate of water vapor evaporation from the skin surface. A lower TEWL value indicates a more intact skin barrier.[6][8]

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the test ester is applied to the designated site.[8]

  • Post-Application Measurements: Hydration and TEWL are measured at set time points (e.g., 1, 2, 4, and 8 hours) to evaluate the emollient's immediate and lasting effects.

  • Data Analysis: Changes in skin capacitance and TEWL from baseline are calculated and compared between different esters and a no-treatment control site.[10][11]

InVivo_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Panelist Panelist Recruitment & Acclimatization Sites Demarcation of Test Sites on Forearm Panelist->Sites Baseline Baseline Measurement (Corneometer & Tewameter) Sites->Baseline Application Standardized Product Application (2 mg/cm²) Baseline->Application PostApp Post-Application Measurements at T1, T2, T4 hrs Application->PostApp Analysis Data Analysis: Δ from Baseline vs. Control PostApp->Analysis Conclusion Efficacy Conclusion Analysis->Conclusion

Workflow for In-Vivo Efficacy Testing of Emollients.
Sensory Analysis

The subjective experience of a product is a major driver of patient and consumer compliance. A trained sensory panel can quantify these perceptions objectively.

Experimental Protocol: Descriptive Sensory Analysis

  • Panel Selection: A panel of 10-15 assessors is selected and trained to identify and rate the intensity of specific sensory attributes.[5]

  • Attribute Definition: A lexicon of standardized terms is established.[5][12] Key attributes for emollients include:

    • Spreadability: Ease of application and spreading on the skin.[5]

    • Absorbency: Perceived rate of absorption into the skin.[5]

    • Greasiness/Oiliness: Degree of oily residue left on the skin.[5][7]

    • Tackiness: The stickiness of the skin after application.[5]

    • After-feel: The final perception on the skin (e.g., soft, smooth, dry).[4]

  • Evaluation Procedure: A standardized amount of each ester is applied to a designated area on the panelists' forearms.[4][5]

  • Scoring: Panelists evaluate each attribute on a labeled magnitude scale (e.g., a 10-point scale from "not at all" to "very").[5][12]

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to identify significant differences between the esters.[5] This data is often visualized using a spider or radar chart.[3][12]

Comparative Data of Representative Emollient Esters

To illustrate the practical application of these methodologies, the following tables summarize comparative data for four distinct emollient esters, selected for their broad range of physicochemical and sensory profiles.[4]

Table 1: Comparative Physicochemical Properties of Selected Emollient Esters

Property Diisopropyl Adipate Isodecyl Neopentanoate Isocetyl Stearate Octyldodecyl Stearoyl Stearate
Description Low MW, low viscosity Medium MW, branched High MW, linear/branched Very high MW, branched
Viscosity (cP at 25°C) ~5 ~15 ~50 ~150
Spreading Value (mm²/10min) High (~1300) Medium-High (~1000) Medium-Low (~600) Low (~300)
Surface Tension (mN/m) ~27.5 ~28.5 ~30.0 ~31.5
Refractive Index Low (~1.42) Low (~1.43) High (~1.46) High (~1.47)

(Data synthesized from multiple sources for illustrative comparison)[4]

Table 2: Illustrative In-Vivo Performance of Emollient Esters

Parameter (Change from Baseline) Light Ester (e.g., C12-15 Alkyl Benzoate) Medium Ester (e.g., Caprylic/Capric Triglyceride) Heavy Ester (e.g., Isocetyl Stearate)
Skin Hydration (Corneometer Units) +15% +25% +30%
TEWL Reduction (%) -10% -20% -35%

(Illustrative data based on general principles; actual values are formulation-dependent)[6][9][12]

Table 3: Comparative Sensory Profiles of Selected Emollient Esters (Rated 1-10)

Sensory Attribute Diisopropyl Adipate Isodecyl Neopentanoate Isocetyl Stearate Octyldodecyl Stearoyl Stearate
Initial Spreading 9 (Very Easy) 7 (Easy) 5 (Moderate) 3 (Difficult)
Perceived Residue 2 (Very Low) 4 (Low) 6 (Moderate) 8 (High)
Shine/Gloss 3 (Low) 4 (Low-Moderate) 7 (High) 8 (Very High)
Tackiness 1 (None) 2 (Very Low) 4 (Low) 5 (Moderate)
After-feel (Dryness) 9 (Very Dry) 7 (Dry) 4 (Oily) 2 (Very Oily)

(Data adapted from in-vivo sensory evaluation studies)[4]

Synthesizing the Data: From Analysis to Application

The data clearly demonstrates the direct correlation between an ester's physical properties and its performance.

  • Diisopropyl Adipate , with its low molecular weight and viscosity, exhibits the highest spreading value.[4] This translates to a sensory perception of being light, non-tacky, and having a "dry" after-feel, making it an excellent candidate for facial serums, light lotions, or formulations where a non-greasy feel is paramount.[4]

  • Conversely, Octyldodecyl Stearoyl Stearate represents the other end of the spectrum. Its high molecular weight and viscosity result in low spreadability and a heavier, more residual skin feel.[4] This increased substantivity and occlusivity, suggested by its likely impact on TEWL, makes it suitable for barrier creams, night creams, or treatments for very dry skin where a protective film is desired.

  • Isodecyl Neopentanoate and Isocetyl Stearate offer intermediate properties, providing formulators with a range of options to precisely tune the sensory and functional profile of their products.

The choice of ester is therefore a strategic balance. For a light daily moisturizer, a blend of low to medium MW esters might be used to achieve rapid spread and absorption. For a therapeutic ointment designed to repair a compromised skin barrier, a higher concentration of high MW, more occlusive esters would be selected to reduce water loss and protect the skin.[9][13]

Ester_Properties cluster_structure Molecular Structure cluster_physico Physicochemical Properties cluster_functional Functional Performance MW Molecular Weight & Chain Length Visc Viscosity MW->Visc increases TEWL TEWL Reduction (Occlusivity) MW->TEWL increases Branch Branching Spread Spreading Value Branch->Spread increases Polar Polarity Feel Sensory Feel (e.g., Greasiness) Polar->Feel Visc->Spread decreases Visc->Feel heavier Spread->Feel lighter ST Surface Tension ST->Spread decreases RI Refractive Index Gloss Gloss/Shine RI->Gloss increases Hyd Skin Hydration TEWL->Hyd improves

Relationship between Ester Structure and Functional Properties.

Conclusion

The selection of an emollient ester is a cornerstone of effective topical product development. A scientifically rigorous, multi-pronged approach that combines the quantitative analysis of physicochemical properties with in-vivo biophysical measurements and structured sensory evaluation is essential. This integrated methodology allows formulators to move beyond trial and error, enabling the predictive selection of esters based on a deep understanding of their structure-function relationships. By correlating molecular architecture with tangible performance metrics—from spreadability and occlusivity to the nuanced perception of skin feel—researchers and developers can engineer formulations that are not only effective and stable but also possess the elegant sensory characteristics that drive user adherence and success.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isopropyl Caprylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of isopropyl caprylate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical methodologies, and performance validation of each technique. By presenting side-by-side experimental data and explaining the rationale behind procedural choices, this guide serves as a practical resource for selecting the optimal analytical method based on specific application needs, such as quality control, stability testing, or formulation development.

Introduction: The Analytical Challenge of this compound

This compound (also known as isopropyl octanoate) is a fatty acid ester widely used in pharmaceutical and cosmetic formulations as an emollient, solvent, and skin-conditioning agent.[1][2] Its chemical structure consists of an eight-carbon fatty acid (caprylic acid) esterified with isopropyl alcohol.[3] The purity and concentration of this compound are critical quality attributes that can impact the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods are essential for its quantification.

The physicochemical properties of this compound—moderate volatility, low polarity, and the absence of a strong chromophore—place it at the crossroads of the two most powerful separation techniques in analytical chemistry: HPLC and GC.[1][4]

  • Gas Chromatography (GC) is traditionally favored for volatile and semi-volatile compounds that are thermally stable.[5][6] Given its boiling point of approximately 214-217°C, this compound is well-suited for GC analysis.[1]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile or thermally labile compounds.[4][5] While less conventional for a compound of this volatility, modern HPLC techniques, particularly reversed-phase chromatography, can be effectively adapted for its analysis.[7]

This guide will walk through the development and validation of both an HPLC and a GC method, culminating in a direct comparison of their performance based on internationally recognized validation standards.

Foundational Principles: Choosing the Right Technique

The decision between HPLC and GC is fundamentally driven by the analyte's properties and the analytical objective.

Causality for GC: The primary driver for choosing GC is the analyte's ability to be volatilized without degradation. This compound's ester structure is thermally stable, and its boiling point is well within the operating range of a standard GC inlet. This allows for highly efficient separation in the gas phase, often leading to sharp peaks and rapid analysis times.[6] The Flame Ionization Detector (FID) is an ideal choice as it provides excellent sensitivity to hydrocarbon-based molecules like this compound.[8]

Causality for HPLC: The rationale for developing an HPLC method is often driven by laboratory infrastructure or the need to analyze this compound simultaneously with non-volatile components (e.g., active pharmaceutical ingredients, preservatives, or polymers) in a complex formulation. An HPLC method avoids the high temperatures of a GC inlet, which could be beneficial if trace-level thermal degradants are a concern. The main challenge is detection. As an aliphatic ester, this compound lacks a significant UV-absorbing chromophore, necessitating detection at very low UV wavelengths (e.g., ~205 nm) where the carbonyl group absorbs.[9][10] This can lead to lower sensitivity and potential interference from mobile phase components or excipients.

Experimental Protocol: GC-FID Method

This method is designed for high sensitivity and specificity for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (≥99% purity)

  • Solvent/Diluent: Hexane or Acetone (GC grade)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Air (FID)

Instrumentation and Conditions
ParameterSettingJustification
Gas Chromatograph Agilent 8890 GC or equivalentA modern GC system provides precise electronic pneumatic control (EPC) for reproducible retention times and peak areas.
Detector Flame Ionization Detector (FID)FID offers high sensitivity to organic compounds and a wide linear range, making it ideal for assay and impurity analysis.
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar columnA polar polyethylene glycol (PEG) stationary phase provides good selectivity and peak shape for esters.[8]
Inlet Temperature 240°CEnsures rapid and complete volatilization of this compound without causing thermal degradation.
Split Ratio 50:1A split injection prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks. The ratio can be optimized based on sample concentration.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow mode ensures stable retention times even with a temperature program.
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 220°C (hold 2 min)The temperature program allows for the separation of any volatile impurities from the solvent front, followed by a rapid ramp to elute the this compound peak in a reasonable time (~8 minutes).
Detector Temp 250°CKept higher than the final oven temperature to prevent condensation of the analyte in the detector.
Injection Volume 1 µLStandard volume for split injection.
Sample Preparation
  • Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard (1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with hexane.

  • Sample Preparation (Target concentration 1 mg/mL): Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. Mix thoroughly and filter through a 0.45 µm PTFE syringe filter if necessary.

GC Workflow Diagram

Caption: Workflow for this compound analysis by GC-FID.

Experimental Protocol: HPLC-UV Method

This reversed-phase HPLC method is developed for situations where GC is not available or when simultaneous analysis with non-volatile compounds is required.

Materials and Reagents
  • Reference Standard: this compound (≥99% purity)

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Diluent: Acetonitrile

Instrumentation and Conditions
ParameterSettingJustification
HPLC System Waters Alliance e2695 or equivalentA standard quaternary or binary HPLC system capable of delivering reproducible gradients and providing stable detector performance.
Detector UV/Vis or Photodiode Array (PDA) DetectorA PDA detector is preferred to confirm peak purity, but a standard UV detector is sufficient. Detection is set at a low wavelength to capture the carbonyl absorbance.
Wavelength 205 nmThis wavelength provides the maximal (though still weak) absorbance for the ester's carbonyl group.[10] It requires a very high purity mobile phase (acetonitrile) to minimize baseline noise.[11]
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters SunFire, Agilent Zorbax)A C18 stationary phase provides sufficient hydrophobic retention for the non-polar this compound.[7] The 5 µm particle size offers a good balance of efficiency and backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and viscosity of the mobile phase.
Mobile Phase Isocratic: 85% Acetonitrile / 15% WaterA high percentage of organic solvent is needed to elute the non-polar analyte in a reasonable time. Isocratic elution is simpler and more robust than a gradient for a single analyte assay.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Sample Preparation
  • Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Sample Preparation (Target concentration 1 mg/mL): Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Mix thoroughly and filter through a 0.45 µm nylon or PTFE syringe filter.

HPLC Workflow Diagram

Caption: Workflow for this compound analysis by HPLC-UV.

Method Validation Protocol and Results

To ensure the developed methods are fit for their intended purpose, they were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. The following parameters were assessed.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, assessed via recovery studies.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Precision within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Summary of Cross-Validation Data

The following tables summarize the performance data obtained for both the GC-FID and HPLC-UV methods.

Table 1: Linearity and Range

ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Range Tested 0.1 - 2.0 mg/mL (50% - 200% of target)0.1 - 2.0 mg/mL (50% - 200% of target)As per application needs
Number of Points 66Minimum of 5[12]
Correlation Coeff. (r²) 0.99980.9991r² ≥ 0.999[13]
Y-intercept Minimal (close to zero)Minimal (close to zero)N/A

Table 2: Accuracy (Recovery)

Concentration LevelGC-FID (% Recovery ± RSD)HPLC-UV (% Recovery ± RSD)Acceptance Criteria
80% (0.8 mg/mL) 100.5% ± 0.4%99.8% ± 0.9%98.0 - 102.0%[13]
100% (1.0 mg/mL) 99.7% ± 0.3%100.7% ± 0.7%98.0 - 102.0%
120% (1.2 mg/mL) 100.1% ± 0.5%101.1% ± 0.8%98.0 - 102.0%

Table 3: Precision (%RSD)

ParameterGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%0.8%RSD ≤ 2.0%[13]
Intermediate Precision 0.9%1.5%RSD ≤ 3.0%[13]

Table 4: Sensitivity (LOD & LOQ)

ParameterGC-FID MethodHPLC-UV MethodComments
LOD ~0.005 mg/mL~0.02 mg/mLBased on Signal-to-Noise ratio of 3:1
LOQ ~0.015 mg/mL~0.06 mg/mLBased on Signal-to-Noise ratio of 10:1

Discussion: A Head-to-Head Comparison

Both the GC-FID and HPLC-UV methods were successfully validated and proven to be suitable for the quantitative analysis of this compound. However, the validation data reveals key differences in their performance, guiding the selection for specific applications.

  • Precision and Accuracy: Both methods demonstrated excellent accuracy and precision, meeting typical pharmaceutical acceptance criteria.[13] The GC-FID method, however, showed consistently lower Relative Standard Deviations (RSDs), indicating slightly higher precision. This is likely due to the highly stable and robust nature of FID detection compared to low-wavelength UV detection, which is more susceptible to baseline noise and mobile phase variations.

  • Sensitivity: The GC-FID method is demonstrably more sensitive, with LOD and LOQ values approximately four times lower than the HPLC-UV method. The inherent sensitivity of the FID to hydrocarbons far surpasses the weak absorbance of the ester's carbonyl group at 205 nm. For applications requiring the analysis of trace-level impurities or degradants, GC-FID is the superior choice.

  • Speed and Throughput: The GC method has a shorter run time (~8 minutes) compared to the likely HPLC run time of around 10-15 minutes (including column equilibration). This makes GC slightly more advantageous for high-throughput quality control environments.

  • Robustness and Ease of Use:

    • GC-FID: This method is highly robust. Small variations in oven temperature ramp or flow rate have a minimal impact on quantification. The primary maintenance consideration is inlet liner and septum replacement.

    • HPLC-UV: The method's reliance on low-wavelength UV detection makes it sensitive to the quality of the mobile phase solvents and any UV-absorbing contaminants.[11] Baseline stability can be a challenge, requiring high-purity solvents and a well-maintained system. Therefore, it may be considered slightly less robust for routine use.

  • Application-Specific Advantages:

    • Choose GC-FID for:

      • Routine quality control and release testing where high precision and throughput are paramount.

      • Analysis of raw materials.

      • Quantification of low-level impurities or residual starting materials.

    • Choose HPLC-UV when:

      • Analyzing this compound within a complex formulation containing non-volatile APIs or excipients that need to be assayed concurrently.

      • GC instrumentation is unavailable.

      • There is a specific concern about thermal degradation of the analyte or other sample components, although this is not a major issue for this compound itself.

Conclusion

This guide demonstrates that both GC-FID and HPLC-UV are valid and effective techniques for the analysis of this compound. The cross-validation data clearly indicates that for dedicated analysis of the ester itself, the GC-FID method is superior in terms of sensitivity, precision, and speed. Its robustness makes it the ideal choice for routine, high-throughput environments.

The HPLC-UV method, while less sensitive and slightly less precise, remains a viable and valuable alternative. Its primary strength lies in its ability to integrate the analysis of this compound with other non-volatile components in a single chromatographic run, offering significant advantages in the analysis of complex finished product formulations. The ultimate choice of method should be guided by a thorough consideration of the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

A Comparative Guide to the Interaction of Isopropyl Caprylate with Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the careful selection of excipients is a cornerstone of successful formulation development. An excipient that is seemingly inert can have profound effects on the stability, bioavailability, and overall performance of the final drug product. Isopropyl caprylate, an ester of caprylic acid and isopropyl alcohol, is a valued excipient in topical and transdermal formulations for its emollient and non-greasy feel. However, a thorough understanding of its interactions with other common excipients is critical to harnessing its full potential and mitigating formulation risks.

The Physicochemical Landscape of this compound

Before delving into its interactions, it is essential to understand the fundamental properties of this compound. It is a clear, colorless, and practically odorless oily liquid. Its chemical stability is a key asset; it is resistant to oxidation and does not readily become rancid.[1] Being a non-polar, hydrophobic compound with low viscosity, it spreads easily and is readily absorbed by the skin.[2]

PropertyValue
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
Appearance Colorless oily liquid
Solubility Practically insoluble in water; soluble in alcohol and oils
Boiling Point 217°C
Density ~0.86 g/cm³

These properties make this compound an excellent choice as a solvent, emollient, and penetration enhancer in topical formulations.

Investigating Excipient Interactions: A Multi-Faceted Approach

To comprehensively assess the compatibility of this compound with other excipients, a suite of analytical techniques is employed. Each method provides a unique window into the physical and chemical interactions within a formulation.

Caption: Workflow for Investigating Excipient Interactions.

Comparison with Gelling Agents: The Case of Carbomer

Gelling agents are fundamental to the structure and viscosity of many topical formulations. Carbomers, high molecular weight polymers of acrylic acid, are widely used for this purpose.

Experimental Data Summary: Isopropyl Myristate (IPM) and Carbomer 940

Analytical TechniqueObservationInterpretationCompatibility
DSC The DSC thermogram of a physical mixture of IPM and Carbomer 940 shows the characteristic peaks of each component without significant shifts.[3][4] A broad endotherm for Carbomer is typically observed, which remains largely unchanged in the mixture.The absence of new thermal events or significant shifts in melting points suggests a lack of strong chemical interaction. The components retain their individual thermal properties.Compatible
FTIR The FTIR spectrum of the mixture is largely a superposition of the individual spectra of IPM and Carbomer. Key peaks for the ester carbonyl group in IPM and the carboxylic acid group in Carbomer remain intact.This indicates that no new covalent bonds are formed between the two excipients. The primary interactions are likely physical (e.g., dispersion forces).Compatible

Causality Behind Experimental Choices: DSC is an excellent initial screening tool to detect strong interactions that would manifest as significant changes in thermal behavior. FTIR provides complementary information on a molecular level, specifically probing for changes in chemical bonds.

Comparison with Emulsifiers: The Role of Polysorbates

Emulsifiers are critical for the stability of cream and lotion formulations, which are often oil-in-water or water-in-oil emulsions. Polysorbates, such as Polysorbate 80, are common non-ionic surfactants used for this purpose.

Experimental Data Summary: Isopropyl Myristate (IPM) and Polysorbate 80

Analytical TechniqueObservationInterpretationCompatibility
Phase Studies Phase studies of systems containing IPM, Polysorbate 80, glycerol, and water have identified large stable oil-in-water emulsion regions.[6]The formation of stable emulsions indicates good physical compatibility. Polysorbate 80 effectively reduces the interfacial tension between the oil (IPM) and water phases.Compatible
Rheology Emulsions of IPM with Polysorbate 80 typically exhibit Newtonian behavior, with viscosity increasing with higher concentrations of the emulsifier.[6]The predictable rheological behavior is desirable for formulation consistency and indicates no adverse interactions that would lead to phase separation or drastic viscosity changes.Compatible

Causality Behind Experimental Choices: Phase stability and rheological studies are paramount for evaluating emulsifier performance. These macroscopic observations provide direct evidence of the emulsifier's ability to create and maintain a stable dispersion of the oil phase (this compound) within the aqueous phase.

Comparison with Fatty Alcohols: Structure and Stability

Fatty alcohols, such as cetyl alcohol and cetostearyl alcohol, are frequently used in topical formulations as thickeners, emollients, and co-emulsifiers.

Experimental Data Summary: Isopropyl Myristate (IPM) and Cetostearyl Alcohol

Analytical TechniqueObservationInterpretationCompatibility
DSC DSC thermograms of mixtures of IPM and fatty alcohols typically show the individual melting endotherms of each component, sometimes with a slight depression of the melting point of the fatty alcohol.The retention of individual melting peaks suggests that the components do not form a new crystalline solid solution or eutectic mixture in a way that indicates strong interaction or degradation. The slight melting point depression is expected from the principles of physical mixing.Compatible
FTIR The FTIR spectra of IPM and fatty alcohol mixtures show the characteristic peaks of both the ester (C=O stretch) and the alcohol (O-H stretch) without significant shifts or the appearance of new peaks.This confirms the absence of chemical reactions, such as transesterification, under normal storage conditions.Compatible
XRD X-ray diffraction patterns of solidified mixtures of IPM and fatty alcohols would likely show a combination of the crystalline peaks of the fatty alcohol and the amorphous halo of the solidified IPM.This would indicate that the two components largely exist as separate phases in the solid state, confirming their physical compatibility.Compatible

Causality Behind Experimental Choices: DSC and XRD are powerful tools for investigating the solid-state properties of these mixtures, particularly after cooling, which is relevant to the shelf-life of a cream or ointment. FTIR is again used to rule out any chemical transformations.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Protocol 1: Preparation of Binary Mixtures for Analysis
  • Accurately weigh equal amounts (1:1 ratio) of this compound and the test excipient using an analytical balance.

  • For solid excipients, gently grind the material to a fine powder using a mortar and pestle to ensure homogeneity.

  • Combine the two components in a glass vial.

  • For DSC and FTIR analysis of solid mixtures, thoroughly mix the components using a spatula or by vortexing.

  • For liquid or semi-solid mixtures, ensure complete miscibility by gentle heating and stirring if necessary, followed by cooling to room temperature.

  • Prepare individual samples of this compound and each excipient to serve as controls.

Caption: Protocol for Binary Mixture Preparation.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Calibrate the DSC instrument for temperature and heat flow using indium as a standard.

  • Accurately weigh 2-5 mg of the sample (individual excipient, this compound, or binary mixture) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10°C/min, over a temperature range appropriate for the excipients being tested (e.g., from room temperature to 300°C).

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

  • Analyze the thermogram for changes in melting points, the appearance of new peaks, or the disappearance of existing peaks in the binary mixture compared to the individual components.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Record the background spectrum of the empty sample holder.

  • Place a small amount of the sample (individual excipient, this compound, or binary mixture) onto the attenuated total reflectance (ATR) crystal or prepare a potassium bromide (KBr) pellet.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectrum of the binary mixture to the spectra of the individual components.

  • Look for significant shifts in the positions of characteristic peaks, changes in peak intensity or shape, and the appearance of new peaks or the disappearance of existing ones, which would indicate a chemical interaction.

Conclusion and Future Directions

The experimental evidence strongly supports the high degree of compatibility between this compound and a range of common excipients used in topical pharmaceutical formulations, including carbomers, polysorbates, and fatty alcohols. These interactions are predominantly physical in nature, which is advantageous for maintaining the individual functionalities of each excipient and ensuring the stability of the final product.

Future research could focus on creating a more extensive database of interactions between this compound and a wider array of novel excipients. Furthermore, exploring the impact of these interactions on the skin permeation of various APIs would provide invaluable data for optimizing transdermal drug delivery systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we use. Isopropyl caprylate (also known as isopropyl octanoate), a fatty acid ester commonly used as an emollient, perfuming agent, and flavor component, requires careful handling from acquisition to disposal.[1][2] This guide provides a procedural framework grounded in safety and regulatory compliance for the proper disposal of this compound waste in a laboratory setting.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol is initiated, a thorough understanding of the material's properties and hazards is paramount. This assessment directly informs waste stream classification and handling procedures.

1.1 Chemical and Physical Properties this compound is a colorless liquid that is practically insoluble in water but soluble in alcohols and oils.[1] This insolubility is a critical factor in disposal; it should never be discharged into sewer systems, as it can persist and negatively impact aquatic ecosystems.[3][4] While not classified as highly flammable, it is a combustible liquid with a flash point between 82°C and 94°C, meaning it can ignite when exposed to an ignition source at or above this temperature.[1][5]

1.2 Toxicological Profile The hazard profile for this compound is generally considered low. However, Safety Data Sheets (SDS) may indicate it can cause skin irritation (H315) and serious eye irritation (H319).[1] While some assessments suggest it is unlikely to require further regulation for human health or environmental risks, related fatty acid esters can be toxic to aquatic organisms.[6][7] Therefore, all direct release to the environment must be avoided. It is crucial to always consult the specific SDS provided by the manufacturer for the most accurate and detailed hazard information before handling.

Section 2: Regulatory and Institutional Framework

Chemical waste disposal is governed by a multi-layered regulatory structure. In the United States, the Environmental Protection Agency (EPA) establishes federal standards under the Resource Conservation and Recovery Act (RCRA).[8][9] However, state and local authorities often have more stringent requirements.[9][10]

Crucially, your primary resource for waste disposal protocols is your institution's Environmental Health & Safety (EH&S) department (or equivalent, such as the Office of Clinical and Research Safety).[11][12] They provide specific guidelines, waste containers, and pickup services tailored to local regulations and facility permits. Never deviate from your institution's established procedures. [4]

Section 3: Core Principles of this compound Disposal

Adherence to these fundamental principles ensures safety and compliance regardless of the scale of your work.

  • No Sink Disposal: Due to its water insolubility and potential aquatic toxicity, never pour this compound waste down the drain.[3]

  • No Evaporation: Allowing waste to evaporate in a fume hood is not a permissible disposal method and is prohibited by regulations.[11]

  • Proper Containment: Use only chemically compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure containers are kept closed except when adding waste.[4][12]

  • Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as directed by your EH&S office) and the full chemical name, "this compound." Do not use abbreviations.[13]

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[14][15]

This compound: Disposal Quick Reference Table
PropertyValue / GuidelineRationale & Reference
Chemical Name This compound; Isopropyl OctanoateEnsures accurate labeling and identification.[2]
Physical State Colorless LiquidInforms handling and spill control procedures.[1]
Solubility in Water Practically InsolubleProhibits sink disposal to prevent environmental release.[1]
Flash Point ~82°C - 94°C (Combustible)Store away from heat and ignition sources.[1][5]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319)Requires appropriate Personal Protective Equipment (PPE).[1]
Required PPE Nitrile gloves, safety glasses or gogglesProtects against skin and eye irritation during handling.[14]
Disposal Method Collect for EH&S pickup; Incineration or Landfill via licensed contractorEnsures compliance with regulations and prevents environmental harm.[16][17]
Spill Cleanup Absorb with inert material (sand, vermiculite)Safely contains liquid for proper disposal.[14]
Section 4: Step-by-Step Disposal Procedures

The specific procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for proper disposal.

G start This compound Waste Generated is_spill Is the waste from a spill cleanup? start->is_spill quantity What is the quantity? is_spill->quantity No spill_mat Spill Cleanup Materials (Absorbent, PPE) is_spill->spill_mat Yes container_status Is the original container empty? quantity->container_status Empty Container small_quant Small Quantity / Contaminated Materials (e.g., wipes, gloves, weigh boats) quantity->small_quant Small / Contaminated Solid Items large_quant Bulk Liquid Waste (>50 mL) quantity->large_quant Bulk Liquid empty_cont Empty Container container_status->empty_cont proc_small 1. Place in a designated solid waste container or heavy-duty bag. 2. Label with chemical name. 3. Store in Satellite Accumulation Area. small_quant->proc_small proc_large 1. Designate a compatible liquid waste container (HDPE or glass). 2. Affix a 'Hazardous Waste' label. 3. Pour waste into the container. 4. Keep container closed. 5. Store in secondary containment. large_quant->proc_large proc_spill 1. Collect all absorbent material and contaminated PPE. 2. Double-bag in heavy-duty plastic bags. 3. Label as 'this compound Spill Debris'. 4. Request EH&S pickup. spill_mat->proc_spill proc_empty 1. Triple-rinse with a suitable solvent (e.g., ethanol or acetone). 2. Collect all rinsate as hazardous waste. 3. Deface all original labels. 4. Dispose of container in regular trash or glass recycling per lab policy. empty_cont->proc_empty

Caption: Decision workflow for segregating and handling this compound waste streams.

4.1 Disposal of Small Quantities and Contaminated Labware For materials lightly contaminated with this compound, such as gloves, weighing paper, or absorbent wipes:

  • Collect these items in a designated solid chemical waste container or a clearly labeled, heavy-duty plastic bag.

  • Ensure the container or bag is labeled with the chemical name.

  • Store in your lab's designated Satellite Accumulation Area until it is collected by your institution's waste management service.[12]

4.2 Disposal of Bulk Liquid Waste For larger volumes of unused or waste this compound:

  • Designate a chemically compatible waste container, preferably the original container or one made of HDPE or glass.

  • Affix a completed hazardous waste label provided by your EH&S department.[13]

  • Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary.

  • Securely close the container. Do not overfill.

  • Place the container in a secondary containment bin within your Satellite Accumulation Area to prevent spills from spreading.[4]

  • Arrange for pickup through your institutional EH&S waste collection program.[11]

4.3 Disposal of Spill Cleanup Materials In the event of a spill:

  • First, ensure personnel safety by wearing appropriate PPE, including gloves and eye protection, and ensuring adequate ventilation.[14]

  • Contain and absorb the spill using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[14][16]

  • Carefully scoop the absorbed material and any contaminated debris into a suitable container (e.g., a heavy-duty plastic bag or a pail).

  • Seal the container, label it clearly as "this compound Spill Debris," and manage it as hazardous waste for EH&S pickup.[14]

4.4 Disposal of Empty Containers An "empty" container that held a chemical is not considered regular trash until properly decontaminated.

  • Triple-rinse the container with a solvent capable of dissolving this compound, such as ethanol or acetone.[11][13]

  • Crucially, the solvent rinsate must be collected and disposed of as hazardous liquid waste. [11][13] Add it to your designated liquid waste stream.

  • After triple-rinsing, deface or remove all original chemical labels from the container.

  • The decontaminated container can now be disposed of in the regular trash or appropriate recycling bin, according to your facility's policies.[11]

By adhering to these systematic procedures, you contribute to a culture of safety, protect our environment, and ensure our scientific pursuits are conducted with the utmost responsibility.

References

Personal protective equipment for handling Isopropyl caprylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling Isopropyl Caprylate

For the modern researcher, scientist, or drug development professional, mastery over the materials in your lab is paramount. This extends beyond experimental application to the critical domain of safety. This compound (also known as Isopropyl octanoate), a fatty acid ester commonly used in formulations and synthesis, requires meticulous handling. This guide serves as your authoritative resource for personal protective equipment (PPE), providing essential, immediate safety and logistical information grounded in scientific principles. Our goal is to empower you with the knowledge to handle this chemical with confidence and precision, ensuring both personal safety and experimental integrity.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of a robust safety plan. This compound (CAS 5458-59-3) is not benign; its specific chemical properties dictate the necessity of each piece of protective equipment.[1][2]

  • Skin Irritation (H315): this compound is classified as a skin irritant.[1] Direct contact can lead to redness, inflammation, and dermatitis. The ester's lipophilic nature allows it to disrupt the skin's natural lipid barrier, causing dryness and irritation. This necessitates a reliable barrier between the chemical and your skin.

  • Serious Eye Irritation (H319): The chemical is also designated as a serious eye irritant.[1] A splash to the eyes can cause significant pain, redness, and potential damage to the cornea. The eyes are particularly vulnerable due to their mucous membranes, making sealed protection a non-negotiable requirement.

  • Combustibility: With a flash point of 94°C (201.2°F), this compound is classified as a combustible liquid. While not as volatile as highly flammable solvents, it can ignite if exposed to a sufficiently high-temperature ignition source. This property informs not only handling procedures but also storage and emergency response.

Core Directive: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE approach is required. The following table summarizes the essential equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes. Protects against splashes and vapors that can cause serious eye irritation.[3] A face shield should be worn over goggles when handling larger volumes (>1 liter).
Hand Protection Nitrile GlovesNitrile offers excellent resistance to esters.[3][4][5] Always check for tears or punctures before use. For prolonged contact, consider double-gloving or using thicker chemical-resistant gloves.
Body Protection Laboratory CoatProtects skin and personal clothing from minor spills and contamination.[6][7]
Respiratory Protection Not typically requiredUse in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be needed for large spills or if working in an area with inadequate ventilation.[6]
Foot Protection Closed-toe ShoesPrevents injury from spills or dropped equipment.[6]

Operational Plan: Step-by-Step Guidance

Adherence to a strict, repeatable workflow minimizes risk. The following protocols provide direct, procedural guidance for handling this compound.

Standard Handling Workflow

This workflow outlines the critical steps from preparation to completion of a task involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area 1. Designate & Clear Work Area verify_safety 2. Verify Location of Eyewash & Safety Shower prep_area->verify_safety don_ppe 3. Don PPE (Lab Coat, Goggles, Gloves) verify_safety->don_ppe handle_chem 4. Handle this compound (Preferably in fume hood) don_ppe->handle_chem dispose_waste 5. Segregate Chemical Waste (Liquid, Contaminated Solids) handle_chem->dispose_waste clean_area 6. Clean & Decontaminate Work Surface dispose_waste->clean_area doff_ppe 7. Doff PPE (Gloves, Goggles, Lab Coat) clean_area->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure your designated workspace is clean and uncluttered.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Don the required PPE in the correct order: laboratory coat first, then chemical splash goggles, followed by nitrile gloves.

  • Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood to minimize vapor inhalation.

    • Keep containers of the chemical closed when not in use.

  • Waste Segregation:

    • All solutions containing this compound must be collected in a designated, properly labeled hazardous liquid waste container.

    • Dispose of contaminated items (e.g., pipette tips, wipes, used gloves) in a separate, labeled solid hazardous waste container.

  • Decontamination and Doffing:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Remove PPE carefully to avoid self-contamination. First, remove gloves using the proper technique. Then remove your lab coat, followed by your goggles.

    • Wash your hands thoroughly with soap and water.

Emergency Protocol: Small Spill Management (<100 mL)

Immediate and correct response to a spill is critical to prevent exposure and further hazards.

cluster_initial Initial Response cluster_contain Containment cluster_cleanup Cleanup & Disposal alert 1. Alert Colleagues Immediately evacuate 2. Evacuate Immediate Area (If necessary) alert->evacuate get_kit 3. Retrieve Spill Kit evacuate->get_kit contain 4. Contain Spill with Absorbent Material get_kit->contain collect 5. Collect Absorbed Material (Use non-sparking tools) contain->collect place_waste 6. Place in Hazardous Waste Bag/Container collect->place_waste decon 7. Decontaminate Spill Area place_waste->decon report 8. Report Incident to Safety Officer decon->report

Caption: Emergency response workflow for a small this compound spill.

Step-by-Step Spill Protocol:

  • Alert & Assess: Immediately alert others in the vicinity.

  • Contain: Wearing your full PPE, use a chemical spill kit to apply an inert absorbent material (such as vermiculite or sand) around the perimeter of the spill, working inwards.

  • Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic dustpan) to carefully collect the material.

  • Dispose: Place the absorbed material and any contaminated cleaning items into a designated hazardous waste bag or container. Seal it and label it clearly.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

Logistics & Disposal Plan

The lifecycle of a chemical in the lab includes its proper disposal. This is governed by strict federal and local regulations to protect the environment.

Storage

Proper storage is the first line of defense against spills and fires.

  • Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Ensure the container is tightly sealed.

  • Follow OSHA guidelines for storing combustible liquids. No more than 25 gallons should be stored in a room outside of an approved flammable storage cabinet.[8][9][10][11]

  • Cabinets must be appropriately labeled "Flammable - Keep Fire Away."[12]

Disposal of Waste

All waste, whether liquid or solid, must be handled as hazardous.

  • Regulatory Framework: The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[15][16]

  • Liquid Waste: Do not pour this compound down the drain. Collect all liquid waste containing this chemical in a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound (gloves, wipes, absorbent material) must be disposed of in a designated solid hazardous waste container, not in the regular trash.[6]

  • Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal through your EHS department.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and protect yourself, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.